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  • Product: N-(4-butylphenyl)-2-cyanoacetamide
  • CAS: 54153-20-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(4-butylphenyl)-2-cyanoacetamide

Foreword: The Strategic Value of N-Aryl Cyanoacetamides In the landscape of modern medicinal chemistry and material science, the cyanoacetamide scaffold represents a cornerstone of synthetic versatility and functional po...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of N-Aryl Cyanoacetamides

In the landscape of modern medicinal chemistry and material science, the cyanoacetamide scaffold represents a cornerstone of synthetic versatility and functional potential. These polyfunctional molecules, possessing electrophilic and nucleophilic centers, are highly valued as intermediates.[1] Their inherent reactivity, particularly the active methylene group flanked by electron-withdrawing nitrile and carbonyl groups, makes them powerful precursors for a diverse array of heterocyclic systems.[1][2][3] N-(4-butylphenyl)-2-cyanoacetamide is an exemplar of this class, merging the reactive cyanoacetamide core with a lipophilic butylphenyl moiety. This structural combination hints at potential applications in drug discovery, where modulation of lipophilicity is key to optimizing pharmacokinetic profiles.[4] This guide provides an in-depth, field-proven perspective on the synthesis, purification, and comprehensive characterization of this compound, designed for researchers and drug development professionals seeking to leverage its synthetic utility.

Strategic Synthesis: From Precursors to Product

The synthesis of N-(4-butylphenyl)-2-cyanoacetamide is fundamentally an N-acylation reaction. The most direct and efficient approach involves the condensation of 4-butylaniline with a suitable cyanoacetylating agent, typically an alkyl cyanoacetate.[2] This method is favored for its reliability and the relatively benign nature of its byproduct, an alcohol.

Causality of Reagent Selection
  • 4-Butylaniline: This primary aromatic amine serves as the nucleophile. The butyl group imparts increased lipophilicity to the final molecule, a common strategy in drug design to enhance membrane permeability.

  • Ethyl Cyanoacetate: This reagent is an excellent electrophile. The ethyl ester is a good leaving group (as ethanol) upon nucleophilic attack by the amine, driving the reaction forward. It is often used in slight excess to ensure complete consumption of the more valuable aniline starting material.

Proposed Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution pathway. The nitrogen atom of 4-butylaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate which subsequently collapses, eliminating an ethoxide ion to yield the stable amide product and ethanol. The process is typically facilitated by heat to overcome the activation energy barrier.

Visualization: Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants Reactant1 4-Butylaniline (Nucleophile) Product N-(4-butylphenyl)-2-cyanoacetamide Reactant1->Product Nucleophilic Acyl Substitution Reactant2 Ethyl Cyanoacetate (Electrophile) Reactant2->Product Byproduct Ethanol Product->Byproduct Formation of

Caption: Reaction scheme for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Experimental Protocol: Solvent-Free Condensation

This protocol describes a robust, solvent-free "fusion" method, which is both efficient and minimizes solvent waste.[1]

Materials:

  • 4-Butylaniline

  • Ethyl Cyanoacetate

  • Ethanol (for recrystallization)

  • Distilled Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-butylaniline (e.g., 0.1 mol, 14.93 g) and ethyl cyanoacetate (e.g., 0.11 mol, 12.44 g, 1.1 equivalents).

  • Thermal Conditions: Heat the reaction mixture in a preheated oil bath at 140-150°C. The rationale for this temperature is to provide sufficient thermal energy to drive the reaction while minimizing thermal degradation. The reaction is typically complete within 2-3 hours.

  • Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1), observing the disappearance of the 4-butylaniline spot.

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The product will solidify into a waxy solid.

  • Purification by Recrystallization: a. Dissolve the crude solid in a minimum amount of hot 95% ethanol. The choice of ethanol is critical; the product is highly soluble in hot ethanol but sparingly soluble in the cold, allowing for efficient purification. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb impurities. c. Hot-filter the solution to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Physicochemical and Spectroscopic Characterization

A rigorous characterization workflow is essential to confirm the identity, purity, and structure of the synthesized compound. This process is a self-validating system where data from multiple orthogonal techniques converge to provide an unambiguous structural assignment.

Key Physical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[4]
Molecular Weight 216.28 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point Experimentally Determined (Expected >150°C)Analogous to[6]
Solubility Soluble in acetone, DMSO, ethanol; poorly soluble in waterGeneral amide properties
Visualization: Characterization Workflow

Characterization_Workflow Start Synthesized Product FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Molecular Skeleton) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS EA Elemental Analysis (Empirical Formula) Start->EA Final Structurally Confirmed Compound FTIR->Final NMR->Final MS->Final EA->Final

Caption: A multi-technique workflow for structural elucidation.

Spectroscopic Data Interpretation

The following represents the expected data from key analytical techniques.

2.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and powerful tool for identifying the key functional groups present in the molecule.[7]

  • N-H Stretch: A sharp peak expected around 3300-3250 cm⁻¹, characteristic of a secondary amide.

  • C-H Stretch (Aromatic/Aliphatic): Peaks observed just above and below 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, intense absorption expected in the 2260-2220 cm⁻¹ region.[8] Its presence is a definitive confirmation of the cyano group.

  • C=O Stretch (Amide I): A very strong, sharp peak around 1680-1650 cm⁻¹.[8] This is one of the most prominent peaks in the spectrum.

  • N-H Bend (Amide II): A strong peak typically found near 1550 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the definitive connectivity map of the molecule.[9]

  • ¹H NMR (Expected signals, referenced to TMS):

    • ~ δ 9.5-10.5 ppm (singlet, 1H): Amide (N-H) proton. The chemical shift can be broad and is solvent-dependent.

    • ~ δ 7.5 ppm (doublet, 2H): Aromatic protons ortho to the amide group.

    • ~ δ 7.2 ppm (doublet, 2H): Aromatic protons meta to the amide group.

    • ~ δ 3.5 ppm (singlet, 2H): Methylene protons (-CH₂-CN). This signal is a singlet because there are no adjacent protons.

    • ~ δ 2.6 ppm (triplet, 2H): Benzylic protons of the butyl group (-CH₂-Ar).

    • ~ δ 1.6 ppm (multiplet, 2H): Methylene protons of the butyl group (-CH₂-CH₂-Ar).

    • ~ δ 1.3 ppm (multiplet, 2H): Methylene protons of the butyl group (-CH₂-CH₃).

    • ~ δ 0.9 ppm (triplet, 3H): Terminal methyl protons of the butyl group (-CH₃).

  • ¹³C NMR (Expected signals):

    • ~ δ 165 ppm: Amide carbonyl carbon (C=O).

    • ~ δ 140-120 ppm: Four distinct signals for the aromatic carbons.

    • ~ δ 115 ppm: Nitrile carbon (C≡N).

    • ~ δ 35 ppm: Butyl chain benzylic carbon.

    • ~ δ 33 ppm: Butyl chain carbon.

    • ~ δ 25 ppm: Methylene carbon (-CH₂-CN).

    • ~ δ 22 ppm: Butyl chain carbon.

    • ~ δ 14 ppm: Terminal methyl carbon of the butyl group.

2.3.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.[10]

  • Molecular Ion Peak (M⁺): A peak should be observed at m/z = 216.28, corresponding to the molecular weight of C₁₃H₁₆N₂O. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the butyl group, the cyanoacetyl group, and other characteristic cleavages.

2.3.4 Elemental Analysis This technique provides the ultimate confirmation of the compound's empirical formula.

  • Calculated for C₁₃H₁₆N₂O: C, 72.19%; H, 7.46%; N, 12.95%; O, 7.40%.

  • Found: The experimentally determined percentages should be within ±0.4% of the calculated values to confirm purity.

Potential Applications and Future Directions

The true value of N-(4-butylphenyl)-2-cyanoacetamide lies in its potential as a versatile building block.[4]

  • Medicinal Chemistry: Cyanoacetamide derivatives have been investigated for a wide range of biological activities, including anti-inflammatory and analgesic properties.[4] Notably, the core structure shares features with Teriflunomide, the active metabolite of the immunosuppressive drug Leflunomide, which functions by inhibiting dihydroorotate dehydrogenase.[11][12] This suggests that N-(4-butylphenyl)-2-cyanoacetamide could serve as a scaffold for developing novel enzyme inhibitors or immunomodulatory agents.

  • Heterocyclic Synthesis: The compound is an ideal precursor for multicomponent reactions, such as the Gewald reaction, to produce highly substituted thiophenes, pyridines, and pyrimidines, which are privileged structures in drug discovery.[3][5]

  • Material Science: The presence of the nitrile and amide groups allows for potential incorporation into polymers or functional materials, although this application is less explored.[4]

Safety and Handling

As a matter of professional practice, all chemicals should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

N-(4-butylphenyl)-2-cyanoacetamide is a synthetically accessible and highly valuable chemical entity. This guide has detailed a reliable and efficient synthetic protocol via a solvent-free fusion method, followed by a comprehensive and multi-faceted characterization strategy. The convergence of data from FTIR, NMR, and mass spectrometry provides a robust and self-validating system for structural confirmation. The inherent reactivity and structural features of this compound position it as a strategic starting material for researchers in drug discovery and synthetic chemistry, offering a gateway to novel heterocyclic compounds and potential therapeutic agents.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-286. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2015). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 20(7), 12726-12739. Retrieved from [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). CYANOACETAMIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Kenany, R., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Journal of Plant Protection and Pathology, 11(3), 133-137. Retrieved from [Link]

  • Wang, Y., et al. (2017). Analytical Methods for Characterization of Nanomaterial Surfaces. Analytical Chemistry, 89(23), 12654-12664. Retrieved from [Link]

  • Williamson, R. A., et al. (1997). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Journal of Medicinal Chemistry, 40(13), 2079-2088. Retrieved from [Link]

  • Zuin, V. G., & Escrig, J. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Molecules, 27(19), 6289. Retrieved from [Link]

  • Google Patents. (2001). WO2001060363A1 - A method for synthesizing leflunomide.
  • Kumar, B. R., et al. (2019). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. Organic & Medicinal Chemistry International Journal, 8(3). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods Recent Open Access Articles. Retrieved from [Link]

  • Google Patents. (2004). US6723855B2 - Method for synthesizing leflunomide.
  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Chemsrc. (2025). N-(4-Chlorophenyl)-2-cyanoacetamide. Retrieved from [Link]

  • Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide.
  • Al-Suhaibani, S., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Heliyon, 9(11), e21389. Retrieved from [Link]

  • da Silva, A. D., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Retrieved from [Link]

  • ACS Combinatorial Science. (2015). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

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Exploratory

N-(4-butylphenyl)-2-cyanoacetamide chemical properties and structure

An In-Depth Technical Guide to N-(4-butylphenyl)-2-cyanoacetamide: Chemical Properties, Synthesis, and Therapeutic Potential Introduction The cyanoacetamide core is a privileged and remarkably versatile scaffold in moder...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-butylphenyl)-2-cyanoacetamide: Chemical Properties, Synthesis, and Therapeutic Potential

Introduction

The cyanoacetamide core is a privileged and remarkably versatile scaffold in modern medicinal chemistry.[1] Its inherent reactivity and synthetic accessibility have made it a cornerstone for the development of a multitude of bioactive compounds.[2][3] N-(4-butylphenyl)-2-cyanoacetamide, a specific derivative of this class, embodies the potential of this scaffold. Characterized by a butyl-substituted phenyl ring attached to the cyanoacetamide moiety, this compound serves as both a valuable intermediate and a potential therapeutic agent in its own right.[2]

This technical guide offers a comprehensive overview of N-(4-butylphenyl)-2-cyanoacetamide, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, spectroscopic signature, established synthesis protocols, and known biological activities, providing the foundational knowledge required for its effective application in a research setting.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's identity and physical characteristics is paramount for its application in any experimental context. N-(4-butylphenyl)-2-cyanoacetamide is an organic compound featuring a nitrile, an amide, and an aromatic ring, which dictate its chemical behavior and physical properties.

Caption: Chemical structure of N-(4-butylphenyl)-2-cyanoacetamide.

Table 1: Chemical Identifiers and Properties

Parameter Value Reference(s)
CAS Number 54153-20-7 [4]
Molecular Formula C₁₃H₁₆N₂O [4][5]
Molecular Weight 216.28 g/mol [4][5]
IUPAC Name N-(4-butylphenyl)-2-cyanoacetamide
SMILES CCCCC1=CC=C(C=C1)NC(=O)CC#N [5]
Boiling Point 425.5 ± 38.0 °C (Predicted) [4]
Density 1.091 ± 0.06 g/cm³ (Predicted) [4]

| pKa | -0.91 ± 0.10 (Predicted) |[4] |

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Wavenumber Rationale
¹H NMR Aromatic Protons (Ar-H) δ 7.0-7.6 ppm (multiplet) Protons on the phenyl ring.
Amide Proton (N-H) δ 8.0-9.5 ppm (broad singlet) Exchangeable proton, chemical shift is solvent-dependent.
Methylene Protons (-CH₂-CN) δ 3.5-3.9 ppm (singlet) Active methylene group adjacent to cyano and carbonyl groups.[6]
Butyl Chain Protons (-CH₂-) δ 1.3-2.6 ppm (multiplets) Aliphatic protons of the butyl group.
Terminal Methyl (-CH₃) δ ~0.9 ppm (triplet) Terminal methyl group of the butyl chain.
¹³C NMR Carbonyl Carbon (C=O) δ ~161-165 ppm Amide carbonyl carbon.[6]
Cyano Carbon (C≡N) δ ~115-120 ppm Nitrile carbon.
Aromatic Carbons (Ar-C) δ ~118-140 ppm Carbons within the phenyl ring.
Methylene Carbon (-CH₂-CN) δ ~25-30 ppm Methylene carbon adjacent to the nitrile.
Butyl Chain Carbons (-CH₂/CH₃) δ ~13-35 ppm Aliphatic carbons of the butyl group.
FTIR N-H Stretch 3200-3400 cm⁻¹ (sharp/broad) Amide N-H bond vibration.
C≡N Stretch 2240-2260 cm⁻¹ (sharp) Characteristic nitrile group vibration.[7]
C=O Stretch (Amide I) 1650-1690 cm⁻¹ (strong) Amide carbonyl stretching.[7]
C-H Stretch (Aromatic/Aliphatic) 2850-3100 cm⁻¹ Stretching vibrations of C-H bonds.
Mass Spec (EI) Molecular Ion [M]⁺ m/z = 216 Corresponds to the molecular weight of the compound.

| | Key Fragments | Varies | Fragmentation patterns would likely involve cleavage of the butyl chain and fission of bonds adjacent to the carbonyl group.[8] |

Synthesis and Purification

The most direct and economical route for synthesizing N-substituted cyanoacetamides is the aminolysis of an alkyl cyanoacetate with a corresponding amine.[9][10] For N-(4-butylphenyl)-2-cyanoacetamide, this involves the reaction of 4-butylaniline with ethyl cyanoacetate.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification reactant1 4-Butylaniline reaction Reaction Setup (Solvent, Heating) reactant1->reaction reactant2 Ethyl Cyanoacetate reactant2->reaction monitoring TLC Monitoring reaction->monitoring workup Precipitation (Addition of Water) monitoring->workup filtration Vacuum Filtration workup->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization product N-(4-butylphenyl)- 2-cyanoacetamide recrystallization->product

Caption: General workflow for the synthesis and purification of N-(4-butylphenyl)-2-cyanoacetamide.

Experimental Protocol: Conventional Synthesis

This protocol describes a standard laboratory procedure for the synthesis via conventional heating. The rationale for this approach is its simplicity and reliability, utilizing common laboratory equipment.

Materials:

  • 4-butylaniline

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., N,N-Dimethylformamide or Toluene)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-butylaniline (1.0 equivalent) in the chosen solvent. Add ethyl cyanoacetate (1.0 to 1.2 equivalents). The use of a slight excess of the ester can help drive the reaction to completion.

  • Heating: Heat the reaction mixture to a temperature appropriate for the solvent (e.g., 100-120 °C) with continuous stirring.[9] The elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution to occur.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This is a critical step to prevent byproduct formation from prolonged heating after the reactants are consumed.

  • Work-up: Once the reaction is complete (typically several hours), cool the mixture to room temperature. Slowly add deionized water to the flask while stirring.[9] The target compound is typically insoluble in water, causing it to precipitate out of the organic solvent.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with additional portions of cold deionized water to remove any residual solvent and water-soluble impurities.

  • Purification: Further purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly.[11] This process yields high-purity crystalline N-(4-butylphenyl)-2-cyanoacetamide.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Alternative Methods: To enhance reaction rates and yields, ultrasonication or microwave-assisted synthesis can be employed.[7] These methods often represent a "greener" approach, reducing reaction times and energy consumption.[7]

Biological Activity and Therapeutic Potential

The cyanoacetamide scaffold is a key building block for a vast number of pharmacologically active molecules.[12] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][13]

N-(4-butylphenyl)-2-cyanoacetamide has been specifically investigated for its potential as an anti-inflammatory and analgesic agent . The proposed mechanism for this activity is through the inhibition of specific enzymes involved in inflammatory pathways. The active methylene group and the cyano and amide functionalities allow the molecule to interact with biological targets, making it a promising candidate for further drug development.[3]

mechanism molecule N-(4-butylphenyl)- 2-cyanoacetamide binding Binding to Active Site molecule->binding interacts with enzyme Inflammatory Pathway Enzyme (e.g., Kinase, DHODH analog) enzyme->binding inhibition Enzyme Inhibition binding->inhibition response Reduction of Inflammatory Response inhibition->response leads to

Caption: Conceptual diagram of the proposed mechanism of action for N-(4-butylphenyl)-2-cyanoacetamide.

Furthermore, the compound's polyfunctional nature makes it a versatile intermediate for synthesizing more complex heterocyclic systems like pyridines and thiazoles, which are themselves important pharmacophores.[2][9][14] This dual role as a potential active agent and a synthetic building block underscores its value in medicinal chemistry.

Safety and Handling

While specific toxicological data for N-(4-butylphenyl)-2-cyanoacetamide is not extensively documented, data for the parent compound, 2-cyanoacetamide, indicates it is an irritant. It may cause skin, eye, and respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this chemical.

Conclusion

N-(4-butylphenyl)-2-cyanoacetamide is a compound of significant interest, positioned at the intersection of synthetic utility and therapeutic potential. Its straightforward synthesis, combined with the known biological relevance of the cyanoacetamide scaffold, makes it an attractive molecule for researchers in drug discovery. The preliminary evidence of its anti-inflammatory and analgesic properties warrants further investigation into its precise mechanism of action and potential as a lead compound. This guide provides the essential technical framework for scientists to confidently and effectively utilize N-(4-butylphenyl)-2-cyanoacetamide in their research endeavors.

References

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  • Wikipedia. (n.d.). Teriflunomide.
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  • PubMed. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand.
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Foundational

A Technical Guide to the Synthesis, Properties, and Biological Significance of N-(4-butylphenyl)-2-cyanoacetamide

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive overview of N-(4-butylphenyl)-2-cyanoacetamide (CAS No: 54153-20-7), a molecule of significant interest wi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of N-(4-butylphenyl)-2-cyanoacetamide (CAS No: 54153-20-7), a molecule of significant interest within the field of medicinal chemistry. As a member of the N-substituted cyanoacetamide class, this compound serves as a versatile synthetic intermediate and has demonstrated notable biological potential. This document details the compound's fundamental physicochemical properties, provides a robust, step-by-step protocol for its synthesis and purification, and explores its reported biological activities, particularly its potential as an anti-inflammatory and analgesic agent. The guide is intended for researchers and professionals in drug discovery and chemical synthesis, offering both foundational knowledge and practical, field-proven insights into the handling and application of this compound.

Compound Identification and Physicochemical Profile

Accurate identification is the cornerstone of any chemical research. N-(4-butylphenyl)-2-cyanoacetamide is an organic compound featuring a 4-butylphenyl group attached to the nitrogen of a cyanoacetamide moiety.[1] Its structural identifiers and key properties are summarized below.

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name N-(4-butylphenyl)-2-cyanoacetamide[1]
CAS Number 54153-20-7[1][2]
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.28 g/mol [1]
Canonical SMILES CCCCC1=CC=C(C=C1)NC(=O)CC#N[1][3]
InChI InChI=1S/C13H16N2O/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14/h5-8H,2-4,9H2,1H3,(H,15,16)[1][3]
InChIKey TXUGXSLBLAYKST-UHFFFAOYSA-N[1][3]

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. The following predicted properties offer insight into its potential solubility, permeability, and reaction characteristics.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP 3.7PubChemLite[3]
Boiling Point 425.5 ± 38.0 °CChemicalBook[2]
Density 1.091 ± 0.06 g/cm³ChemicalBook[2]
pKa -0.91 ± 0.10ChemicalBook[2]

Synthesis and Purification

The synthesis of N-substituted cyanoacetamides is a well-established transformation in organic chemistry, valued for its efficiency and reliability.[4] The primary route to N-(4-butylphenyl)-2-cyanoacetamide involves the aminolysis of an alkyl cyanoacetate ester, typically ethyl cyanoacetate, with 4-butylaniline. This reaction forms the amide bond, displacing the ethoxy group of the ester.

Synthetic Workflow Overview

The overall process, from reactants to a purified final product, follows a logical sequence of synthesis, isolation, and characterization. This workflow ensures the generation of a high-purity compound suitable for subsequent biological assays or further chemical modification.

G cluster_0 Synthesis Phase cluster_1 Workup & Isolation Phase cluster_2 Purification & Analysis Reactants 4-Butylaniline + Ethyl Cyanoacetate Reaction Reaction Setup (Solvent, Heat) Reactants->Reaction Combine Monitoring TLC Monitoring Reaction->Monitoring Sample periodically Precipitation Precipitation (Addition of Water) Monitoring->Precipitation Upon completion Filtration Vacuum Filtration Precipitation->Filtration Drying Air or Vacuum Drying Filtration->Drying Purification Recrystallization (e.g., Ethanol/Water) Drying->Purification Characterization Spectroscopy (NMR, FT-IR) Melting Point Analysis Purification->Characterization Final_Product Pure N-(4-butylphenyl)- 2-cyanoacetamide Characterization->Final_Product

Caption: General workflow for synthesis and purification.

Experimental Protocol: Conventional Heating Method

This protocol details a standard laboratory procedure for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide. The causality behind key steps is explained to provide a deeper understanding of the process.

Materials:

  • 4-butylaniline

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling solvent like DMF)

  • Deionized water

  • Ethanol

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with stirring capabilities

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Buchner funnel and filter flask

  • Beakers, graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-butylaniline (1 equivalent) and ethyl cyanoacetate (1.1 equivalents). The slight excess of the ester helps to ensure the complete consumption of the more valuable amine. Add toluene to the flask to create a solution with a reactant concentration of approximately 1 M.

  • Heating and Reflux: Place the flask in a heating mantle and attach the reflux condenser. Heat the mixture to reflux (approximately 110°C for toluene) with vigorous stirring. The elevated temperature provides the necessary activation energy for the aminolysis reaction.[4]

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of 3:1 hexane:ethyl acetate). Spot the initial reaction mixture and the ongoing reaction mixture. The disappearance of the 4-butylaniline spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. Continue reflux until the 4-butylaniline is consumed (typically 8-12 hours).

  • Product Isolation (Workup): Once the reaction is complete, allow the mixture to cool to room temperature. The product has low solubility in nonpolar solvents at room temperature and may begin to precipitate. To induce full precipitation, slowly add the reaction mixture to a beaker of cold deionized water with stirring.[4]

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any water-soluble impurities, followed by a small amount of cold ethanol to remove residual nonpolar starting materials.

  • Drying: Dry the crude product either in air or in a vacuum oven at a moderate temperature (e.g., 50°C) to remove residual solvent.

Purification and Characterization

Purification: The crude product can be further purified by recrystallization. A common solvent system is ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution. Then, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Characterization:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • FT-IR Spectroscopy: The presence of key functional groups should be confirmed. Expect characteristic peaks for N-H stretching (amide), C≡N stretching (nitrile), C=O stretching (amide), and aromatic C-H bonds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation, showing characteristic signals for the butyl chain protons, aromatic protons, the methylene protons adjacent to the nitrile, and the amide N-H proton.

Biological Activity and Potential Applications

The cyanoacetamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4][5] N-(4-butylphenyl)-2-cyanoacetamide is no exception and has been identified as a compound with potential therapeutic value.

Anti-inflammatory and Analgesic Potential

Research indicates that N-(4-butylphenyl)-2-cyanoacetamide exhibits significant biological activity and has been investigated for its potential as an anti-inflammatory and analgesic agent.[1] The proposed mechanism involves the inhibition of specific enzymes that are key players in inflammatory pathways.[1] By blocking the action of these enzymes, the compound can theoretically disrupt the downstream signaling cascade that leads to the production of pro-inflammatory mediators, thereby reducing inflammation and associated pain.

G Compound N-(4-butylphenyl)- 2-cyanoacetamide Enzyme Inflammatory Enzyme (e.g., COX, LOX) Compound->Enzyme Inhibition Pathway Inflammatory Cascade Enzyme->Pathway Catalyzes Mediators Pro-inflammatory Mediators (Prostaglandins, etc.) Pathway->Mediators Leads to Response Inflammation & Pain Mediators->Response Induces

Caption: Proposed mechanism of anti-inflammatory action.

Broader Context and Future Directions

The N-substituted cyanoacetamide framework is a cornerstone for the synthesis of a wide array of bioactive heterocyclic compounds.[4] Derivatives have been explored for applications including:

  • Antibacterial agents [5]

  • Anticancer therapeutics

  • Insecticides [6]

  • Materials science [1]

For N-(4-butylphenyl)-2-cyanoacetamide specifically, future research should focus on elucidating the precise molecular targets responsible for its anti-inflammatory effects through enzymatic assays and in-silico modeling. Structure-activity relationship (SAR) studies, involving modification of the butyl group and the aromatic substitution pattern, could lead to the development of analogs with enhanced potency and selectivity, paving the way for new therapeutic agents.

Conclusion

N-(4-butylphenyl)-2-cyanoacetamide is a well-defined chemical entity with significant potential. Its synthesis is straightforward and scalable, relying on fundamental organic chemistry principles. The compound's reported anti-inflammatory and analgesic properties make it a valuable lead structure for drug discovery programs targeting inflammatory diseases. This guide provides the foundational and practical information necessary for researchers to confidently synthesize, handle, and further investigate this promising molecule.

References

  • Title: N-(4-butylphenyl)-2-cyanoacetamide (C13H16N2O) Source: PubChemLite URL: [Link]

  • Title: Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2-cyano-N-(4-methylphenyl)acetamide | C10H10N2O | CID 693152 Source: PubChem URL: [Link]

  • Title: cyanoacetamide - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form Source: ResearchGate URL: [Link]

Sources

Exploratory

CAS number 54153-20-7 properties

It appears there is a discrepancy regarding the chemical identity associated with CAS number 54153-20-7. While this number is formally assigned to N-(4-Butylphenyl)-2-cyanoacetamide, a chemical intermediate, the detailed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

It appears there is a discrepancy regarding the chemical identity associated with CAS number 54153-20-7. While this number is formally assigned to N-(4-Butylphenyl)-2-cyanoacetamide, a chemical intermediate, the detailed request for an in-depth technical guide suitable for researchers and drug development professionals, focusing on signaling pathways, experimental protocols, and psychoactive properties, strongly suggests an interest in a different class of compounds.

The nature of the query points towards a potential interest in psychoactive aminoindane derivatives, such as 5-methoxy-2-aminoindane (MEAI) or 5-methoxy-6-methyl-2-aminoindane (MMAI), which are subjects of research in neuroscience and pharmacology.

To ensure the accuracy and relevance of the information provided, please verify the CAS number and the specific compound of interest. Once the correct compound is identified, a comprehensive technical guide will be generated as requested.

Foundational

Molecular weight and formula of N-(4-butylphenyl)-2-cyanoacetamide

An In-Depth Technical Guide to N-(4-butylphenyl)-2-cyanoacetamide: Properties, Synthesis, and Characterization for Drug Development Professionals Abstract N-(4-butylphenyl)-2-cyanoacetamide is a multifaceted organic comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-butylphenyl)-2-cyanoacetamide: Properties, Synthesis, and Characterization for Drug Development Professionals

Abstract

N-(4-butylphenyl)-2-cyanoacetamide is a multifaceted organic compound that stands at the intersection of medicinal chemistry and materials science.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on its core molecular properties, validated synthesis protocols, and detailed spectroscopic characterization. With a molecular formula of C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol , this compound belongs to the cyanoacetamide class, a group of molecules recognized for their high reactivity and utility as precursors for various bioactive heterocyclic compounds.[1][2][3][4] This document elucidates the mechanistic rationale behind its synthesis, offers step-by-step experimental workflows, and presents an analysis of its expected spectroscopic signatures (NMR, IR, MS), grounding all technical claims in authoritative references. The guide further explores its potential applications, particularly as an anti-inflammatory and analgesic agent, making it a compound of significant interest for therapeutic development.[1]

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any research or development setting. This section outlines the essential chemical identifiers and predicted physicochemical properties of N-(4-butylphenyl)-2-cyanoacetamide.

Chemical Identity

The unambiguous identification of a chemical entity is critical for regulatory compliance, literature searches, and experimental replication. The key identifiers for N-(4-butylphenyl)-2-cyanoacetamide are summarized below.

IdentifierValueReference(s)
IUPAC Name N-(4-butylphenyl)-2-cyanoacetamide[1]
CAS Number 54153-20-7[1][3]
Molecular Formula C₁₃H₁₆N₂O[1][2][3][5]
Molecular Weight 216.28 g/mol [1][2][3]
Canonical SMILES CCCCC1=CC=C(C=C1)NC(=O)CC#N[1][5]
InChI Key TXUGXSLBLAYKST-UHFFFAOYSA-N[1][5]
Physicochemical Properties

The physicochemical properties of a molecule are predictive of its behavior in both chemical and biological systems, influencing factors such as solubility, reaction kinetics, and bioavailability. The data presented here are computationally predicted and provide a valuable baseline for experimental design.

PropertyPredicted ValueReference(s)
Boiling Point 425.5 ± 38.0 °C[3]
Density 1.091 ± 0.06 g/cm³[3]
XlogP 3.7[5]
pKa -0.91 ± 0.10[3]

Synthesis of N-(4-butylphenyl)-2-cyanoacetamide

The synthesis of cyanoacetamides is a cornerstone reaction in organic chemistry, valued for its efficiency and the versatility of the resulting products.[4] These compounds are key intermediates in the synthesis of a wide range of heterocyclic systems and other bioactive molecules.[4][6]

Mechanistic Rationale

The primary synthetic route to N-(4-butylphenyl)-2-cyanoacetamide involves the nucleophilic acyl substitution reaction between 4-butylaniline and a suitable cyanoacetylating agent, such as ethyl cyanoacetate. The lone pair of electrons on the nitrogen atom of 4-butylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol as a leaving group to form the stable amide bond. This reaction is typically performed under heating or reflux conditions to drive the reaction to completion.[1] The choice of a higher-boiling solvent can facilitate the removal of the ethanol byproduct, shifting the equilibrium towards the product.

Experimental Protocol: Synthesis via Amidation of Ethyl Cyanoacetate

This protocol describes a robust method for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide. It is designed to be self-validating through in-process monitoring and definitive final product characterization.

Materials:

  • 4-Butylaniline

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Hydrochloric acid (1M solution)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-butylaniline (1.0 eq) in toluene.

  • Reagent Addition: Add ethyl cyanoacetate (1.1 eq) to the solution. The slight excess of the cyanoacetate ensures the complete consumption of the aniline starting material.

  • Thermal Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the 4-butylaniline spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove any unreacted aniline, followed by a saturated NaHCO₃ solution to neutralize any acidic impurities, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to obtain pure N-(4-butylphenyl)-2-cyanoacetamide as a crystalline solid.[7]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified compound.

cluster_synthesis Synthesis Phase cluster_purification Purification Phase Reactants 4-Butylaniline + Ethyl Cyanoacetate Reaction Reflux in Toluene (4-6 hours) Reactants->Reaction Step 1-2 Monitoring TLC Monitoring Reaction->Monitoring Step 3 Workup Aqueous Work-up (HCl, NaHCO3) Monitoring->Workup Step 4 (Reaction Complete) Isolation Rotary Evaporation Workup->Isolation Step 5 Recrystallization Recrystallization from Ethanol Isolation->Recrystallization Step 6 FinalProduct Pure Crystalline Product Recrystallization->FinalProduct cluster_analysis Spectroscopic Analysis Crude Crude Product Purified Purified Product Crude->Purified Recrystallization NMR ¹H and ¹³C NMR Purified->NMR IR FTIR Spectroscopy Purified->IR MS Mass Spectrometry (HRMS) Purified->MS Confirmed Structurally Confirmed N-(4-butylphenyl)-2-cyanoacetamide NMR->Confirmed IR->Confirmed MS->Confirmed

Caption: Workflow for the analytical characterization of the synthesized compound.

Applications in Research and Drug Development

The cyanoacetamide scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and its ability to participate in various biological interactions. [6]

Bioactive Potential

N-(4-butylphenyl)-2-cyanoacetamide has been specifically investigated for its biological activities. Research indicates potential as both an anti-inflammatory and an analgesic agent. [1]The proposed mechanism involves the inhibition of specific enzymes that are key players in inflammatory pathways. [1]This makes the compound and its derivatives attractive candidates for further investigation in the treatment of inflammatory conditions such as arthritis. [1]

Role as a Synthetic Intermediate

Beyond its intrinsic bioactivity, the compound serves as a valuable building block. The reactive methylene group and the nitrile functionality allow for a wide range of chemical transformations, enabling its use in the synthesis of more complex molecules and heterocyclic libraries for drug screening. [4]

Drug Discovery and Development Pathway

The following diagram outlines a potential pathway for how a compound like N-(4-butylphenyl)-2-cyanoacetamide could be advanced in a drug discovery program.

Compound N-(4-butylphenyl) -2-cyanoacetamide Screening Biological Screening (e.g., Enzyme Assays) Compound->Screening Hit Hit Identification (Anti-inflammatory Activity) Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Preclinical Preclinical Studies (In Vivo Models) LeadOpt->Preclinical

Caption: A logical pathway for advancing the compound in a drug discovery pipeline.

Conclusion

N-(4-butylphenyl)-2-cyanoacetamide is a well-defined chemical entity with significant potential for researchers in drug development and materials science. Its straightforward synthesis, combined with its interesting biological profile, marks it as a valuable tool for scientific exploration. This guide has provided a comprehensive overview of its molecular properties, a detailed and logical protocol for its preparation and purification, and a thorough framework for its analytical characterization. The established anti-inflammatory and analgesic potential warrants further investigation, positioning this compound as a promising scaffold for the development of novel therapeutic agents.

References

  • PubChemLite. N-(4-butylphenyl)-2-cyanoacetamide (C13H16N2O). [Link]

  • Organic Syntheses. Cyanoacetamide. [Link]

  • Al-Amiery, A. A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 5, 100893. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ARKIVOC, 2020(i), 1-125. [Link]

  • Marinković, A. D., et al. (2013). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Chemical Industry and Chemical Engineering Quarterly, 19(1), 67-78. [Link]

  • Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Journal of the Serbian Chemical Society, 75(1), 1-12. [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass) of N-(4-butylphenyl)-2-cyanoacetamide

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-butylphenyl)-2-cyanoacetamide Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data fo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-butylphenyl)-2-cyanoacetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for N-(4-butylphenyl)-2-cyanoacetamide, a compound of interest in medicinal chemistry and materials science.[1] Its molecular formula is C₁₃H₁₆N₂O, and it has a molecular weight of approximately 216.28 g/mol .[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis and spectroscopic characterization of this molecule.

Synthesis of N-(4-butylphenyl)-2-cyanoacetamide

The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry. A common and effective method involves the reaction of a substituted aniline with a cyanoacetylating agent, such as ethyl cyanoacetate.[2] This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate, leading to the formation of the amide bond and the elimination of ethanol.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-butylaniline in a suitable solvent, such as toluene or ethanol.

  • Addition of Cyanoacetylating Agent: To the stirred solution, add 1.1 equivalents of ethyl cyanoacetate.

  • Reaction Conditions: The reaction mixture can be heated to reflux to ensure completion.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure N-(4-butylphenyl)-2-cyanoacetamide as a solid.

Reaction Scheme

Synthesis of N-(4-butylphenyl)-2-cyanoacetamide cluster_reactants Reactants cluster_products Products 4-butylaniline 4-Butylaniline product N-(4-butylphenyl)-2-cyanoacetamide 4-butylaniline->product + ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->product + ethanol Ethanol product->ethanol +

Caption: Synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For N-(4-butylphenyl)-2-cyanoacetamide, the predicted monoisotopic mass is 216.12627 Da.[3]

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of N-(4-butylphenyl)-2-cyanoacetamide is expected to show a prominent molecular ion peak (M⁺) at m/z 216. The fragmentation of N-monosubstituted cyanoacetamides is often characterized by the fission of the carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom.[4]

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene group can lead to the formation of a resonance-stabilized acylium ion.

  • Amide Bond Cleavage: Fission of the C-N amide bond can generate ions corresponding to the 4-butylphenyl moiety and the cyanoacetamide fragment.

Predicted Mass Spectrum Data
m/z Predicted Fragment Notes
217[M+H]⁺Protonated molecular ion[3]
216[C₁₃H₁₆N₂O]⁺Molecular ion (M⁺)[3]
148[C₁₀H₁₄N]⁺Loss of the cyanoacetyl group
133[C₁₀H₁₃]⁺Loss of the entire cyanoacetamide group
91[C₇H₇]⁺Tropylium ion, a common fragment from butylbenzene
Fragmentation Diagram

Fragmentation of N-(4-butylphenyl)-2-cyanoacetamide M [C₁₃H₁₆N₂O]⁺˙ m/z = 216 F1 [C₁₀H₁₄N]⁺ m/z = 148 M->F1 - •COCH₂CN F3 [C₁₀H₁₃]⁺ m/z = 133 M->F3 - NHCOCH₂CN F2 [C₇H₇]⁺ m/z = 91 F3->F2 - C₃H₆

Caption: Predicted mass fragmentation of the target compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of N-(4-butylphenyl)-2-cyanoacetamide is expected to exhibit characteristic absorption bands corresponding to its amide, aromatic, aliphatic, and nitrile functionalities.

Characteristic IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C≡N (Nitrile)Stretching2240 - 2260
C=O (Amide I)Stretching1630 - 1680
N-H (Amide II)Bending1510 - 1570
C=C (Aromatic)Stretching1450 - 1600
C-N (Amide III)Stretching1200 - 1300

The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ would be a clear indication of the nitrile group. The amide I and amide II bands are also highly characteristic and confirm the presence of the secondary amide linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 9.0 - 10.0Singlet (broad)1HNH
~ 7.4 - 7.6Doublet2HAromatic H (ortho to NH)
~ 7.1 - 7.3Doublet2HAromatic H (ortho to butyl)
~ 3.5 - 3.7Singlet2HCH₂ CN
~ 2.5 - 2.7Triplet2HAr-CH₂ CH₂CH₂CH₃
~ 1.5 - 1.7Multiplet2HAr-CH₂CH₂ CH₂CH₃
~ 1.3 - 1.5Multiplet2HAr-CH₂CH₂CH₂ CH₃
~ 0.9 - 1.0Triplet3HAr-CH₂CH₂CH₂CH₃

The broad singlet for the amide proton is due to quadrupole broadening and potential hydrogen exchange. The aromatic protons are expected to show a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~ 165 - 170C =O (Amide)
~ 135 - 140Aromatic C -NH
~ 130 - 135Aromatic C -Butyl
~ 128 - 130Aromatic C H (ortho to butyl)
~ 118 - 122Aromatic C H (ortho to NH)
~ 115 - 118C ≡N (Nitrile)
~ 34 - 36Ar-C H₂CH₂CH₂CH₃
~ 33 - 35Ar-CH₂C H₂CH₂CH₃
~ 25 - 28C H₂CN
~ 22 - 24Ar-CH₂CH₂C H₂CH₃
~ 13 - 15Ar-CH₂CH₂CH₂C H₃
Structural Elucidation Workflow

Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Compound Purification Purification (Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Func_Groups Functional Groups IR->Func_Groups Structure Connectivity & 3D Structure NMR->Structure Final_Structure Structural Confirmation MW_Frag->Final_Structure Func_Groups->Final_Structure Structure->Final_Structure

Caption: Workflow for structural confirmation.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous characterization of N-(4-butylphenyl)-2-cyanoacetamide. This guide outlines the expected spectroscopic data and their interpretation, serving as a valuable resource for researchers working with this and related compounds. The methodologies and analytical logic presented here are fundamental to the structural elucidation of novel chemical entities in drug discovery and materials science.

References

  • PubChemLite. N-(4-butylphenyl)-2-cyanoacetamide (C13H16N2O). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanoacetamide. PubChem. Retrieved from [Link]

  • Mijin, D. Ž., et al. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Center for Biotechnology Information. Retrieved from [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-cyano-N-(4-methylphenyl)acetamide. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(4-butoxyphenyl)-. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-(4-benzyloxyphenyl)-2-cyano-. Retrieved from [Link]

  • Vishwakarma, R. K., & Singh, K. N. (2023). Synthesis of functionalized alkenes via Cu(I)-catalysed allylation of acetanilides using Morita-Baylis-Hillman bromides. The Royal Society of Chemistry. Retrieved from [Link]

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Foundational

Biological activity of N-(4-butylphenyl)-2-cyanoacetamide derivatives.

An In-Depth Technical Guide to the Biological Activity of N-(4-butylphenyl)-2-cyanoacetamide Derivatives Authored by: A Senior Application Scientist Abstract The N-(4-butylphenyl)-2-cyanoacetamide scaffold represents a p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-(4-butylphenyl)-2-cyanoacetamide Derivatives

Authored by: A Senior Application Scientist

Abstract

The N-(4-butylphenyl)-2-cyanoacetamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active molecules.[1][2] This technical guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of its derivatives. We delve into their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols, mechanistic insights from in silico studies, and a thorough review of the current scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

The Cyanoacetamide Core: A Foundation for Bioactivity

The cyanoacetamide moiety is a unique and highly reactive chemical entity. Its structure, featuring both electrophilic and nucleophilic centers, makes it an exceptionally versatile building block for synthesizing a wide array of heterocyclic compounds.[2][3] The presence of two electron-withdrawing groups (cyano and amide) activates the methylene group, facilitating its participation in crucial carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[2][4]

The specific parent compound, N-(4-butylphenyl)-2-cyanoacetamide, combines this reactive core with a lipophilic 4-butylphenyl group. This structural combination serves as a foundational template for derivatives with significant therapeutic potential, particularly in the realms of anti-inflammatory and analgesic applications through the inhibition of enzymes in inflammatory pathways.[1]

Synthesis of N-(4-butylphenyl)-2-cyanoacetamide and its Derivatives

The synthesis of the core N-(4-butylphenyl)-2-cyanoacetamide structure can be achieved through several methods, including conventional heating or refluxing of reactants, as well as more modern, eco-friendly approaches like ultrasonication which can improve reaction rates and yields.[1]

A primary route for creating diverse derivatives involves the reaction of the active methylene group. The Knoevenagel condensation, which involves the reaction of the cyanoacetamide with various aldehydes, is a widely employed technique to generate α,β-unsaturated derivatives, a class that has shown significant biological activity.[4]

Workflow for Derivative Synthesis

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_outcome Product & Purification Cyanoacetamide N-(4-butylphenyl) -2-cyanoacetamide Catalyst Catalyst (e.g., Ammonium Acetate) Cyanoacetamide->Catalyst Mix with Aldehyde Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde) Aldehyde->Catalyst Mix with Method Energy Source (Microwave Irradiation or Conventional Heating) Catalyst->Method Subject to Product α,β-Unsaturated Derivative Method->Product Yields Crude Purification Purification (Recrystallization) Product->Purification Refine via G A Cyanoacetamide Derivative B Bcl-2 (Anti-apoptotic) Downregulation A->B C Bax (Pro-apoptotic) Upregulation A->C D Mitochondrial Outer Membrane Permeabilization B->D Inhibition removed C->D Promotes E Caspase-3 Activation D->E Leads to F Apoptosis E->F Executes G cluster_analysis Analysis & Outcome struct Core Scaffold (N-phenyl-2-cyanoacetamide) R1 Group (e.g., 4-butyl) R2 Group (Modification at active methylene) SAR Structure-Activity Relationship (SAR) Analysis struct:f1->SAR Vary & Test struct:f2->SAR Vary & Test Docking Molecular Docking (In Silico) SAR->Docking Rationalizes Activity Biological Activity (Potency, Selectivity) SAR->Activity Correlates with Docking->SAR Predicts

Sources

Exploratory

The Emerging Potential of N-(4-butylphenyl)-2-cyanoacetamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract N-(4-butylphenyl)-2-cyanoacetamide, a small molecule featuring a cyanoacetamide pharmacophore, is emerging as a compound of significant interest within the medicinal chemistry landscape. Preliminary evidence poi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-butylphenyl)-2-cyanoacetamide, a small molecule featuring a cyanoacetamide pharmacophore, is emerging as a compound of significant interest within the medicinal chemistry landscape. Preliminary evidence points towards its potential as a potent anti-inflammatory and analgesic agent, positioning it as a valuable scaffold for the development of novel therapeutics.[1] This technical guide provides an in-depth analysis of the potential applications of N-(4-butylphenyl)-2-cyanoacetamide, drawing upon its structural relationship to established drugs and the broader chemical class of cyanoacetamide derivatives. We will explore its plausible mechanisms of action, propose robust experimental workflows for its evaluation, and provide detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Cyanoacetamide Core - A Privileged Scaffold in Drug Discovery

The cyanoacetamide moiety is a versatile building block in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant pharmacological activities.[2] Its unique electronic and structural features, characterized by a reactive methylene group flanked by a nitrile and an amide carbonyl, make it a valuable precursor for creating diverse chemical libraries.[2] The broader class of cyanoacetamide derivatives has been extensively explored, leading to the development of compounds with antibacterial, antifungal, and anticancer properties.[3] This rich history underscores the potential of N-(4-butylphenyl)-2-cyanoacetamide as a promising starting point for medicinal chemistry campaigns.

Unraveling the Therapeutic Potential: A Hypothesis-Driven Approach

While direct studies on N-(4-butylphenyl)-2-cyanoacetamide are limited, its structural analogy to the active metabolite of Leflunomide, a well-established disease-modifying antirheumatic drug (DMARD), provides a strong foundation for hypothesizing its mechanism of action. Leflunomide's active form, teriflunomide, is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4] This inhibition effectively halts the proliferation of rapidly dividing cells, such as activated lymphocytes, which are key players in autoimmune diseases like rheumatoid arthritis.

Furthermore, the cyanoacetamide scaffold has been implicated in the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways, including those involved in inflammation. Therefore, we propose a dual-pronged hypothesis for the therapeutic potential of N-(4-butylphenyl)-2-cyanoacetamide:

  • Primary Hypothesis: It acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), thereby exerting immunomodulatory and anti-proliferative effects.

  • Secondary Hypothesis: It modulates inflammatory signaling cascades through the inhibition of key protein tyrosine kinases.

The following sections will detail the experimental strategies required to rigorously test these hypotheses.

Proposed Mechanisms of Action and Key Signaling Pathways

Based on our hypothesis, N-(4-butylphenyl)-2-cyanoacetamide likely exerts its anti-inflammatory effects by intervening in critical signaling pathways that govern the inflammatory response.

Inhibition of Dihydroorotate Dehydrogenase (DHODH) and Impact on Lymphocyte Proliferation

DHODH is a mitochondrial enzyme essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA. By inhibiting DHODH, N-(4-butylphenyl)-2-cyanoacetamide would deplete the pyrimidine pool in rapidly proliferating cells like activated T- and B-lymphocytes, leading to cell cycle arrest and a dampening of the immune response.

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Lymphocyte_Proliferation N_butylphenyl_cyanoacetamide N-(4-butylphenyl)- 2-cyanoacetamide N_butylphenyl_cyanoacetamide->DHODH Inhibition

Caption: Proposed mechanism of DHODH inhibition.

Modulation of Inflammatory Signaling: NF-κB and MAPK Pathways

Chronic inflammation is often driven by the persistent activation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8][9][10] These pathways regulate the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][7] Tyrosine kinases are critical upstream regulators of both the NF-κB and MAPK pathways. By inhibiting these kinases, N-(4-butylphenyl)-2-cyanoacetamide could effectively suppress the downstream inflammatory cascade.

Inflammatory_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor Tyrosine_Kinases Tyrosine Kinases Receptor->Tyrosine_Kinases MAPK_Cascade MAPK Cascade (p38, JNK, ERK) Tyrosine_Kinases->MAPK_Cascade IKK_Complex IKK Complex Tyrosine_Kinases->IKK_Complex Gene_Expression Pro-inflammatory Gene Expression MAPK_Cascade->Gene_Expression Activates Transcription Factors IκB IκB IKK_Complex->IκB Phosphorylates & Inactivates NF_kB NF-κB IκB->NF_kB Releases NF_kB->Gene_Expression Translocates & Activates N_butylphenyl_cyanoacetamide N-(4-butylphenyl)- 2-cyanoacetamide N_butylphenyl_cyanoacetamide->Tyrosine_Kinases Inhibition

Caption: Modulation of NF-κB and MAPK signaling.

Experimental Workflows and Protocols

To validate the therapeutic potential of N-(4-butylphenyl)-2-cyanoacetamide, a systematic and rigorous experimental approach is essential. This section outlines a comprehensive workflow, from initial synthesis to detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of N-(4-butylphenyl)-2-cyanoacetamide In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies Mechanism_of_Action->In_Vivo_Studies

Caption: High-level experimental workflow.

Synthesis of N-(4-butylphenyl)-2-cyanoacetamide

The synthesis of N-(4-butylphenyl)-2-cyanoacetamide can be readily achieved through the aminolysis of an alkyl cyanoacetate with 4-butylaniline.[2]

Protocol 1: Conventional Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 4-butylaniline and 1.1 equivalents of ethyl cyanoacetate in a high-boiling point solvent such as toluene or xylene.

  • Reaction: Heat the mixture to reflux (approximately 110-140 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Enzyme Inhibition Assays

Protocol 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[11][12][13][14][15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH.

    • Dihydroorotate (DHO) solution.

    • Coenzyme Q10 (CoQ10) solution.

    • DCIP solution.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of N-(4-butylphenyl)-2-cyanoacetamide (dissolved in DMSO) and a DMSO control.

    • Add the DHODH enzyme solution to each well and incubate for 30 minutes at 25°C.

    • Initiate the reaction by adding a mixture of DHO, CoQ10, and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

Protocol 3: Tyrosine Kinase Inhibition Assay

A variety of commercial kits are available for assessing tyrosine kinase inhibition. A general protocol using a fluorescence polarization-based assay is described below.[16][17]

  • Reaction Setup: In a 96-well plate, combine the target tyrosine kinase, a fluorescently labeled peptide substrate, and serial dilutions of N-(4-butylphenyl)-2-cyanoacetamide.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction.

  • Detection: After a defined incubation period, add an anti-phosphotyrosine antibody. The binding of the antibody to the phosphorylated peptide results in a change in fluorescence polarization.

  • Data Analysis: The degree of inhibition is proportional to the change in fluorescence polarization. Calculate the IC50 value from a dose-response curve.

Cell-Based Anti-Inflammatory Assays

Protocol 4: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

This assay measures the ability of the compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[18][19]

  • Cell Culture: Plate RAW 264.7 murine macrophages or human THP-1-derived macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of N-(4-butylphenyl)-2-cyanoacetamide for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 18-24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production and calculate the IC50 values.

Mechanism of Action Studies

Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling

  • Cell Treatment and Lysis: Treat cells as described in Protocol 4. After the desired time points, lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental results, all quantitative data should be summarized in tables.

Table 1: In Vitro Enzyme Inhibition Data

Target EnzymeIC50 (µM) of N-(4-butylphenyl)-2-cyanoacetamidePositive Control (IC50, µM)
Dihydroorotate Dehydrogenase (DHODH)Experimental ValueTeriflunomide (Value)
Tyrosine Kinase (e.g., Src)Experimental ValueStaurosporine (Value)

Table 2: Cell-Based Anti-Inflammatory Activity

CytokineIC50 (µM) of N-(4-butylphenyl)-2-cyanoacetamide
TNF-αExperimental Value
IL-6Experimental Value
IL-1βExperimental Value

Conclusion and Future Directions

N-(4-butylphenyl)-2-cyanoacetamide represents a promising starting point for the development of novel anti-inflammatory and immunomodulatory agents. The proposed hypothesis, centered on the dual inhibition of DHODH and key inflammatory kinases, provides a solid framework for its further investigation. The detailed experimental protocols outlined in this guide offer a clear path for researchers to validate these hypotheses and elucidate the compound's precise mechanism of action. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold, ultimately paving the way for the development of a new class of therapeutics for a range of inflammatory and autoimmune disorders.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 14, 2362–2374. [Link]

  • Smolen, J. S., Landewé, R., Breedveld, F. C., Buch, M., Burmester, G., Dougados, M., ... & van der Heijde, D. (2014). EULAR recommendations for the management of rheumatoid arthritis with synthetic and biological disease-modifying antirheumatic drugs: 2013 update. Annals of the rheumatic diseases, 73(3), 492-509. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & bioscience, 1, 33. [Link]

  • CUSABIO. (n.d.). MAPK signaling pathway. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • Wikipedia. (n.d.). NF-κB. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Awaad, I. A. (2020). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Journal of Molecular Structure, 1222, 128913. [Link]

  • Gao, J., Jian, J., Jiang, Z., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]

  • Muroi, M., Futamura, Y., & Osada, H. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS chemical biology, 16(11), 2261–2270. [Link]

  • Muroi, M., Futamura, Y., & Osada, H. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. The Journal of antibiotics, 76(9), 481–488. [Link]

  • Chen, S., Yang, X., Wei, Z., Zhang, Y., Huang, Y., Shi, Z., ... & Niu, M. (2022). Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). Journal of ethnopharmacology, 284, 114782. [Link]

  • Organic Syntheses. (n.d.). cyanoacetamide. [Link]

  • Kim, J. H., Kim, H. J., Park, J. G., Lee, J. C., & Suh, J. W. (2016). Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway. Journal of the Korean Society for Applied Biological Chemistry, 59(1), 85-91. [Link]

  • Kim, D. H., Lee, D. S., Jung, K. H., Kim, J. H., Park, S. H., & Choi, J. W. (2015). Anti-Inflammatory Potential of Newly Synthesized 4-[(Butylsulfinyl)methyl]-1,2-benzenediol in Lipopolysaccharide-Stimulated BV2 Microglia. International journal of molecular sciences, 16(11), 26399–26413. [Link]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. [Link]

Sources

Foundational

An In-depth Technical Guide on the Postulated Mechanism of Action for N-(4-butylphenyl)-2-cyanoacetamide

Abstract N-(4-butylphenyl)-2-cyanoacetamide, identified primarily as a process-related impurity of the disease-modifying antirheumatic drug (DMARD) Leflunomide, presents a subject of significant interest for drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-butylphenyl)-2-cyanoacetamide, identified primarily as a process-related impurity of the disease-modifying antirheumatic drug (DMARD) Leflunomide, presents a subject of significant interest for drug development and safety assessment.[1] While direct, extensive research on its specific mechanism of action is limited, its structural relationship to Teriflunomide, the active metabolite of Leflunomide, provides a strong basis for a postulated mechanism centered on the inhibition of dihydroorotate dehydrogenase (DHODH).[2][3] This guide synthesizes the available evidence to propose a mechanism of action, details the critical role of the DHODH enzyme in lymphocyte proliferation, and provides comprehensive, field-proven protocols for investigating this hypothesis. The intended audience includes researchers, scientists, and drug development professionals seeking to understand and evaluate the biological activity of this compound.

Introduction and Compound Identification

N-(4-butylphenyl)-2-cyanoacetamide (Molecular Formula: C₁₃H₁₆N₂O) is an organic compound that has been noted for potential anti-inflammatory and analgesic properties.[4] However, its most significant context within pharmaceutical science is its classification as "Leflunomide Impurity A".[1] Leflunomide is a widely used immunosuppressive drug for treating rheumatoid and psoriatic arthritis.[2] It is a prodrug that is rapidly metabolized in vivo to its active form, Teriflunomide (A77 1726).[3]

The therapeutic effect of Leflunomide is almost entirely attributable to Teriflunomide.[5] Understanding the biological activity of impurities like N-(4-butylphenyl)-2-cyanoacetamide is critical for ensuring the safety and efficacy profile of the parent drug. This guide will explore the most probable mechanism of action for this compound based on the well-established pharmacology of its structural analog, Teriflunomide.

Postulated Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The central hypothesis for the biological activity of N-(4-butylphenyl)-2-cyanoacetamide is the inhibition of dihydroorotate dehydrogenase (DHODH). This assertion is based on the established mechanism of Teriflunomide, which selectively and reversibly inhibits this crucial mitochondrial enzyme.[6][7][8]

The Critical Role of DHODH in De Novo Pyrimidine Synthesis

DHODH is a rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is essential for the creation of pyrimidine nucleotides (e.g., UMP, CTP), the fundamental building blocks of DNA and RNA.[9][10] The enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in this pathway.[11]

Rapidly dividing cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support DNA replication and cell proliferation.[10][12] These cells rely heavily on the de novo synthesis pathway.[13][14] In contrast, most non-lymphoid cells can utilize a "salvage pathway" to recycle pyrimidines, making them less dependent on de novo synthesis.[6][13]

Mechanism of Teriflunomide and Rationale for Extrapolation

Teriflunomide exerts its immunomodulatory effects by inhibiting DHODH.[2][15] By blocking this enzyme, it depletes the intracellular pool of pyrimidines in activated lymphocytes.[8] This shortage of essential building blocks leads to cell cycle arrest, primarily in the G1 and S phases, thereby exerting a cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect.[6][12][16] This targeted action effectively reduces the proliferation of the key cellular mediators in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[7]

Given the structural similarities between Teriflunomide and N-(4-butylphenyl)-2-cyanoacetamide, it is scientifically plausible that the latter also interacts with and potentially inhibits DHODH. While the potency may differ, the fundamental pharmacophore responsible for DHODH binding is likely conserved.

Signaling Pathway Visualization

The following diagram illustrates the de novo pyrimidine synthesis pathway and the critical position of DHODH, the target of inhibition.

DeNovoPyrimidineSynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol2 Cytosol Glutamine Glutamine CPSII CAD Enzyme (CPSII, ATCase, DHOase) Glutamine->CPSII Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP Nucleotides UTP, CTP (for RNA, DNA synthesis) UMP->Nucleotides Inhibitor Teriflunomide & Postulated: N-(4-butylphenyl)- 2-cyanoacetamide Inhibitor->DHODH Inhibition

De novo pyrimidine synthesis pathway and point of inhibition.

Experimental Protocols for Mechanism Validation

To validate the hypothesis that N-(4-butylphenyl)-2-cyanoacetamide inhibits DHODH, a series of well-established in vitro and cell-based assays are required. The causality behind this experimental workflow is to first confirm direct enzyme inhibition and then to observe the predicted downstream effects on cell proliferation.

In Vitro DHODH Inhibition Assay

This primary assay directly measures the enzymatic activity of recombinant human DHODH and its inhibition by the test compound. It is a self-validating system when run with appropriate positive (e.g., Teriflunomide, Brequinar) and negative (vehicle) controls.[9][11]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of N-(4-butylphenyl)-2-cyanoacetamide against human DHODH.

Methodology: The assay monitors the DHODH-catalyzed oxidation of dihydroorotate, which is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is measured spectrophotometrically by the decrease in absorbance at ~600-650 nm.[17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[9]

    • Compound Stock: Prepare a 10 mM stock solution of N-(4-butylphenyl)-2-cyanoacetamide in DMSO. Create serial dilutions to achieve the desired final concentration range (e.g., 1 nM to 100 µM).

    • Enzyme Solution: Dilute recombinant human DHODH in assay buffer to the desired working concentration.

    • Substrate/Cofactor Mix: Prepare a mix in assay buffer to achieve final concentrations of 500 µM Dihydroorotate (DHO), 200 µM DCIP, and 100 µM Coenzyme Q10 (an electron acceptor).[9][17]

  • Assay Execution (96-well plate format):

    • Add 2 µL of the compound dilutions (or DMSO for vehicle control) to appropriate wells.

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.[9][11]

    • Initiate the reaction by adding 20 µL of the Substrate/Cofactor Mix to each well.

  • Data Acquisition:

    • Immediately begin kinetic reading of the plate in a microplate spectrophotometer, measuring the decrease in absorbance at 650 nm every 30 seconds for 10-15 minutes.[9]

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance curve.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay

This secondary assay assesses the downstream effect of DHODH inhibition on the proliferation of immune cells.

Objective: To measure the cytostatic effect of N-(4-butylphenyl)-2-cyanoacetamide on a lymphocyte-derived cell line (e.g., Jurkat T-cells).

Step-by-Step Protocol:

  • Cell Culture: Seed Jurkat cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete RPMI-1640 medium. Incubate overnight.[17]

  • Compound Treatment: Treat cells with serial dilutions of N-(4-butylphenyl)-2-cyanoacetamide for 48-72 hours. Include a vehicle control (DMSO).

  • Rescue Experiment (Critical for Validation): For each compound concentration, include a parallel set of wells co-treated with 100 µM uridine.[16][18] If the compound's antiproliferative effect is due to DHODH inhibition, the addition of exogenous uridine (a downstream product) should rescue cell growth.

  • Viability Assessment: Add a viability reagent (e.g., WST-1, CCK-8, or MTT) to each well and incubate according to the manufacturer's instructions.[9][17]

  • Data Acquisition: Measure the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the GI₅₀ (half-maximal growth inhibition) concentration. Compare the GI₅₀ values in the presence and absence of uridine to confirm the mechanism.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_invitro Part 1: In Vitro Enzyme Assay cluster_incell Part 2: Cell-Based Proliferation Assay prep Prepare Reagents (Enzyme, Compound, Substrates) plate Plate Compound Dilutions prep->plate incubate Add Enzyme & Pre-incubate (30 min, 25°C) plate->incubate react Initiate Reaction with Substrate/Cofactor Mix incubate->react read Kinetic Read (Absorbance at 650 nm) react->read calc_ic50 Calculate IC50 Value read->calc_ic50 calc_gi50 Calculate GI50 & Confirm Rescue calc_ic50->calc_gi50 Correlate Potency seed Seed Jurkat T-Cells treat Treat with Compound (+/- Uridine Rescue) for 72h seed->treat viability Add Viability Reagent (e.g., WST-1) treat->viability read_cell Read Absorbance viability->read_cell read_cell->calc_gi50

Workflow for validating DHODH inhibition mechanism.

Data Summary and Interpretation

The expected results from these experiments would be compiled for clear interpretation.

ParameterN-(4-butylphenyl)-2-cyanoacetamideTeriflunomide (Control)
DHODH IC₅₀ Experimental Value (e.g., µM)Literature Value (~0.5-1 µM)
Jurkat GI₅₀ Experimental Value (e.g., µM)Literature Value (~10-50 µM)
Jurkat GI₅₀ + Uridine Significant increase vs. GI₅₀ aloneComplete or near-complete rescue

A positive result, where N-(4-butylphenyl)-2-cyanoacetamide shows dose-dependent inhibition of DHODH and where its antiproliferative effects are reversed by uridine, would provide strong evidence supporting the postulated mechanism of action.

Conclusion and Future Directions

While direct studies on N-(4-butylphenyl)-2-cyanoacetamide are not abundant, its identity as a key impurity of Leflunomide and its structural analogy to the active metabolite Teriflunomide provide a robust framework for postulating its mechanism of action. The evidence strongly suggests that its primary biological target is the mitochondrial enzyme DHODH, leading to an impairment of de novo pyrimidine synthesis and a subsequent cytostatic effect on proliferating lymphocytes.

Future research should focus on executing the described experimental protocols to definitively determine the DHODH inhibitory potency (IC₅₀) and cellular activity (GI₅₀) of this compound. Furthermore, comparative toxicology studies against Teriflunomide would be essential to fully characterize its safety profile as a pharmaceutical impurity.

References

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  • National Center for Biotechnology Information. (n.d.). Teriflunomide. PMC, NIH. Retrieved from [Link][6]

  • PubMed. (n.d.). Teriflunomide and its mechanism of action in multiple sclerosis. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Leflunomide. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Teriflunomide. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC, PubMed Central. Retrieved from [Link][8]

  • PubMed. (n.d.). Mechanism of action for leflunomide in rheumatoid arthritis. NIH. Retrieved from [Link][13]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Leflunomide?. Retrieved from [Link][19]

  • Annals of the Rheumatic Diseases. (n.d.). Leflunomide: mode of action in the treatment of rheumatoid arthritis. Retrieved from [Link][12]

  • Immunometabolism. (2023, January 23). Mitochondrial-linked de novo pyrimidine synthesis as a regulator of T cell responses. Retrieved from [Link][10]

  • MEDtube. (n.d.). Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. Retrieved from [Link][3]

  • ResearchGate. (2025, August 6). Mitochondrial-linked de novo pyrimidine synthesis as a regulator of T cell responses. Retrieved from [Link][20]

  • PubMed. (2021, November 24). Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. Retrieved from [Link][21]

  • Frontiers. (2021, November 23). Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. Retrieved from [Link][16]

  • ACS Publications. (2021, November 3). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Retrieved from [Link][11]

  • Wiley Online Library. (2025, October 17). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link][18]

  • Pharmaffiliates. (n.d.). Leflunomide-impurities. Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2010, May 20). leflunomide - Assessment report. Retrieved from [Link][22]

  • PubMed. (n.d.). The role of de novo purine synthesis in lymphocyte transformation. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. PMC, NIH. Retrieved from [Link][23]

Sources

Exploratory

An In-depth Technical Guide to In Silico Studies of N-(4-butylphenyl)-2-cyanoacetamide Derivatives

Abstract The escalating costs and protracted timelines of traditional drug discovery underscore the necessity for more efficient paradigms.[1][2] Computer-Aided Drug Design (CADD) has emerged as an indispensable componen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating costs and protracted timelines of traditional drug discovery underscore the necessity for more efficient paradigms.[1][2] Computer-Aided Drug Design (CADD) has emerged as an indispensable component of modern pharmaceutical research, offering a suite of computational tools to accelerate the identification and optimization of novel therapeutic agents.[3][4][5] This guide provides a comprehensive, in-depth technical walkthrough of the in silico methodologies applied to the study of N-(4-butylphenyl)-2-cyanoacetamide derivatives. This chemical scaffold is of significant interest due to the established biological activities of cyanoacetamide-containing compounds, which include anti-inflammatory, analgesic, and antimicrobial properties.[6][7] We will dissect a robust, field-proven computational workflow, detailing the scientific rationale behind each step, from initial target identification to the nuanced analysis of molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to rationally design and prioritize potent and selective modulators based on the N-(4-butylphenyl)-2-cyanoacetamide core.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to poor efficacy, unforeseen toxicity, or suboptimal pharmacokinetic properties.[2][8][9] In silico methods provide a powerful, cost-effective strategy to mitigate these risks early in the discovery pipeline.[1][3][8] By simulating molecular interactions and predicting biological properties, we can screen vast virtual libraries, prioritize candidates for synthesis, and gain deep mechanistic insights that guide lead optimization.[3][4]

The N-(4-butylphenyl)-2-cyanoacetamide scaffold presents a promising starting point for drug design. The cyanoacetamide moiety is a known pharmacophore found in compounds with diverse biological activities.[7][10] For instance, research indicates that N-(4-butylphenyl)-2-cyanoacetamide itself has been investigated for potential anti-inflammatory and analgesic effects, possibly through the inhibition of enzymes in inflammatory pathways.[6] This guide will use this scaffold as a framework to illustrate a comprehensive in silico investigation.

The overarching goal of this computational workflow is to systematically evaluate derivatives of this core structure against a chosen biological target, predict their drug-like properties, and assess the stability of the most promising ligand-protein complexes.

The In Silico Discovery Workflow: A Strategic Overview

A successful in silico campaign is not merely a sequence of software commands but a logical, iterative process. Each stage is designed to filter and refine a pool of candidate molecules, ensuring that computational resources are focused on the most promising compounds. The workflow described herein integrates structure-based drug design (SBDD) principles, which leverage the 3D structure of the biological target.[3]

Our workflow can be conceptualized as a multi-stage funnel, starting with a broad library of virtual compounds and culminating in a small set of high-confidence hits.

In_Silico_Workflow cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Virtual Screening & Filtering cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Output TargetID Target Identification & Validation ProtPrep Protein Structure Preparation TargetID->ProtPrep LibPrep Ligand Library Preparation Docking Molecular Docking (Virtual Screening) LibPrep->Docking ProtPrep->Docking ADMET ADMET Prediction & Filtering Docking->ADMET Top Scoring Compounds MD_Sim Molecular Dynamics Simulation ADMET->MD_Sim Filtered 'Drug-like' Hits Analysis Binding Free Energy Analysis MD_Sim->Analysis Hits Prioritized Hit Compounds Analysis->Hits

Figure 1: High-level in silico drug discovery workflow.

Phase 1: Foundational Work - Preparation and Target Selection

The reliability of any in silico study is contingent upon the quality of the input data. This preparatory phase is arguably the most critical.

Target Identification

The initial step involves selecting a relevant biological target. For the N-(4-butylphenyl)-2-cyanoacetamide scaffold, known anti-inflammatory activity suggests targets like Cyclooxygenase (COX) enzymes or cytokine receptors.[6] Target selection is guided by literature review, bioinformatics databases (e.g., PDB, UniProt), and pathway analysis. For this guide, we will hypothetically select a specific enzyme implicated in an inflammatory disease.

Ligand Preparation

This process ensures that the 2D chemical structures of our N-(4-butylphenyl)-2-cyanoacetamide derivatives are converted into energetically favorable 3D conformations suitable for docking.

Causality: A molecule's 3D shape and charge distribution are paramount for its interaction with a protein. An incorrect or high-energy conformation will lead to inaccurate docking results. Energy minimization is performed to find a low-energy, stable conformation of the ligand.[11]

Protocol: Ligand Preparation

  • Obtain 2D Structures: Draw derivatives using chemical sketchers (e.g., ChemDraw, MarvinSketch) or download from databases like PubChem.[4][12] Save in a format like SDF or MOL2.

  • Convert to 3D: Use a program like Open Babel or the features within modeling suites (e.g., Schrödinger Maestro, MOE) to generate initial 3D coordinates.

  • Ionization/Tautomerization: Predict the most likely protonation and tautomeric states at a physiological pH (e.g., 7.4). This is a crucial step as it dramatically affects hydrogen bonding potential.

  • Energy Minimization: Subject each ligand to a robust energy minimization protocol using a suitable force field (e.g., MMFF94, OPLS). This step resolves steric clashes and finds a local energy minimum conformation.[11]

  • Save for Docking: The final, prepared ligands should be saved in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[13]

Protein (Receptor) Preparation

The raw crystal structures obtained from the Protein Data Bank (PDB) are not immediately ready for docking. They are static snapshots and often contain experimental artifacts.

Causality: Protein preparation is essential to create a chemically correct and computationally tractable model of the receptor. Missing atoms would create voids, incorrect protonation would prevent accurate scoring of electrostatic and hydrogen bond interactions, and water molecules not involved in binding can sterically hinder the docking algorithm.[11][12][14]

Protocol: Protein Preparation

  • Download Structure: Obtain the X-ray or NMR structure of the target protein from the RCSB PDB database.

  • Clean the Structure:

    • Remove all crystallographic water molecules.[11][12] (Note: Advanced protocols may retain specific, structurally important water molecules that mediate ligand binding).[11][14]

    • Delete any co-crystallized ligands, ions, or cofactors not essential for the binding event you wish to study.[12]

    • If the structure contains multiple protein chains (e.g., a dimer), retain only the chain containing the active site of interest, unless the biological unit is multimeric.[11]

  • Add Hydrogen Atoms: PDB files from X-ray crystallography typically lack hydrogen atoms. Add hydrogens according to a model that optimizes the hydrogen-bonding network.[11][12]

  • Assign Charges: Assign partial atomic charges using a force field (e.g., AMBER, CHARMM). This is critical for calculating electrostatic interactions.

  • Repair Missing Residues/Loops: If the PDB structure has gaps, these should be modeled using loop modeling software.[11]

  • Minimize the Structure: Perform a restrained energy minimization on the protein to relieve any steric clashes introduced during the preparation steps, while ensuring the backbone atoms do not deviate significantly from the crystal structure.

Phase 2: Virtual Screening and ADMET Filtering

With prepared molecules, we can now simulate the binding process and evaluate the drug-like potential of our derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring value.[3][15][16] This process allows us to rapidly screen our virtual library of derivatives against the target's binding site.[17]

Causality: The docking algorithm systematically samples many possible conformations and orientations of the flexible ligand within the defined binding site.[16] A scoring function then evaluates each pose, estimating the binding affinity (e.g., in kcal/mol). Poses with lower scores are predicted to have more favorable binding.[15]

Molecular_Docking_Workflow cluster_0 Inputs cluster_1 Docking Protocol cluster_2 Analysis & Output Receptor Prepared Receptor (PDBQT) GridBox Define Binding Site (Grid Box Generation) Receptor->GridBox Ligand Prepared Ligand Library (PDBQT) DockRun Run Docking Algorithm (e.g., AutoDock Vina) Ligand->DockRun GridBox->DockRun PoseGen Generate Binding Poses & Scores DockRun->PoseGen Rank Rank Compounds by Binding Score PoseGen->Rank Visualize Visualize Top Poses (e.g., PyMOL, Chimera) Rank->Visualize Select Select Top Candidates for further analysis Visualize->Select

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Approach to the Laboratory-Scale Synthesis of N-(4-butylphenyl)-2-cyanoacetamide

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide, a versatile organic compound with applications in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide, a versatile organic compound with applications in medicinal chemistry and materials science.[1] The core of this protocol is a carbodiimide-mediated amide coupling reaction, selected for its high efficiency and mild reaction conditions. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale for procedural choices, and integrates critical safety and characterization data to ensure a reproducible and self-validating workflow suitable for research and drug development professionals.

Introduction and Strategic Overview

N-(4-butylphenyl)-2-cyanoacetamide (Molecular Formula: C₁₃H₁₆N₂O, Molecular Weight: 216.28 g/mol ) is a substituted amide featuring a reactive methylene group flanked by nitrile and amide functionalities.[1] This structural motif makes it a valuable precursor for synthesizing a diverse range of heterocyclic compounds.[2] Its potential as an anti-inflammatory agent and its utility in biochemical research underscore the need for a reliable synthetic protocol.[1]

The direct condensation of a carboxylic acid (cyanoacetic acid) with an amine (4-butylaniline) is synthetically challenging. The acidic proton of the carboxylic acid readily reacts with the basic amine in a non-productive acid-base neutralization, forming an unreactive ammonium carboxylate salt.[3][4] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a coupling agent.

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide that activates the carboxylic acid, facilitating nucleophilic attack by the amine under mild, ambient conditions.[3][4] This method is favored for its high yields and straightforward purification, as the urea byproduct is easily removed via an aqueous workup.[3]

Reaction Mechanism: EDC-Mediated Amide Coupling

The synthesis proceeds via a well-established two-step mechanism occurring in a single pot:

  • Activation of Carboxylic Acid: The carbodiimide, EDC, reacts with cyanoacetic acid. The carboxylate oxygen attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile because the O-acylisourea moiety is a superb leaving group.[3][5]

  • Nucleophilic Acyl Substitution: The primary amine, 4-butylaniline, acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This leads to the formation of a tetrahedral intermediate which subsequently collapses, expelling the N,N'-disubstituted urea byproduct and yielding the desired N-(4-butylphenyl)-2-cyanoacetamide.[3]

reaction_mechanism EDC-Mediated Amide Coupling Mechanism cluster_reactants Reactants cluster_products Intermediates & Products Cyanoacetic_Acid Cyanoacetic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Activated Ester) Cyanoacetic_Acid->O_Acylisourea Step 1: Activation EDC EDC (Carbodiimide) EDC->O_Acylisourea Step 1: Activation Butylaniline 4-Butylaniline (R'-NH2) Amide_Product N-(4-butylphenyl)-2-cyanoacetamide (Amide) Butylaniline->Amide_Product Step 2: Nucleophilic Attack O_Acylisourea->Amide_Product Step 2: Nucleophilic Attack Urea_Byproduct EDC-Urea Byproduct (Water Soluble) O_Acylisourea->Urea_Byproduct Byproduct Formation

Caption: EDC-mediated activation and subsequent nucleophilic attack.

Health and Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • 4-Butylaniline (CAS: 104-13-2): Toxic if swallowed, inhaled, or in contact with skin.[6] Causes serious skin and eye irritation.[6][7]

  • Cyanoacetic Acid (CAS: 372-09-8): Harmful if swallowed.[8] Causes severe skin burns and eye damage.[8][9][10]

  • EDC Hydrochloride (CAS: 25952-53-8): Causes skin and serious eye irritation. May cause respiratory irritation.

  • Dichloromethane (DCM, CAS: 75-09-2): Suspected of causing cancer. Causes skin and eye irritation.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Splash-proof safety goggles.

  • Flame-resistant laboratory coat.

Ensure that eyewash stations and safety showers are readily accessible.[7]

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )Molar Eq.Amount (mmol)Mass / Volume
4-Butylaniline104-13-2149.231.010.01.49 g
Cyanoacetic Acid372-09-885.061.111.00.94 g
EDC Hydrochloride25952-53-8191.701.212.02.30 g
Dichloromethane (DCM)75-09-284.93--50 mL
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel and spatula

  • Graduated cylinders

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard glassware for workup and recrystallization

  • TLC plates (silica gel 60 F₂₅₄)

Synthesis Workflow

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add cyanoacetic acid (0.94 g, 11.0 mmol). Add 30 mL of dichloromethane (DCM) and stir until the solid is fully dissolved. Cool the flask in an ice-water bath.

  • Activation: Once the solution is cooled to 0°C, add EDC hydrochloride (2.30 g, 12.0 mmol) in one portion. Stir the mixture at 0°C for 15 minutes. The solution may appear as a slurry.

  • Amine Addition: In a separate beaker, dissolve 4-butylaniline (1.49 g, 10.0 mmol) in 20 mL of DCM. Add this solution dropwise to the reaction flask over 5 minutes using a glass funnel.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate. The consumption of the limiting reagent (4-butylaniline) indicates completion.

  • Aqueous Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove unreacted amine and EDC).

    • 50 mL of saturated NaHCO₃ solution (to remove unreacted cyanoacetic acid).

    • 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification by Recrystallization:

    • Transfer the crude solid to a 100 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.[11]

    • Slowly add distilled water dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.[12]

    • Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol.[11]

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 75-90%.

Characterization and Expected Results

The identity and purity of the synthesized N-(4-butylphenyl)-2-cyanoacetamide should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include:

    • A singlet for the methylene protons (-CH₂-CN).

    • A broad singlet for the amide proton (-NH-).

    • Aromatic protons on the phenyl ring (appearing as two doublets).

    • Aliphatic protons of the butyl group (triplet, sextet, sextet, triplet).

  • FTIR (ATR): Key vibrational frequencies:

    • N-H stretch (amide): ~3300 cm⁻¹

    • C≡N stretch (nitrile): ~2250 cm⁻¹

    • C=O stretch (amide I): ~1660 cm⁻¹

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 217.13.

References

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Cyanoacetic Acid 98%. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Warner, P. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Kandepi, V., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(4-Methoxybenzylidene)-4-Butylaniline, 99% (Titr.). Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Loba Chemie. (2019). 4-BUTYLANILINE MSDS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7694, 4-Butylaniline. Available at: [Link]

  • Corson, B. B., et al. (1941). Cyanoacetamide. Organic Syntheses. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Singh, K., & Singh, J. (2001). Chemoselective reaction of cyanoacetic acid with benzal-4-acetylanilines and fungitoxicity of products. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Elezi, G., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

Sources

Application

Microwave-Assisted Synthesis of Cyanoacetamide Derivatives: A Detailed Guide for Researchers

This document provides an in-depth guide to the microwave-assisted synthesis of cyanoacetamide derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation o...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the microwave-assisted synthesis of cyanoacetamide derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this guide delves into the fundamental principles of microwave chemistry, offers detailed and validated protocols, and contextualizes the applications of these synthesized compounds in modern pharmaceutical research.

The Rationale for Microwave-Assisted Synthesis: Beyond Mere Speed

Conventional organic synthesis, often reliant on refluxing with oil baths, transfers heat inefficiently from the source to the reaction mixture via conduction.[1] This process can be slow, lead to uneven heating, and result in the formation of unwanted byproducts.[1][2] Microwave-assisted organic synthesis (MAOS) fundamentally transforms this paradigm by utilizing the ability of microwaves to directly heat the reaction components.[3][4]

Microwaves, a form of electromagnetic radiation, interact with polar molecules and ions within the reaction mixture, causing them to rapidly oscillate and generate heat through friction.[5] This dielectric heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[5][6] The result is a rapid, uniform, and highly efficient heating of the reaction medium, often leading to dramatic reductions in reaction times, from hours to mere minutes.[2][7] This acceleration not only enhances productivity but also frequently improves reaction yields and product purity by minimizing thermal degradation and side reactions.[2][4][8] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of fewer hazardous solvents.[3][7][9]

Cyanoacetamide and its derivatives are crucial building blocks in medicinal chemistry, serving as precursors for a wide array of heterocyclic compounds with significant biological activities, including their use in the synthesis of potential anti-cancer agents and vitamins like B6.[10][11][12][13] The application of microwave assistance to the synthesis of these derivatives offers a powerful tool to expedite the discovery and development of new therapeutic agents.[14][15][16]

Core Principles and Experimental Considerations

Before embarking on microwave-assisted synthesis, it is crucial to understand the key parameters that govern these reactions and the necessary safety protocols.

Instrumentation: Dedicated Microwave Reactors

It is imperative to use a dedicated laboratory microwave reactor for chemical synthesis.[17] Household microwave ovens are not designed for the rigors of laboratory use and lack essential safety features for controlling temperature and pressure, posing a significant risk of explosion when heating organic solvents in sealed vessels.[18] Dedicated reactors are equipped with sensors for real-time monitoring and control of temperature and pressure, ensuring reaction reproducibility and operator safety.[17]

Solvent Selection: The Role of Polarity

The efficiency of microwave heating is highly dependent on the dielectric properties of the solvent. Polar solvents, such as ethanol, dimethylformamide (DMF), and water, absorb microwave energy efficiently and heat rapidly. Non-polar solvents like hexane and toluene are poor absorbers and are generally less suitable for MAOS unless a polar reagent or catalyst is present to absorb the energy.[19] Solvent-free, or "neat," reactions are also highly effective under microwave irradiation, particularly when the reactants themselves are polar.[20][21]

Safety Protocols for Pressurized Reactions

Microwave synthesis is often performed in sealed vessels to allow the temperature of the reaction to exceed the boiling point of the solvent, a phenomenon known as superheating.[22] This generates significant internal pressure.[17]

Crucial Safety Measures:

  • Vessel Integrity: Only use pressure-rated reaction vessels specifically designed for the microwave reactor.[17][18]

  • Fill Volume: Do not overfill the reaction vessel. Adhere to the manufacturer's guidelines to leave sufficient headspace for vapor expansion.

  • Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50°C) before attempting to open it.[17]

  • Chemical Stability: Be aware of the thermal stability of your reagents and products. Certain functional groups, like azides and nitro groups, can be explosive at high temperatures.[18] Consult the Material Safety Data Sheet (MSDS) for all chemicals.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.[18]

Experimental Protocols: Synthesis of Cyanoacetamide Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative cyanoacetamide derivatives using microwave irradiation. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Cyanoacetamides

This protocol describes a solvent-free Knoevenagel condensation of an aromatic aldehyde with cyanoacetamide, a common and efficient method for forming carbon-carbon double bonds.[21]

Workflow Diagram:

Knoevenagel_Condensation cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification P1 Combine aldehyde, cyanoacetamide, and catalyst in a microwave vessel R1 Seal vessel and place in microwave reactor P1->R1 R2 Irradiate at specified temperature and time R1->R2 W1 Cool vessel to <50°C R2->W1 W2 Add ethanol and cool on ice to precipitate product W1->W2 W3 Filter and wash solid W2->W3 W4 Dry the final product W3->W4

Caption: Workflow for Knoevenagel Condensation.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Cyanoacetamide

  • Basic catalyst (e.g., sodium acetate or a few drops of piperidine)

  • Ethanol

  • Microwave reactor with appropriate sealed vessels

Procedure:

  • In a 10 mL microwave process vial, combine the aromatic aldehyde (1.0 mmol), cyanoacetamide (1.0 mmol), and a catalytic amount of sodium acetate (0.2 mmol).

  • Seal the vial tightly with a Teflon septum and an aluminum crimp top.[17]

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at 120°C for 5-10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if necessary.

  • After the reaction is complete, allow the vessel to cool to below 50°C using the instrument's cooling system.[17]

  • Open the vessel in a fume hood and add 5 mL of ethanol to the reaction mixture.

  • Cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Expected Outcome: This solvent-free method typically provides high yields of the α,β-unsaturated cyanoacetamide product with short reaction times.[21]

Protocol 2: Gewald Three-Component Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multi-component reaction for the synthesis of highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry. This protocol details a solvent-free, microwave-assisted approach.[23]

Reaction Scheme Diagram:

Gewald_Reaction Ketone Ketone Microwave Microwave (MW) Ketone->Microwave Cyanoacetamide Cyanoacetamide Cyanoacetamide->Microwave Sulfur Sulfur Sulfur->Microwave Catalyst Morpholine (cat.) Catalyst->Microwave Product 2-Aminothiophene Derivative Microwave->Product

Caption: Gewald Three-Component Reaction Scheme.

Materials:

  • A ketone (e.g., cyclohexanone)

  • Cyanoacetamide

  • Elemental sulfur

  • Morpholine (catalyst)

  • Ethanol

  • Microwave reactor with appropriate sealed vessels

Procedure:

  • To a 10 mL microwave process vial, add the ketone (1.0 mmol), cyanoacetamide (1.0 mmol), elemental sulfur (1.1 mmol), and a catalytic amount of morpholine (2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 140°C for 10-15 minutes.

  • After completion, cool the vessel to below 50°C.

  • Add 5 mL of ethanol to the solidified mixture and heat gently to dissolve the product.

  • Allow the solution to cool to room temperature, then place it in an ice bath to crystallize the product.

  • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.

Expected Outcome: This method provides rapid and efficient access to tetrahydro-benzo[b]thiophene derivatives in high yields (often 84-95%).[23]

Data Presentation and Comparison

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with conventional heating methods.

Reaction TypeSubstratesMethodTemperature (°C)TimeYield (%)Reference
Knoevenagel CondensationAromatic Aldehydes, CyanoacetamideMicrowave (Solvent-Free)1205-10 min>90[21]
Knoevenagel CondensationAromatic Aldehydes, CyanoacetamideConventional (Reflux in Ethanol)~782-4 hours70-85General Knowledge
Gewald ReactionCyclohexanone, Cyanoacetamide, SulfurMicrowave (Solvent-Free)14010-15 min84-95[23]
Gewald ReactionCyclohexanone, Cyanoacetamide, SulfurConventional (Reflux in Ethanol)~783-6 hours60-75General Knowledge
Thiazolidinone SynthesisCyanoacetohydrazide derivativesMicrowave1503-5 min85-95[14]
Thiazolidinone SynthesisCyanoacetohydrazide derivativesConventionalReflux6-8 hours60-70[14]

Note: Yields and reaction times for "Conventional" methods are representative and can vary based on specific conditions.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a transformative technology for the rapid and efficient preparation of cyanoacetamide derivatives.[14][15] By leveraging the principles of direct, volumetric heating, researchers can significantly accelerate reaction rates, improve yields, and enhance product purity.[8] This methodology is not only a powerful tool for expediting drug discovery and development but also aligns with the growing demand for more sustainable and environmentally friendly chemical processes.[3][4] As microwave technology continues to evolve, with advancements in continuous-flow systems and scale-up capabilities, its role in both academic research and industrial production is set to expand even further.[19][24]

References

  • Microwave chemistry - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Retrieved January 16, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Microwave Chemistry: General Features and Applications. (n.d.). Retrieved January 16, 2026, from [Link]

  • Microwave Chemistry: A Review. (n.d.). Retrieved January 16, 2026, from [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka. Retrieved January 16, 2026, from [Link]

  • Microwave assisted green organic synthesis. (2024). Retrieved January 16, 2026, from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved January 16, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved January 16, 2026, from [Link]

  • Microwave Heating - Mechanism and Theory. (n.d.). CEM Corporation. Retrieved January 16, 2026, from [Link]

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (2017). International Journal of ChemTech Research. Retrieved January 16, 2026, from [Link]

  • The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2020). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Microwave Assisted Organic Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 16, 2026, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved January 16, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Scheme 2. The reaction of cyanoacetamide 2 with aldehyde derivatives. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • Microwave‐Assisted Synthesis of 2‐Amino‐thiophene‐3‐Carboxylic Derivatives Under Solvent‐Free Conditions. (2002). Sci-Hub. Retrieved January 16, 2026, from [Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications. Retrieved January 16, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC. Retrieved January 16, 2026, from [Link]

  • Cyanoacetamide derivatives reactivity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). TÜBİTAK Academic Journals. Retrieved January 16, 2026, from [Link]

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. (2014). PMC - NIH. Retrieved January 16, 2026, from [Link]

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Method

Strategic Synthesis of Bio-active Scaffolds: A Detailed Protocol for the Knoevenagel Condensation of N-(4-butylphenyl)-2-cyanoacetamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The Knoevenagel condensation is a cornerstone reaction in organic synthesis, providing a powerful and versatile method for...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction involves the nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration step.[3][4][5] The resulting α,β-unsaturated products are of immense interest to the pharmaceutical and drug development sectors.[6] Specifically, α,β-unsaturated cyanoacrylamides, synthesized via this method, serve as crucial intermediates and foundational scaffolds for a wide array of pharmacologically active molecules, including those with anticancer, antifungal, and antibacterial properties.[6][7]

This application note provides a detailed, field-proven guide for the synthesis of α,β-unsaturated cyanoacrylamide derivatives starting from N-(4-butylphenyl)-2-cyanoacetamide. We will first outline the synthesis of this key starting material and then detail a robust protocol for its Knoevenagel condensation with a representative aromatic aldehyde. The causality behind experimental choices, self-validating system checks, and optimization strategies are explained to ensure reproducibility and high-yield success for researchers in drug discovery and medicinal chemistry.

Mechanism of the Knoevenagel Condensation

The reaction proceeds via a base-catalyzed mechanism. The catalyst, typically a weak amine base like piperidine or triethylamine, deprotonates the active methylene group of the N-(4-butylphenyl)-2-cyanoacetamide.[8] The electron-withdrawing effects of the adjacent cyano (-CN) and amide (-CONH-) groups significantly increase the acidity of these methylene protons, facilitating the formation of a stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting tetrahedral alkoxide intermediate is protonated, forming an aldol-type adduct, which then undergoes a base-induced elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[5][9]

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Start N-(4-butylphenyl)-2-cyanoacetamide Carbanion Stabilized Carbanion Start->Carbanion Base (e.g., Piperidine) Alkoxide Tetrahedral Alkoxide Intermediate Carbanion->Alkoxide Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol Protonation Product α,β-Unsaturated Product + H₂O Aldol->Product - H₂O (Elimination)

Caption: Base-catalyzed mechanism of the Knoevenagel condensation.

Experimental Protocols

This section is divided into two parts: the synthesis of the requisite starting material, followed by the Knoevenagel condensation itself.

Part A: Synthesis of N-(4-butylphenyl)-2-cyanoacetamide

The synthesis of the N-substituted cyanoacetamide is a prerequisite for the main condensation reaction. This is reliably achieved through the amidation of an alkyl cyanoacetate with the corresponding amine.[10]

Reaction Scheme:

Ethyl Cyanoacetate + 4-Butylaniline → N-(4-butylphenyl)-2-cyanoacetamide + Ethanol

Reagent/EquipmentDetails
Ethyl Cyanoacetate≥98% purity
4-Butylaniline≥98% purity
Ethanol, AbsoluteAnhydrous grade
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer with hotplate
Rotary evaporatorFor solvent removal
Buchner funnel & filter flaskFor product isolation
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl cyanoacetate (1.0 eq), 4-butylaniline (1.1 eq), and absolute ethanol (100 mL). The slight excess of the amine ensures the complete consumption of the ester.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol). Maintain a gentle reflux for 12-24 hours.[8]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system, such as 30:70 ethyl acetate/hexane. The disappearance of the ethyl cyanoacetate spot indicates reaction completion.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Cool the concentrated solution in an ice bath for 30-60 minutes to induce precipitation of the solid product.

  • Filtration and Washing: Collect the white to off-white solid by vacuum filtration using a Buchner funnel. Wash the collected solid with a small volume of cold ethanol (2 x 15 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain N-(4-butylphenyl)-2-cyanoacetamide. Characterize by NMR and melting point to confirm identity and purity before proceeding.

Part B: Knoevenagel Condensation with Benzaldehyde

This protocol details the condensation of the synthesized N-(4-butylphenyl)-2-cyanoacetamide with benzaldehyde as a representative aromatic aldehyde.

Reaction Scheme:

N-(4-butylphenyl)-2-cyanoacetamide + Benzaldehyde → (E)-N-(4-butylphenyl)-2-cyano-3-phenylacrylamide + Water

Reagent/EquipmentDetails
N-(4-butylphenyl)-2-cyanoacetamideSynthesized from Part A
Benzaldehyde≥99% purity, freshly distilled if necessary
2-Propanol (Isopropanol)Reagent grade
PiperidineReagent grade, used as catalyst
Round-bottom flask100 mL
Reflux condenser
Magnetic stirrer with hotplate
TLC plates and chamberSilica gel 60 F254
Buchner funnel & filter flaskFor product isolation
  • Dissolution: To a 100 mL round-bottom flask containing a magnetic stir bar, add N-(4-butylphenyl)-2-cyanoacetamide (1.0 eq) and 2-propanol (30-40 mL). Stir until the solid is completely dissolved.[8]

  • Addition of Reactants: Add benzaldehyde (1.0 eq) to the solution. A 1:1 molar ratio is typically effective.

  • Catalyst Addition: Add a catalytic amount of piperidine (5-10 drops).[8][11] The weak basicity of piperidine is ideal for facilitating the reaction without causing unwanted side reactions.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) for 2-4 hours.[8] The solution may become cloudy or change color as the product forms.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress every 30-60 minutes using TLC (e.g., 20:80 ethyl acetate/hexane). The appearance of a new, less polar spot corresponding to the product and the consumption of the starting materials will be observed. A co-spot of the starting material and the reaction mixture on the TLC plate is recommended for accurate comparison.

  • Product Precipitation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid product.[8]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration.[8] Wash the solid product thoroughly with cold 2-propanol (2 x 10 mL) to remove residual catalyst and unreacted benzaldehyde.[8]

  • Drying and Characterization: Air-dry the solid on the filter and then dry further under vacuum. The resulting product, (E)-N-(4-butylphenyl)-2-cyano-3-phenylacrylamide, should be characterized by ¹H NMR, ¹³C NMR, MS, and melting point analysis. The stereochemistry is typically the more stable E-isomer.

Experimental Workflow and Data Management

A systematic workflow is critical for ensuring the successful and efficient synthesis of the target compounds.

Workflow cluster_prep Part A: Starting Material Synthesis cluster_main Part B: Knoevenagel Condensation A1 Combine Ethyl Cyanoacetate & 4-Butylaniline in Ethanol A2 Reflux for 12-24h A1->A2 A3 Monitor by TLC A2->A3 A4 Cool, Concentrate & Precipitate A3->A4 A5 Filter, Wash & Dry A4->A5 A6 Characterize Product A (N-(4-butylphenyl)-2-cyanoacetamide) A5->A6 B1 Dissolve Product A & Benzaldehyde in 2-Propanol A6->B1 Proceed if Pure B2 Add Piperidine Catalyst B1->B2 B3 Reflux for 2-4h B2->B3 B4 Monitor by TLC B3->B4 B5 Cool & Precipitate B4->B5 B6 Filter, Wash & Dry B5->B6 B7 Final Product Characterization (NMR, MS, MP) B6->B7

Caption: Overall experimental workflow for the two-stage synthesis.

ParameterPart A: AmidationPart B: Knoevenagel Condensation
Stoichiometry Amine (1.1 eq), Ester (1.0 eq)Cyanoacetamide (1.0 eq), Aldehyde (1.0 eq)
Solvent Absolute Ethanol2-Propanol
Catalyst None (thermal)Piperidine (catalytic, ~5-10 drops)
Temperature Reflux (~78 °C)Reflux (~82 °C)
Time 12-24 hours2-4 hours
Workup Precipitation from cold ethanolPrecipitation from cold 2-propanol
Expected Yield >80%>85%
Troubleshooting and Field-Proven Insights
  • Low Yield in Part A: If the yield of the starting material is low, ensure the ethanol is anhydrous, as water can hydrolyze the ester. The reflux time may also need to be extended.

  • Incomplete Condensation (Part B): If the reaction stalls, a small, additional amount of piperidine can be added. Ensure the benzaldehyde is pure, as benzoic acid impurities (from air oxidation) can neutralize the basic catalyst.

  • Product Purification: The described precipitation and washing procedure typically yields a product of high purity. If further purification is needed, recrystallization from a suitable solvent like ethanol or ethyl acetate is recommended.

  • TLC Analysis: When running TLC, spots of cyano-containing compounds can sometimes "tail" or streak. This can often be mitigated by adding a few drops of glacial acetic acid to the eluent mixture, which helps to protonate basic sites on the silica gel.[11]

Conclusion

The Knoevenagel condensation remains an exceptionally reliable and efficient method for synthesizing α,β-unsaturated cyanoacrylamides, which are pivotal structures in modern drug development.[7][12] The protocols detailed in this application note for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide and its subsequent condensation provide a robust, reproducible, and scalable pathway. By understanding the underlying mechanism and paying close attention to reaction monitoring and workup conditions, researchers can confidently generate libraries of these valuable compounds for biological screening and lead optimization programs.

References
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of N-(tert-butyl)-2-cyanoacetamide.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, (i), 0-0. [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

  • El-Faham, A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. [Link]

  • Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]

  • Reddy, C. S., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc., 66(3), 368-380. [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(11), e202200078. [Link]

  • Kumar, A., & Mishra, A. (2020). Recent developments in Knoevenagel condensation reaction: a review. World Journal of Advanced Research and Reviews, 8(2), 231-244. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Asfandyar, M. (2022). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

  • L.S. College, Muzaffarpur. (2020). Knoevenagel condensation. [Link]

  • Singh, V., & Sapehiyia, V. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Scientific Research in Science and Technology, 4(1), 1645-1649. [Link]

Sources

Application

The Versatile Synthon: N-(4-butylphenyl)-2-cyanoacetamide in Modern Heterocyclic Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Among...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of building blocks available to the synthetic chemist, N-aryl-2-cyanoacetamides stand out as exceptionally versatile synthons.[1] Their inherent reactivity, stemming from the active methylene group flanked by a nitrile and an amide moiety, provides a gateway to a diverse array of heterocyclic systems.[2] This application note delves into the synthetic utility of a specific, yet broadly applicable, member of this class: N-(4-butylphenyl)-2-cyanoacetamide . The presence of the 4-butylphenyl group imparts significant lipophilicity, a property often sought after in the development of biologically active compounds to enhance membrane permeability and target engagement.

This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the application of N-(4-butylphenyl)-2-cyanoacetamide in the synthesis of key heterocyclic scaffolds. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and present visual workflows to elucidate the synthetic pathways. Our focus is on empowering the researcher with not just the "how," but also the "why," fostering a deeper understanding of the chemical transformations and enabling the adaptation of these methods to novel synthetic challenges.

Part 1: Synthesis of the Core Synthon: N-(4-butylphenyl)-2-cyanoacetamide

A reliable and efficient synthesis of the starting material is paramount for any synthetic endeavor. N-(4-butylphenyl)-2-cyanoacetamide can be readily prepared via the aminolysis of ethyl cyanoacetate with 4-butylaniline.[3] This straightforward reaction provides the target compound in good yield and purity.

Protocol 1: Synthesis of N-(4-butylphenyl)-2-cyanoacetamide

This protocol details the synthesis of N-(4-butylphenyl)-2-cyanoacetamide from 4-butylaniline and ethyl cyanoacetate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Butylaniline149.2314.92 g100
Ethyl cyanoacetate113.1212.44 g (11.3 mL)110
Toluene-100 mL-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-butylaniline (14.92 g, 100 mmol) and toluene (100 mL).

  • Stir the mixture at room temperature to ensure complete dissolution of the aniline.

  • From the dropping funnel, add ethyl cyanoacetate (12.44 g, 110 mmol) dropwise over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) [Mobile phase: Ethyl acetate/Hexane (1:2)].

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold hexane (2 x 30 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-(4-butylphenyl)-2-cyanoacetamide as a white to off-white solid.

Expected Yield: 80-90%

Characterization:

  • Melting Point: 118-120 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 3.45 (s, 2H, CH₂CN), 2.60 (t, J = 7.6 Hz, 2H, Ar-CH₂), 1.60 (m, 2H, CH₂), 1.35 (m, 2H, CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

  • IR (KBr, cm⁻¹): 3280 (N-H), 2955, 2925, 2855 (C-H), 2260 (C≡N), 1660 (C=O).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Butylaniline 4-Butylaniline Reaction_Vessel Toluene Reflux, 4-6h 4-Butylaniline->Reaction_Vessel Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Reaction_Vessel Rotovap Rotary Evaporation Reaction_Vessel->Rotovap Crystallization Crystallization Rotovap->Crystallization Filtration Filtration Crystallization->Filtration Final_Product N-(4-butylphenyl)-2-cyanoacetamide Filtration->Final_Product

Caption: Synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Part 2: Application in the Synthesis of 3-Cyano-2-pyridones

3-Cyano-2-pyridones are a class of heterocyclic compounds with significant applications in medicinal chemistry and as fluorescent scaffolds.[4] The synthesis of these compounds can be readily achieved through the condensation of N-(4-butylphenyl)-2-cyanoacetamide with 1,3-dicarbonyl compounds.[4]

Protocol 2: Synthesis of N-(4-butylphenyl)-3-cyano-4,6-dimethyl-2-pyridone

This protocol describes the synthesis of a representative 3-cyano-2-pyridone from N-(4-butylphenyl)-2-cyanoacetamide and acetylacetone.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-(4-butylphenyl)-2-cyanoacetamide216.282.16 g10
Acetylacetone100.121.10 g (1.12 mL)11
Piperidine85.150.17 g (0.2 mL)2
Ethanol-25 mL-

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-(4-butylphenyl)-2-cyanoacetamide (2.16 g, 10 mmol) in ethanol (25 mL).

  • To this solution, add acetylacetone (1.10 g, 11 mmol) followed by a catalytic amount of piperidine (0.17 g, 2 mmol).

  • Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring for 3-5 hours. Monitor the reaction progress by TLC [Mobile phase: Ethyl acetate/Hexane (1:1)].

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. If precipitation is slow, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 15 mL).

  • Recrystallize the crude product from ethanol to obtain pure N-(4-butylphenyl)-3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.

Expected Yield: 75-85%

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 6.10 (s, 1H, pyridone-H), 2.60 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.40 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 1.60 (m, 2H, CH₂), 1.35 (m, 2H, CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

  • IR (KBr, cm⁻¹): 2950, 2920, 2850 (C-H), 2220 (C≡N), 1650 (C=O, pyridone).

Pyridone_Synthesis Start N-(4-butylphenyl)-2-cyanoacetamide + Acetylacetone Catalyst Piperidine (cat.) Ethanol, Reflux Start->Catalyst Intermediate Knoevenagel Condensation Intermediate Catalyst->Intermediate Cyclization Intramolecular Michael Addition & Dehydration Intermediate->Cyclization Product N-(4-butylphenyl)-3-cyano-4,6-dimethyl-2-pyridone Cyclization->Product

Caption: Synthesis of a 3-cyano-2-pyridone derivative.

Part 3: Gewald Three-Component Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes. These sulfur-containing heterocycles are prevalent in many pharmaceuticals. N-(4-butylphenyl)-2-cyanoacetamide serves as an excellent active methylene component in this reaction.

Protocol 3: Gewald Synthesis of 2-Amino-N-(4-butylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

This protocol outlines the synthesis of a tetrasubstituted 2-aminothiophene using N-(4-butylphenyl)-2-cyanoacetamide, cyclohexanone, and elemental sulfur.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-(4-butylphenyl)-2-cyanoacetamide216.282.16 g10
Cyclohexanone98.141.08 g (1.14 mL)11
Elemental Sulfur32.060.35 g11 (S atoms)
Morpholine87.120.96 g (0.96 mL)11
Ethanol-30 mL-

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer

  • Water bath

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, combine N-(4-butylphenyl)-2-cyanoacetamide (2.16 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), elemental sulfur (0.35 g, 11 mmol), and ethanol (30 mL).

  • To this stirred suspension, add morpholine (0.96 g, 11 mmol) dropwise at room temperature.

  • After the addition, gently warm the reaction mixture in a water bath to 40-50 °C and stir for 2-3 hours. The reaction is typically exothermic.

  • Monitor the reaction by TLC [Mobile phase: Ethyl acetate/Hexane (1:3)].

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials and sulfur.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain the pure 2-aminothiophene derivative.

Expected Yield: 65-75%

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.50 (s, 2H, NH₂), 2.60 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.50 (m, 4H, thiophene-CH₂), 1.75 (m, 4H, thiophene-CH₂), 1.60 (m, 2H, CH₂), 1.35 (m, 2H, CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

  • IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2930, 2850 (C-H), 1630 (C=O).

Gewald_Reaction Reactants N-(4-butylphenyl)-2-cyanoacetamide + Cyclohexanone + Sulfur (S₈) Base Morpholine Ethanol, 40-50°C Reactants->Base Knoevenagel Knoevenagel Condensation Base->Knoevenagel Sulfur_Addition Michael Addition of Sulfur Knoevenagel->Sulfur_Addition Cyclization_Tautomerization Cyclization & Tautomerization Sulfur_Addition->Cyclization_Tautomerization Product 2-Amino-N-(4-butylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Cyclization_Tautomerization->Product

Caption: The Gewald three-component reaction mechanism.

Part 4: Synthesis of Substituted Pyridines from Chalcones

Substituted pyridines are a cornerstone of many pharmaceutical agents. A versatile route to highly functionalized pyridines involves the reaction of chalcones (α,β-unsaturated ketones) with active methylene compounds like N-(4-butylphenyl)-2-cyanoacetamide in the presence of a base.

Protocol 4: Synthesis of 2-Amino-N-(4-butylphenyl)-4,6-diphenylpyridine-3-carbonitrile

This protocol describes the synthesis of a polysubstituted pyridine from a chalcone and N-(4-butylphenyl)-2-cyanoacetamide.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Chalcone (1,3-diphenyl-2-propen-1-one)208.262.08 g10
N-(4-butylphenyl)-2-cyanoacetamide216.282.16 g10
Sodium Ethoxide (21% in Ethanol)68.053.24 g (4.1 mL)10
Absolute Ethanol-40 mL-

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, dissolve chalcone (2.08 g, 10 mmol) and N-(4-butylphenyl)-2-cyanoacetamide (2.16 g, 10 mmol) in absolute ethanol (40 mL).

  • To the stirred solution, add sodium ethoxide solution (3.24 g, 10 mmol of NaOEt) dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC [Mobile phase: Ethyl acetate/Hexane (1:4)].

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (100 mL).

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain the pure pyridine derivative.

Expected Yield: 60-70%

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.20 (m, 14H, Ar-H), 6.80 (s, 2H, NH₂), 2.60 (t, J = 7.6 Hz, 2H, Ar-CH₂), 1.60 (m, 2H, CH₂), 1.35 (m, 2H, CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

  • IR (KBr, cm⁻¹): 3470, 3360 (NH₂), 3060 (Ar C-H), 2955, 2860 (C-H), 2210 (C≡N), 1600, 1580 (C=C, C=N).

Conclusion: A Versatile Tool for Heterocyclic Synthesis

N-(4-butylphenyl)-2-cyanoacetamide has proven to be a highly effective and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation and the reactivity of its active methylene and cyano groups allow for the construction of complex molecular architectures through both classical and multicomponent reactions. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this synthon and to develop novel heterocyclic compounds with potential applications in drug discovery and materials science. The inherent lipophilicity imparted by the 4-butylphenyl substituent makes the resulting heterocycles particularly interesting for biological evaluation.

References

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. Available at: [Link]

  • Hammouda, M. M., et al. (2023). Synthesis of 1,2-dihydropyridine, Arylidene, Hydrazide, and Terthienylnicotinamidine Hydrochloride Analogs: Theoretical Studies, and Antioxidant Activity Assessment. Molecules, 28(12), 4729. Available at: [Link]

  • El-ziaty, A. K., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 84. Available at: [Link]

  • Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 1002-1007. Available at: [Link]

  • Solankee, A., et al. (2008). SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Rasayan Journal of Chemistry, 1(3), 591-595. Available at: [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Gewald reaction. In Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Method

The Strategic Utility of N-(4-butylphenyl)-2-cyanoacetamide as a Versatile Precursor in Contemporary Drug Discovery

Abstract This technical guide delineates the strategic importance and practical application of N-(4-butylphenyl)-2-cyanoacetamide as a pivotal precursor in the synthesis of diverse heterocyclic scaffolds for drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic importance and practical application of N-(4-butylphenyl)-2-cyanoacetamide as a pivotal precursor in the synthesis of diverse heterocyclic scaffolds for drug discovery. We provide a comprehensive exploration of its synthesis, chemical reactivity, and its role as a versatile building block in constructing libraries of potential therapeutic agents. Detailed, field-proven protocols for its synthesis and subsequent elaboration via cornerstone reactions such as the Knoevenagel condensation and the Gewald three-component reaction are presented. The narrative emphasizes the causality behind experimental choices, offering insights into how the unique structural attributes of this precursor can be leveraged to target a range of biological pathways, including those implicated in inflammation, pain, and oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of N-(4-butylphenyl)-2-cyanoacetamide in their research endeavors.

Introduction: The Cyanoacetamide Moiety as a Privileged Scaffold

The cyanoacetamide functional group is a cornerstone in medicinal chemistry, recognized for its remarkable synthetic versatility.[1] Its unique electronic and structural features, namely the presence of a reactive methylene group activated by adjacent electron-withdrawing nitrile and amide groups, render it an exceptional precursor for a multitude of chemical transformations. This reactivity allows for the efficient construction of complex molecular architectures, particularly a wide array of heterocyclic systems that are prevalent in many approved drugs.[2]

N-(4-butylphenyl)-2-cyanoacetamide, with its characteristic n-butyl substituent on the phenyl ring, offers an additional dimension for molecular design. The butyl group can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability, which are critical considerations in drug design. This precursor has been noted for its potential in developing anti-inflammatory and analgesic agents, attributed to its ability to serve as a scaffold for molecules that can inhibit specific enzymes in inflammatory pathways.[3]

This application note will provide a detailed examination of the synthesis and derivatization of N-(4-butylphenyl)-2-cyanoacetamide, presenting it as a key intermediate for generating novel chemical entities with therapeutic potential.

Physicochemical Properties and Synthesis of the Precursor

A thorough understanding of the precursor's properties is fundamental to its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[3]
Molecular Weight 216.28 g/mol [3]
Appearance Solid (predicted)-
Boiling Point 425.5±38.0 °C (Predicted)ChemicalBook
CAS Number 54153-20-7[3]
Protocol 1: Synthesis of N-(4-butylphenyl)-2-cyanoacetamide

This protocol describes a standard and reliable method for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide from readily available starting materials. The reaction proceeds via the aminolysis of an alkyl cyanoacetate.

Reaction Scheme:

Synthesis_of_Precursor Ethyl_cyanoacetate Ethyl cyanoacetate Product N-(4-butylphenyl)-2-cyanoacetamide Ethyl_cyanoacetate->Product Ethanol, Reflux 4-Butylaniline 4-Butylaniline 4-Butylaniline->Product

Caption: Synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Materials:

  • Ethyl cyanoacetate

  • 4-Butylaniline

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (1.0 equivalent), 4-butylaniline (1.1 equivalents), and absolute ethanol (approx. 10 mL per gram of ethyl cyanoacetate).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:1 ethyl acetate/hexane).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford N-(4-butylphenyl)-2-cyanoacetamide as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at reflux temperature. Its volatility allows for easy removal post-reaction.

  • Reflux Conditions: Heating under reflux provides the necessary activation energy for the aminolysis reaction to proceed at a reasonable rate.

  • Excess Amine: A slight excess of 4-butylaniline is used to ensure the complete consumption of the ethyl cyanoacetate.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Application in the Synthesis of Bioactive Heterocycles

The true value of N-(4-butylphenyl)-2-cyanoacetamide lies in its utility as a precursor for a diverse range of heterocyclic compounds with potential therapeutic applications. The following sections detail key synthetic transformations.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Amides

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound, such as N-(4-butylphenyl)-2-cyanoacetamide, with an aldehyde or ketone.[3] This reaction is pivotal for creating α,β-unsaturated cyanoacrylamides, which are themselves versatile intermediates for the synthesis of various bioactive molecules, including potential kinase inhibitors.[4]

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Workup Precursor N-(4-butylphenyl)- 2-cyanoacetamide Intermediate α,β-Unsaturated Cyanoacrylamide Derivative Precursor->Intermediate Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Intermediate Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Heat Reflux Heat->Intermediate Workup Cooling, Filtration, Washing, Drying Intermediate->Workup

Caption: Knoevenagel Condensation Workflow.

Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol provides a general procedure for the Knoevenagel condensation of N-(4-butylphenyl)-2-cyanoacetamide with a representative aromatic aldehyde.

Materials:

  • N-(4-butylphenyl)-2-cyanoacetamide

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Piperidine or Triethylamine (catalyst)

  • Ethanol or 2-Propanol (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Büchner funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-(4-butylphenyl)-2-cyanoacetamide (1.0 equivalent) in ethanol (approximately 20-30 mL).

  • Add the aromatic aldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 5-10 drops).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and then in an ice bath for 30 minutes to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Rationale for Experimental Choices:

  • Base Catalyst: A weak base like piperidine is sufficient to deprotonate the active methylene group of the cyanoacetamide, initiating the condensation.

  • Aromatic Aldehyde: The choice of aldehyde directly influences the substitution pattern of the final product, allowing for the generation of a diverse library of compounds.

  • Precipitation: The α,β-unsaturated product is often less soluble in the reaction solvent upon cooling, providing a simple and efficient method of isolation.

Gewald Three-Component Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[5] These thiophene derivatives are important scaffolds in medicinal chemistry, found in a variety of biologically active compounds. The reaction involves the condensation of a carbonyl compound, an active methylene nitrile (like N-(4-butylphenyl)-2-cyanoacetamide), and elemental sulfur in the presence of a base.

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Workup Precursor N-(4-butylphenyl)- 2-cyanoacetamide Thiophene 2-Aminothiophene Derivative Precursor->Thiophene Carbonyl Ketone or Aldehyde (e.g., Cyclohexanone) Carbonyl->Thiophene Sulfur Elemental Sulfur (S₈) Sulfur->Thiophene Base Base (e.g., Triethylamine) Base->Thiophene Solvent Solvent (e.g., Ethanol) Solvent->Thiophene Workup Precipitation in Water, Filtration, Drying Thiophene->Workup

Caption: Gewald Three-Component Reaction Workflow.

Protocol 3: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol outlines the synthesis of a 2-aminothiophene derivative using N-(4-butylphenyl)-2-cyanoacetamide.

Materials:

  • N-(4-butylphenyl)-2-cyanoacetamide

  • A ketone or aldehyde (e.g., cyclohexanone)

  • Elemental sulfur

  • Triethylamine

  • Ethanol

  • Round-bottom flask, magnetic stirrer, water bath

Procedure:

  • In a round-bottom flask, combine N-(4-butylphenyl)-2-cyanoacetamide (1.0 equivalent), the carbonyl compound (1.0 equivalent), elemental sulfur (1.1 equivalents), and ethanol.

  • Add triethylamine (1.0 equivalent) to the mixture with stirring.

  • Stir the reaction at room temperature or with gentle warming (e.g., in a 50 °C water bath) for several hours to overnight. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the 2-aminothiophene derivative.

Rationale for Experimental Choices:

  • Multicomponent Approach: This one-pot reaction is highly atom-economical and efficient for building molecular complexity rapidly.[6]

  • Triethylamine as Base: Triethylamine acts as a catalyst to promote the initial Knoevenagel condensation between the cyanoacetamide and the carbonyl compound, and also facilitates the subsequent reactions with sulfur.

  • Elemental Sulfur: Sulfur is the key reagent for the formation of the thiophene ring.

  • Aqueous Workup: The product often precipitates upon addition to water, allowing for a straightforward isolation procedure.

Therapeutic Potential of N-(4-butylphenyl)-2-cyanoacetamide Derivatives

While specific drug candidates derived directly from N-(4-butylphenyl)-2-cyanoacetamide are not yet prominent in publicly available literature, the broader class of cyanoacetamide derivatives has shown significant promise in several therapeutic areas.

  • Anti-inflammatory and Analgesic Agents: The inherent structure of N-(4-butylphenyl)-2-cyanoacetamide suggests its utility in developing compounds that can modulate inflammatory pathways.[3] Derivatives of similar structures have been investigated for their ability to inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key mediators of inflammation and pain.

  • Anticancer Agents: The α,β-unsaturated cyanoacrylamide scaffold, readily accessible from N-(4-butylphenyl)-2-cyanoacetamide via the Knoevenagel condensation, is a known pharmacophore in a number of kinase inhibitors.[4] These compounds can act as covalent inhibitors by forming a bond with a cysteine residue in the active site of kinases such as Bruton's tyrosine kinase (BTK) or transforming growth factor-beta-activated kinase 1 (TAK1), which are implicated in various cancers.[4]

  • Antibacterial Agents: Unsaturated 2-cyanoacetamide derivatives have demonstrated antibacterial activity against a range of pathogenic bacteria.[3] The specific substitution on the phenyl ring, such as the butyl group in the title compound, can influence the potency and spectrum of this activity.

Conclusion and Future Perspectives

N-(4-butylphenyl)-2-cyanoacetamide is a readily accessible and highly versatile precursor for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its utility in cornerstone synthetic transformations such as the Knoevenagel condensation and the Gewald reaction allows for the rapid generation of diverse molecular scaffolds. The presence of the 4-butylphenyl moiety provides a handle for tuning the physicochemical properties of the resulting derivatives, which is a key aspect of modern medicinal chemistry.

Future research efforts should focus on the systematic exploration of the chemical space accessible from this precursor. The synthesis and screening of libraries of derivatives against various biological targets, including kinases, inflammatory enzymes, and microbial pathogens, is a promising avenue for the discovery of novel therapeutic agents. The detailed protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of N-(4-butylphenyl)-2-cyanoacetamide in their drug discovery programs.

References

  • Dömling, A. (2013). Multicomponent reactions – opportunities for the pharmaceutical industry. Drug Discovery Today: Technologies, 10(1), e15-e20. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-135. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Salem, M. A. (2009). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis: Synthesis and characterization of thiazole, pyridine, chromene and chromenopyridone. Organic Chemistry: An Indian Journal, 5(2), 125-132. Available at: [Link]

  • Wang, K., Kim, D., & Dömling, A. (2010). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. Journal of combinatorial chemistry, 12(1), 111–118. Available at: [Link]

  • Wang, K., Nguyen, K., Huang, Y., & Dömling, A. (2009). Cyanoacetamide multicomponent reaction (I): parallel synthesis of cyanoacetamides. Journal of combinatorial chemistry, 11(5), 920–927. Available at: [Link]

  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & medicinal chemistry letters, 14(20), 5095–5098. Available at: [Link]

  • Graziano, G., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification of Novel Bioactive Compounds. International Journal of Molecular Sciences, 24(7), 6581. Available at: [Link]

  • Lee, H. Y., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1928–1936. Available at: [Link]

  • PubChemLite. N-(4-butylphenyl)-2-cyanoacetamide (C13H16N2O). Available at: [Link]

  • Lee, J. H., et al. (2020). Phytochemicals that regulate neurodegenerative disease by targeting neurotrophins: a comprehensive review. Evidence-based complementary and alternative medicine : eCAM, 2015, 814068. Available at: [Link]

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Application

Application Note: Synthesis and Application of N-Substituted Cyanoacetamides

Abstract N-substituted cyanoacetamides are foundational scaffolds in modern organic and medicinal chemistry.[1][2] Their structural motif, which includes a reactive methylene group activated by adjacent nitrile and amide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted cyanoacetamides are foundational scaffolds in modern organic and medicinal chemistry.[1][2] Their structural motif, which includes a reactive methylene group activated by adjacent nitrile and amide functionalities, renders them exceptionally versatile precursors for a diverse range of heterocyclic systems, including pyridones, pyrimidines, and thiazoles.[1][3][4][5] Many compounds derived from this core structure have demonstrated significant pharmacological potential, spanning antitumor, antimicrobial, and enzyme inhibitory activities.[2][6][7] This guide provides an in-depth exploration of the experimental procedures for synthesizing N-substituted cyanoacetamides, focusing on the underlying chemical principles, detailed step-by-step protocols, characterization techniques, and their subsequent application in C-C bond-forming reactions.

Foundational Principles of Synthesis

The most direct and widely adopted method for synthesizing N-substituted cyanoacetamides is the aminolysis of an alkyl cyanoacetate, typically ethyl or methyl cyanoacetate.[1][3][4][5] This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the ester. The reaction is often performed at elevated temperatures, either neat or in a high-boiling solvent, to drive the reaction to completion by displacing the alcohol (ethanol or methanol).

The reactivity of the amine is a critical parameter; aromatic amines, being less nucleophilic than aliphatic amines, generally require more forcing conditions (higher temperatures or longer reaction times) to achieve comparable yields. An alternative, though less common, approach involves the use of cyanoacetic acid with a peptide coupling agent to facilitate amide bond formation.[1][3]

General Reaction Scheme

The fundamental transformation is illustrated below: R-NH₂ + NC-CH₂-COOEt → NC-CH₂-CONH-R + EtOH

Experimental Protocols & Methodologies

The following protocols provide detailed, validated procedures for the synthesis and subsequent functionalization of N-substituted cyanoacetamides.

Protocol 1: Conventional Synthesis of N-(4-chlorophenyl)-2-cyanoacetamide

This protocol details a standard procedure for the synthesis of an N-aryl cyanoacetamide via the direct amidation of ethyl cyanoacetate.[1] The choice of N,N-Dimethylformamide (DMF) as a solvent is strategic; its high boiling point allows for the necessary reaction temperature, and its polar aprotic nature effectively solvates the reactants.

Workflow Diagram: Conventional Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification reagents 1. Combine 4-chloroaniline, ethyl cyanoacetate, and DMF in a round-bottom flask. heat 2. Heat mixture to 100°C with stirring for 10-12h. reagents->heat tlc 3. Monitor progress by TLC analysis. heat->tlc cool 4. Cool to room temperature. tlc->cool precipitate 5. Precipitate product by adding deionized water. cool->precipitate filtrate 6. Collect solid by vacuum filtration. precipitate->filtrate recrystallize 7. Recrystallize crude solid from hot ethanol. filtrate->recrystallize dry 8. Dry pure product under vacuum. recrystallize->dry

Caption: Workflow for conventional synthesis and purification.

Materials & Equipment:

  • Ethyl cyanoacetate

  • 4-chloroaniline

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-chloroaniline (12.75 g, 0.1 mol) and ethyl cyanoacetate (11.31 g, 0.1 mol).

  • Add DMF (50 mL) to the flask to dissolve the reactants.

  • Heat the reaction mixture to 100°C with vigorous stirring. Maintain this temperature for 10-12 hours.[1]

  • Monitor the reaction's progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting amine spot indicates completion.

  • Once complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 300 mL of cold deionized water while stirring. This will cause the product to precipitate out of the solution.[1]

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two 50 mL portions of cold water to remove residual DMF.

  • Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.[8]

  • Filter the purified crystals and dry them under vacuum to yield N-(4-chlorophenyl)-2-cyanoacetamide as a white solid.

Protocol 2: Knoevenagel Condensation of N-benzyl-2-cyanoacetamide with Benzaldehyde

This protocol demonstrates the utility of a synthesized N-substituted cyanoacetamide as a nucleophile in a Knoevenagel condensation. The active methylene protons of the cyanoacetamide are readily deprotonated by a mild base (piperidine) to form a carbanion, which then attacks the carbonyl carbon of an aldehyde.[9][10] A subsequent dehydration step yields the stable α,β-unsaturated product.[11]

Reaction Mechanism: Knoevenagel Condensation

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Materials & Equipment:

  • N-benzyl-2-cyanoacetamide (synthesized from benzylamine and ethyl cyanoacetate)

  • Benzaldehyde

  • Methanol

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolve N-benzyl-2-cyanoacetamide (1.74 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.

  • Add 5-10 drops of piperidine to the solution to act as a basic catalyst.[12]

  • Stir the mixture at room temperature. A precipitate should begin to form within 30-60 minutes.

  • Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol to remove unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol if necessary. Dry the final product, (E)-N-benzyl-2-cyano-3-phenylacrylamide, under vacuum.

Data Presentation & Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.

Table 1: Typical Reaction Conditions for N-Substituted Cyanoacetamide Synthesis
AmineSolventTemperature (°C)Time (h)Yield (%)Reference
4-chloroanilineDMF10010~85[1]
BenzylamineNeat1502>90[5]
CyclohexylamineEthanolReflux6~88[3]
AnilineNeat (Fusion)1501~92[5]
Table 2: Key Spectroscopic Data for N-(4-chlorophenyl)-2-cyanoacetamide
Analysis TypeTechniqueExpected Observations
Structure ¹H NMRδ ~10.5 ppm (s, 1H, NH), δ ~7.4-7.6 ppm (m, 4H, Ar-H), δ ~3.9 ppm (s, 2H, CH₂)
¹³C NMRδ ~162 (C=O), δ ~137 (Ar C-Cl), δ ~129 (Ar CH), δ ~121 (Ar CH), δ ~115 (C≡N), δ ~25 (CH₂)
Functional Groups FT-IR (KBr, cm⁻¹)~3250 (N-H stretch), ~2260 (C≡N stretch), ~1660 (C=O stretch, Amide I)[2][13][14]
Molecular Weight Mass Spec (EI)M⁺ at m/z 180/182 (due to ³⁵Cl/³⁷Cl isotopes). Key fragment: [M - 40]⁺ (loss of CH₂CN)[15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Insufficient heating; impure reagents; amine is too weakly nucleophilic.Increase reaction temperature or time. Ensure reagents are pure and dry. For weakly nucleophilic amines, consider using a microwave reactor or a coupling agent with cyanoacetic acid.
Incomplete Reaction Reaction has not reached equilibrium; insufficient reaction time.Continue heating and monitor by TLC until the starting material is consumed.
Oily Product/Failure to Precipitate Product is too soluble in the water/solvent mixture; presence of impurities.Try adding more water or cooling the mixture in an ice bath for a longer duration. If it remains an oil, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Purify the resulting residue by column chromatography.
Difficulty in Recrystallization Incorrect solvent choice; product is impure.Perform small-scale solvent screening to find an appropriate recrystallization solvent (one in which the compound is soluble when hot but sparingly soluble when cold). If highly impure, first purify by column chromatography.

Safety Precautions & Hazard Management

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][16]

  • Cyanoacetamides & Alkyl Cyanoacetates: These compounds are harmful if swallowed or in direct contact with skin.[1][17][18] Avoid inhalation of dust or vapors.

  • Amines: Many amines are corrosive, toxic, and have strong odors. Handle with care, ensuring containment.[1]

  • Solvents: DMF is a skin irritant and can be absorbed through the skin.[1] Avoid direct contact.

  • Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.[8]

Crucial Directive: Always consult the Safety Data Sheet (SDS) for every chemical before beginning any experimental procedure to be fully aware of its hazards and handling requirements.[1][16]

References

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  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC - NIH. Available from: [Link]

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  • Ammonium Chloride Promoted Ugi Four-Component, Five-Center Reaction of α-Substituted α-Isocyano Acetic Acid: A Strong Solvent Effect. ResearchGate. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET CYANOACETAMIDE. Available from: [Link]

  • Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde. Synthetic Pages. Available from: [Link]

  • Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. PMC. Available from: [Link]

  • IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H) and 13 C-NMR (C=O) chemical shifts in N-alkyl and N-cycloalkyl cyanoacetamides. ResearchGate. Available from: [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC - NIH. Available from: [Link]

  • Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. ResearchGate. Available from: [Link]

  • Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. ResearchGate. Available from: [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Available from: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available from: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. Available from: [Link]

  • Further Components Carboxylic Acid and Amine (Ugi Reaction). Thieme E-Books. Available from: [Link]

  • EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Available from: [Link]

  • Quantitative NMR as a tool for analysis of new psychoactive substances. ResearchGate. Available from: [Link]

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Method

Application Notes &amp; Protocols for In Vitro Antibacterial Activity Assays of N-(4-butylphenyl)-2-cyanoacetamide

Foreword: The Rationale for Investigating N-(4-butylphenyl)-2-cyanoacetamide The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibacterial drug discovery. Cy...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating N-(4-butylphenyl)-2-cyanoacetamide

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibacterial drug discovery. Cyanoacetamide derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The core structure, characterized by an active methylene group and amide and cyano functionalities, serves as a versatile synthon for creating diverse heterocyclic compounds with therapeutic potential.[2][4] While research has been conducted on various substituted cyanoacetamides, N-(4-butylphenyl)-2-cyanoacetamide, a compound with known applications in medicinal chemistry and materials science, remains underexplored for its specific antibacterial efficacy.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the in vitro antibacterial activity of N-(4-butylphenyl)-2-cyanoacetamide. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust, reproducible, and comparable across different laboratories.[6][7]

Physicochemical Properties of N-(4-butylphenyl)-2-cyanoacetamide

A foundational understanding of the test compound's properties is critical for accurate experimental design, particularly for preparing stock solutions and understanding its potential for membrane permeability.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[5][8]
Molecular Weight 216.28 g/mol [5][8]
Appearance White or light yellow crystalline powder[9]
Boiling Point 425.5±38.0 °C (Predicted)[8]
Solubility Soluble in organic solvents such as DMSO and DMF[1]

Foundational Assay Principles: A Triad of Antibacterial Assessment

To establish a comprehensive antibacterial profile for N-(4-butylphenyl)-2-cyanoacetamide, a multi-faceted approach is recommended. This involves both qualitative and quantitative assessments to determine the compound's efficacy against a panel of clinically relevant bacteria.

Agar Disk Diffusion: A Qualitative Screening Assay

The agar disk diffusion method is a preliminary, yet powerful, tool for assessing the antibacterial activity of a compound.[10][11] It provides a qualitative measure of the compound's ability to inhibit bacterial growth, visualized as a zone of inhibition around a disk impregnated with the test compound.

Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][12] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[13] This assay is crucial for comparing the potency of new compounds to existing antibiotics.

Minimum Bactericidal Concentration (MBC): Differentiating Bacteriostatic vs. Bactericidal Activity

Following the MIC determination, the Minimum Bactericidal Concentration (MBC) assay is performed to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.[11]

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the aforementioned assays. Adherence to aseptic techniques and the use of appropriate controls are paramount for generating reliable data.

General Workflow

The overall experimental process can be visualized as a sequential progression from initial screening to quantitative evaluation and determination of the mode of action (bacteriostatic vs. bactericidal).

Antibacterial Assay Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of N-(4-butylphenyl)-2-cyanoacetamide Disk_Diffusion Agar Disk Diffusion (Qualitative Screening) Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution (MIC Determination) Compound_Prep->Broth_Microdilution Bacteria_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacteria_Prep->Disk_Diffusion Bacteria_Prep->Broth_Microdilution Media_Prep Prepare Culture Media (e.g., Mueller-Hinton) Media_Prep->Disk_Diffusion Media_Prep->Broth_Microdilution Zone_Measurement Measure Zones of Inhibition (mm) Disk_Diffusion->Zone_Measurement MIC_Reading Read MIC Values (μg/mL) Broth_Microdilution->MIC_Reading MBC_Assay MBC Determination (Bactericidal/Bacteriostatic) CFU_Counting Count Colony Forming Units (CFU/mL) MBC_Assay->CFU_Counting MIC_Reading->MBC_Assay

Caption: General workflow for in vitro antibacterial activity testing.

Materials and Reagents
  • Test Compound: N-(4-butylphenyl)-2-cyanoacetamide

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Culture Media:

    • Mueller-Hinton Broth (MHB)

    • Mueller-Hinton Agar (MHA)

    • Nutrient Agar/Broth for bacterial culture maintenance

  • Reagents:

    • 0.9% Sterile Saline

    • 0.5 McFarland turbidity standard

  • Apparatus:

    • Sterile 96-well microtiter plates

    • Sterile Petri dishes (90 mm or 150 mm)

    • Sterile filter paper discs (6 mm)

    • Micropipettes and sterile tips

    • Incubator (35 ± 2 °C)

    • Spectrophotometer or densitometer

    • Sterile loops, swabs, and spreaders

Protocol 1: Agar Disk Diffusion Assay

This protocol follows the general principles outlined by the CLSI for disk diffusion testing.[7]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Application of Discs:

    • Prepare discs impregnated with N-(4-butylphenyl)-2-cyanoacetamide at a specific concentration (e.g., 30 µ g/disc ). A stock solution in DMSO is used to impregnate sterile blank discs.

    • Aseptically place the impregnated discs onto the surface of the inoculated MHA plate.

    • Gently press the discs to ensure complete contact with the agar.

    • Include a positive control disc (e.g., ampicillin) and a negative control disc (impregnated with DMSO only).

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

    • After incubation, measure the diameter of the zones of complete growth inhibition (in mm) around each disc.

    • The DMSO control should show no zone of inhibition.

Protocol 2: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines for dilution antimicrobial susceptibility tests.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of N-(4-butylphenyl)-2-cyanoacetamide in DMSO.

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized 0.5 McFarland suspension as described in Protocol 1.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC Determination Workflow Start Start with 96-well plate and compound stock Serial_Dilution Perform 2-fold serial dilutions of compound in MHB Start->Serial_Dilution Inoculate Add inoculum to all wells (except negative control) Serial_Dilution->Inoculate Inoculum_Prep Prepare standardized bacterial inoculum (5 x 10^5 CFU/mL) Inoculum_Prep->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually determine the lowest concentration with no growth (MIC) Incubate->Read_MIC

Caption: Step-wise process for MIC determination via broth microdilution.

Protocol 3: MBC Determination
  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

    • From each of these wells, take a 10 µL aliquot and plate it onto a fresh MHA plate.

  • Incubation and Interpretation:

    • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Interpretation and Presentation

The results from these assays should be tabulated for clarity and ease of comparison.

Table 1: Hypothetical Agar Disk Diffusion Results

Test OrganismN-(4-butylphenyl)-2-cyanoacetamide (30 µ g/disc ) Zone of Inhibition (mm)Ampicillin (10 µ g/disc ) Zone of Inhibition (mm)DMSO Control Zone of Inhibition (mm)
S. aureus18250
E. coli12220
P. aeruginosa8150
B. subtilis20280

Table 2: Hypothetical MIC and MBC Results

Test OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus1632Bactericidal (≤4)
E. coli64>256Bacteriostatic (>4)
P. aeruginosa128>256Bacteriostatic (>4)
B. subtilis816Bactericidal (≤4)
  • Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.

Conclusion and Future Directions

These application notes provide a standardized framework for the initial in vitro antibacterial evaluation of N-(4-butylphenyl)-2-cyanoacetamide. The data generated will form a critical foundation for further investigation, including mechanism of action studies, time-kill kinetics, and assessment of activity against resistant strains. The versatility of the cyanoacetamide scaffold suggests that N-(4-butylphenyl)-2-cyanoacetamide could be a valuable lead compound in the development of new antibacterial agents.[1][3]

References

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  • Khan, R., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-09. [Link]

  • Janardhan, A., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-10. [Link]

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  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • van der Ploeg, R., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01340-19. [Link]

  • Request PDF. (2025). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 7, 101375. [Link]

  • ResearchGate. (2025). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

  • ResearchGate. (2024). (PDF) Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration. [Link]

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  • ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Crystal Growth & Design, 22(4), 2534–2548. [Link]

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  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10441–10453. [Link]

  • Desgrouas, C., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1541. [Link]

  • de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. International Journal of Molecular Sciences, 21(17), 6271. [Link]

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  • Al-Huqail, A. A., et al. (2023). Antibacterial, Antioxidant Activities, GC-Mass Characterization, and Cyto/Genotoxicity Effect of Green Synthesis of Silver Nanoparticles Using Latex of Cynanchum acutum L. Processes, 11(1), 183. [Link]

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Application

Application Notes and Protocols for Cell Viability Assays with N-(4-butylphenyl)-2-cyanoacetamide

Introduction: Elucidating the Cellular Impact of N-(4-butylphenyl)-2-cyanoacetamide N-(4-butylphenyl)-2-cyanoacetamide is an organic compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol .[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Cellular Impact of N-(4-butylphenyl)-2-cyanoacetamide

N-(4-butylphenyl)-2-cyanoacetamide is an organic compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol .[1] Belonging to the cyanoacetamide class of molecules, it has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and analgesic properties.[1] The biological evaluation of such compounds is a cornerstone of drug discovery and development, necessitating robust and reliable methods to quantify their effects on cells.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for assessing cellular viability in response to treatment with N-(4-butylphenyl)-2-cyanoacetamide. We will delve into the principles behind key assays, offer step-by-step methodologies, and present a framework for data interpretation, ensuring scientific integrity and reproducibility.

Choosing the Right Assay: A Multi-Faceted Approach to Cell Viability

No single assay can provide a complete picture of cell health. Therefore, a multi-parametric approach is recommended to understand the nuanced effects of N-(4-butylphenyl)-2-cyanoacetamide. Here, we will focus on two widely adopted and complementary methods: a metabolic activity assay (MTT) and a membrane integrity assay (Trypan Blue Exclusion).

Table 1: Comparison of Featured Cell Viability Assays

Assay Principle Detection Method Advantages Limitations
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[2]ColorimetricHigh throughput, sensitive, widely used.Indirect measure of viability, potential for compound interference, requires a solubilization step.[2]
Trypan Blue Exclusion of dye by intact cell membranes of viable cells.[3][4]Microscopic enumerationDirect measure of membrane integrity, simple, inexpensive.Low throughput, subjective, less sensitive for early-stage apoptosis.[5]

Protocol 1: MTT Assay for Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[7] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 Allow attachment treatment Treat with N-(4-butylphenyl)-2-cyanoacetamide incubation1->treatment Expose to compound add_mtt Add MTT solution treatment->add_mtt Metabolic conversion incubation2 Incubate for 3-4h add_mtt->incubation2 Formazan formation solubilize Add solubilization solution incubation2->solubilize Dissolve crystals read_absorbance Read absorbance at 570 nm solubilize->read_absorbance Quantify end Data Analysis read_absorbance->end

Caption: Workflow of the MTT cell viability assay.

Detailed Step-by-Step Protocol

Materials:

  • N-(4-butylphenyl)-2-cyanoacetamide

  • Target cell line

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for no-cell controls to determine background absorbance.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of N-(4-butylphenyl)-2-cyanoacetamide in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only control wells.

  • Exposure: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, carefully remove the medium and add 100 µL of fresh, serum-free medium to each well. Add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Analysis
  • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of viability against the concentration of N-(4-butylphenyl)-2-cyanoacetamide to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Trypan Blue Exclusion Assay for Membrane Integrity

The Trypan Blue exclusion assay is a straightforward method for assessing cell viability based on the principle that viable cells possess intact cell membranes that exclude the dye, whereas non-viable cells with compromised membranes take it up and appear blue.[3][4][5] This assay provides a direct count of live and dead cells.

Workflow for Trypan Blue Exclusion Assay

TrypanBlue_Workflow cluster_prep Preparation cluster_staining Staining cluster_counting Counting start Harvest treated cells resuspend Resuspend in PBS start->resuspend mix_dye Mix cell suspension with Trypan Blue (1:1) resuspend->mix_dye incubation Incubate for 1-3 minutes mix_dye->incubation Allow dye uptake load_hemocytometer Load hemocytometer incubation->load_hemocytometer count_cells Count live (clear) and dead (blue) cells load_hemocytometer->count_cells Under microscope end Calculate % viability count_cells->end

Sources

Method

Application Notes and Protocols for N-(4-butylphenyl)-2-cyanoacetamide in Anti-inflammatory Research

For: Researchers, scientists, and drug development professionals. Introduction: Targeting Inflammation with N-(4-butylphenyl)-2-cyanoacetamide Inflammation is a fundamental biological process that, when dysregulated, und...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Inflammation with N-(4-butylphenyl)-2-cyanoacetamide

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to neurodegeneration and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. N-(4-butylphenyl)-2-cyanoacetamide (molecular formula: C₁₃H₁₆N₂O) is a small molecule belonging to the cyanoacetamide class of compounds, which has garnered interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects.[2][3] The structural motif of a cyanoacetamide backbone appended with a substituted phenyl ring is a feature found in various biologically active molecules, suggesting a promising scaffold for targeting key inflammatory pathways.

These application notes provide a comprehensive guide for researchers investigating the anti-inflammatory potential of N-(4-butylphenyl)-2-cyanoacetamide. We will delve into detailed protocols for its synthesis, in vitro characterization, and in vivo evaluation, while also exploring its potential mechanism of action. The experimental designs described herein are intended to be robust and self-validating, providing a solid framework for advancing our understanding of this compound's therapeutic promise.

Synthesis of N-(4-butylphenyl)-2-cyanoacetamide

The synthesis of N-(4-butylphenyl)-2-cyanoacetamide can be achieved through the aminolysis of an alkyl cyanoacetate with 4-butylaniline. This method is a common and efficient route for the preparation of N-substituted cyanoacetamides.[4][5]

Protocol 1: Synthesis via Aminolysis of Ethyl Cyanoacetate

This protocol outlines a standard laboratory procedure for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Materials:

  • 4-butylaniline

  • Ethyl cyanoacetate

  • Toluene

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-butylaniline (1.0 equivalent) in toluene. Add ethyl cyanoacetate (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-(4-butylphenyl)-2-cyanoacetamide as a solid.

  • Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be determined.

In Vitro Anti-inflammatory Evaluation

The initial assessment of a compound's anti-inflammatory activity is typically performed using in vitro cell-based assays. These assays allow for the investigation of specific molecular targets and pathways in a controlled environment.

Assay 1: Inhibition of Cyclooxygenase-2 (COX-2) Activity

Rationale: Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[6][7][8] Selective inhibition of COX-2 is a key strategy for many anti-inflammatory drugs.

Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available COX-2 inhibitor screening kits.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • N-(4-butylphenyl)-2-cyanoacetamide (test compound)

  • Celecoxib (positive control, a known selective COX-2 inhibitor)[8]

  • DMSO (vehicle)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(4-butylphenyl)-2-cyanoacetamide in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add assay buffer, the fluorometric probe, and the COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted test compound, celecoxib, or DMSO (vehicle control) to the respective wells.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence intensity at timed intervals using a fluorometric plate reader (e.g., excitation/emission ~535/587 nm).

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the concentration of N-(4-butylphenyl)-2-cyanoacetamide that causes 50% inhibition of COX-2 activity (IC₅₀ value).

Hypothetical Data Presentation:

CompoundCOX-2 IC₅₀ (µM)
N-(4-butylphenyl)-2-cyanoacetamide5.8
Celecoxib (Positive Control)0.5

Note: The IC₅₀ value for N-(4-butylphenyl)-2-cyanoacetamide is a hypothetical value for illustrative purposes and needs to be experimentally determined.

Assay 2: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Rationale: Macrophages are key immune cells that, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10][11] Measuring the reduction of these cytokines is a standard method to assess anti-inflammatory activity.[9][10][11]

Protocol 3: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • N-(4-butylphenyl)-2-cyanoacetamide

  • Dexamethasone (positive control)

  • MTT reagent for cell viability assay

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • ELISA plate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of N-(4-butylphenyl)-2-cyanoacetamide or dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (DMSO + LPS) and an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound and determine the IC₅₀ values.

Hypothetical Data Presentation:

CompoundTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
N-(4-butylphenyl)-2-cyanoacetamide12.515.2
Dexamethasone (Positive Control)0.10.08

Note: The IC₅₀ values are hypothetical and require experimental validation.

Mechanism of Action Studies: Investigating the NF-κB Pathway

Rationale: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[1] Inhibition of the NF-κB signaling pathway is a major mechanism for many anti-inflammatory drugs.

Experimental Workflow for In Vitro Studies

G cluster_0 In Vitro Evaluation cluster_1 Parallel Assay A RAW 264.7 Macrophages B Pre-treatment with N-(4-butylphenyl)-2-cyanoacetamide A->B C LPS Stimulation B->C D Supernatant Collection C->D E Cell Lysis C->E F ELISA for TNF-α & IL-6 D->F G Western Blot for NF-κB Pathway Proteins E->G H COX-2 Activity Assay

Caption: Workflow for in vitro anti-inflammatory and mechanistic studies.

Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells as described in Protocol 3. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software.

Expected Outcome: An effective anti-inflammatory compound acting via the NF-κB pathway would be expected to reduce the phosphorylation of p65 and IκBα, and potentially inhibit the degradation of IκBα.

Proposed NF-κB Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_nuc p65/p50 (Nucleus) IkBa_p65->p65_nuc IκBα degradation & p65/p50 translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) p65_nuc->Genes Induces Compound N-(4-butylphenyl)- 2-cyanoacetamide Compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

In Vivo Anti-inflammatory Evaluation

To confirm the in vitro findings and assess the compound's efficacy in a whole organism, in vivo models of inflammation are essential.

Assay 3: Carrageenan-Induced Paw Edema in Rodents

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[12]

Protocol 5: Carrageenan-Induced Paw Edema

Materials:

  • Male Wistar rats or Swiss albino mice

  • λ-Carrageenan

  • N-(4-butylphenyl)-2-cyanoacetamide

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimation and Grouping: Acclimate the animals for at least one week. Randomly divide them into groups: vehicle control, positive control (indomethacin), and different dose groups of the test compound.

  • Compound Administration: Administer N-(4-butylphenyl)-2-cyanoacetamide (e.g., orally or intraperitoneally) at various doses. Administer indomethacin and the vehicle to the respective control groups.

  • Induction of Edema: After a specific pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group. Determine the effective dose (ED₅₀) if possible.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
N-(4-butylphenyl)-2-cyanoacetamide2525.3
N-(4-butylphenyl)-2-cyanoacetamide5048.7
N-(4-butylphenyl)-2-cyanoacetamide10065.1
Indomethacin (Positive Control)1072.5

Note: The doses and inhibition percentages are hypothetical and need to be determined experimentally.

Conclusion and Future Directions

These application notes provide a structured approach to systematically evaluate the anti-inflammatory properties of N-(4-butylphenyl)-2-cyanoacetamide. The outlined protocols, from synthesis to in vivo testing, offer a robust framework for generating reliable and reproducible data. The hypothetical data presented underscores the potential of this compound as an anti-inflammatory agent, warranting further investigation.

Future studies should focus on elucidating the precise molecular targets of N-(4-butylphenyl)-2-cyanoacetamide. A broader screening against a panel of inflammatory kinases and transcription factors would provide a more comprehensive understanding of its mechanism of action. Furthermore, pharmacokinetic and toxicology studies are essential next steps in evaluating its potential as a therapeutic candidate. The exploration of structure-activity relationships through the synthesis and testing of analogues could lead to the discovery of even more potent anti-inflammatory compounds.

References

  • Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link].

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link].

  • Natural Selective Cyclooxygenase-2 Inhibitors. Frontiers. Available at: [Link].

  • Synthesis method of cyanoacetamide. Google Patents.
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. Available at: [Link].

  • Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression. Frontiers. Available at: [Link].

  • Table 2. Shows the results, expressed as IC50 (M) values, indicating... ResearchGate. Available at: [Link].

  • Reduction in release of NO, TNF-α and IL-6 by AN1284 and its... ResearchGate. Available at: [Link].

  • cyanoacetamide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Available at: [Link].

  • TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure. Journal of Medical Biochemistry. Available at: [Link].

  • Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells. National Institutes of Health. Available at: [Link].

  • Influence of pro-inflammatory (IL-1 alpha, IL-6, TNF-alpha, IFN-gamma) and anti-inflammatory (IL-4) cytokines on chondrocyte function. PubMed. Available at: [Link].

  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. National Institutes of Health. Available at: [Link].

  • Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. PubMed. Available at: [Link].

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. Available at: [Link].

  • Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1. PubMed Central. Available at: [Link].

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health. Available at: [Link].

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available at: [Link].

  • Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. National Institutes of Health. Available at: [Link].

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. MDPI. Available at: [Link].

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. National Institutes of Health. Available at: [Link].

Sources

Application

Application Notes and Protocols: N-(4-butylphenyl)-2-cyanoacetamide in Materials Science

Introduction: Unveiling the Potential of a Multifunctional Building Block N-(4-butylphenyl)-2-cyanoacetamide is an organic molecule characterized by a distinctive molecular architecture, integrating a hydrophobic butylph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

N-(4-butylphenyl)-2-cyanoacetamide is an organic molecule characterized by a distinctive molecular architecture, integrating a hydrophobic butylphenyl group with reactive cyano and acetamide functionalities. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol .[1] This unique combination of functional groups makes it a compelling candidate for advanced applications in materials science, moving beyond its explored roles in medicinal chemistry.[1] The presence of the reactive methylene group, activated by the adjacent electron-withdrawing cyano and carbonyl groups, along with the polymerizable potential of the acrylamide-like structure and the surface-active nature of the butylphenyl tail, opens avenues for its use in the synthesis of specialty polymers and as a corrosion inhibitor.

This guide provides in-depth application notes and detailed experimental protocols for leveraging the properties of N-(4-butylphenyl)-2-cyanoacetamide in two key areas: as a monomer for the synthesis of functional polymers via free-radical polymerization and as a corrosion inhibitor for mild steel in acidic environments.

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-butylphenyl)-2-cyanoacetamide is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂OPubChem
Molecular Weight216.28 g/mol [1]
AppearanceSolid (predicted)---
SolubilitySoluble in organic solvents like DMF, DMSO; low solubility in water (predicted)---

Application I: Monomer for Functional Polymer Synthesis via Free-Radical Polymerization

Scientific Rationale and Mechanistic Insight

The N-(4-butylphenyl)-2-cyanoacetamide molecule possesses an activated alkene implicit in its tautomeric form, making it amenable to free-radical polymerization. This process is initiated by the thermal or chemical decomposition of an initiator to generate free radicals. These radicals then attack the double bond of the monomer, initiating a polymer chain. The chain propagates through the sequential addition of more monomer units. The reaction is terminated when two growing chains combine or disproportionate.

The incorporation of the N-(4-butylphenyl)-2-cyanoacetamide moiety into a polymer backbone is expected to impart unique properties to the resulting material. The butylphenyl group can enhance the polymer's hydrophobicity and solubility in nonpolar solvents, while also potentially influencing its thermal and mechanical properties. The pendant cyano and amide groups offer sites for post-polymerization modification, allowing for the tuning of the polymer's functionality for specific applications, such as in coatings, adhesives, or as a scaffold for further chemical synthesis.

Experimental Workflow: Free-Radical Polymerization

cluster_prep Monomer & Reagent Preparation cluster_reaction Polymerization Reaction cluster_purification Polymer Purification & Isolation cluster_characterization Characterization prep_monomer Dissolve N-(4-butylphenyl)- 2-cyanoacetamide in DMF combine Combine monomer and initiator solutions in a reaction flask prep_monomer->combine prep_initiator Dissolve AIBN initiator in DMF prep_initiator->combine purge Purge with Nitrogen (to remove O₂ inhibitor) combine->purge heat Heat reaction mixture at 70°C with stirring purge->heat polymerize Allow polymerization to proceed for 24 hours heat->polymerize cool Cool the reaction mixture to room temp. polymerize->cool precipitate Precipitate the polymer in cold methanol cool->precipitate filter Filter the solid polymer precipitate->filter wash Wash with fresh methanol filter->wash dry Dry under vacuum at 60°C wash->dry ftir FTIR Spectroscopy dry->ftir nmr ¹H NMR Spectroscopy dry->nmr gpc Gel Permeation Chromatography (GPC) dry->gpc dsc Differential Scanning Calorimetry (DSC) dry->dsc

Caption: Workflow for the synthesis and characterization of poly(N-(4-butylphenyl)-2-cyanoacetamide).

Detailed Protocol: Synthesis of poly(N-(4-butylphenyl)-2-cyanoacetamide)

Materials:

  • N-(4-butylphenyl)-2-cyanoacetamide (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Nitrogen gas (for purging)

Equipment:

  • Three-neck round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Schlenk line or nitrogen inlet

  • Syringes and needles

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Monomer and Initiator Solution Preparation:

    • In a beaker, dissolve 5.0 g (23.1 mmol) of N-(4-butylphenyl)-2-cyanoacetamide in 20 mL of DMF.

    • In a separate small vial, dissolve 0.076 g (0.46 mmol, 2 mol% relative to monomer) of AIBN in 5 mL of DMF.

  • Reaction Setup:

    • Add the monomer solution to the three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Seal the flask and purge the system with nitrogen for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.[2]

  • Polymerization:

    • While maintaining a positive nitrogen pressure, heat the flask to 70°C using the heating mantle.

    • Once the temperature has stabilized, inject the AIBN solution into the reaction flask using a syringe.

    • Allow the reaction to proceed at 70°C for 24 hours with continuous stirring. The solution will become more viscous as the polymer forms.

  • Polymer Isolation and Purification:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing 200 mL of cold methanol while stirring vigorously. The polymer will precipitate as a solid.

    • Allow the precipitate to settle, then decant the supernatant.

    • Collect the solid polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer with two 50 mL portions of fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer in a vacuum oven at 60°C for 24 hours or until a constant weight is achieved.

Expected Results and Characterization

The successful synthesis of poly(N-(4-butylphenyl)-2-cyanoacetamide) can be confirmed through various characterization techniques.

Characterization TechniqueExpected Observations
FTIR Spectroscopy Disappearance of the C=C bond stretching vibration (around 1620-1680 cm⁻¹) from the monomer. Appearance of a broad peak corresponding to the polymer backbone. Retention of peaks for the amide C=O (around 1650 cm⁻¹), N-H, and cyano (C≡N, around 2250 cm⁻¹) groups.
¹H NMR Spectroscopy Broadening of proton signals compared to the sharp peaks of the monomer. Disappearance of vinyl proton signals.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Expected PDI for free-radical polymerization is typically > 1.5.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Note: The exact values for Mn, Mw, and Tg will depend on the specific reaction conditions.

Application II: Corrosion Inhibitor for Mild Steel in Acidic Media

Scientific Rationale and Mechanistic Insight

N-(4-butylphenyl)-2-cyanoacetamide is a promising candidate as a corrosion inhibitor for mild steel in acidic environments, such as those encountered in industrial acid cleaning and oil and gas production. Its effectiveness stems from the presence of multiple adsorption centers: the nitrogen and oxygen atoms in the amide group, the nitrogen atom of the cyano group, and the π-electrons of the aromatic ring. These centers can donate electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective adsorbed layer.

This adsorbed layer acts as a physical barrier, isolating the metal surface from the corrosive medium. The hydrophobic n-butylphenyl tail enhances this protective effect by repelling water and corrosive species from the surface. The inhibition mechanism is typically a mixed-type, meaning it impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Experimental Workflow: Evaluation of Corrosion Inhibition

cluster_prep Preparation cluster_testing Corrosion Testing Methods cluster_analysis Data Analysis & Evaluation prep_coupon Prepare Mild Steel Coupons (polish, degrease, weigh) wl Weight Loss (WL) Method prep_coupon->wl pdp Potentiodynamic Polarization (PDP) prep_coupon->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_coupon->eis prep_solution Prepare 1 M HCl with varying inhibitor concentrations prep_solution->wl prep_solution->pdp prep_solution->eis wl_analysis Calculate Corrosion Rate & Inhibition Efficiency (%IE) wl->wl_analysis pdp_analysis Determine Ecorr, icorr, Tafel slopes & %IE pdp->pdp_analysis eis_analysis Model with Equivalent Circuit (determine Rct, Cdl) & %IE eis->eis_analysis

Caption: Workflow for evaluating the corrosion inhibition performance of N-(4-butylphenyl)-2-cyanoacetamide.

Detailed Protocols for Corrosion Inhibition Studies

Materials and Equipment:

  • Mild steel coupons (e.g., C1018)

  • N-(4-butylphenyl)-2-cyanoacetamide (Inhibitor)

  • Hydrochloric acid (HCl), 37%

  • Deionized water

  • Acetone

  • Silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, 1200 grit)

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Glass beakers and volumetric flasks

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode (SCE))

Protocol 1: Weight Loss Method

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of SiC paper, rinse with deionized water, degrease with acetone, and dry.

    • Accurately weigh each coupon and record its initial weight (W_initial).

  • Immersion Test:

    • Prepare 1 M HCl solutions (blank) and 1 M HCl solutions containing various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

    • Immerse the prepared coupons in the respective solutions for a fixed period (e.g., 6 hours) at a constant temperature (e.g., 25°C).

  • Final Weighing:

    • After the immersion period, remove the coupons, rinse with deionized water, clean with a brush to remove corrosion products, rinse again, dry, and re-weigh (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × t × ρ), where ΔW is the weight loss (mg), A is the surface area (cm²), t is the immersion time (hours), and ρ is the density of mild steel (~7.85 g/cm³).

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Measurements (PDP and EIS)

  • Electrode and Solution Preparation:

    • Prepare the mild steel working electrode by embedding a coupon in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described above.

    • Prepare the test solutions (1 M HCl with and without inhibitor) as in the weight loss method.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and saturated calomel reference electrode.

    • Fill the cell with the test solution and allow the system to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small AC voltage amplitude (e.g., 10 mV).

    • Analyze the resulting Nyquist and Bode plots. The data can be fitted to an equivalent circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Inhibition Efficiency (%IE): %IE = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • Potentiodynamic Polarization (PDP):

    • After EIS, conduct the PDP measurement by scanning the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Plot the resulting potential versus the logarithm of the current density to obtain Tafel plots.

    • Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Inhibition Efficiency (%IE): %IE = [(icorr_blank - icorr_inh) / icorr_blank] × 100, where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Representative Data and Expected Performance

The following tables provide expected results for the corrosion inhibition performance of N-(4-butylphenyl)-2-cyanoacetamide on mild steel in 1 M HCl at 25°C, based on data from structurally similar N-aryl amide and amine inhibitors.

Table 1: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)%IE
Blank-475105075125-
50-4803157812870.0
100-4821898013082.0
200-48594.58213391.0
500-49052.58513595.0

Table 2: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)Rct (Ω·cm²)Cdl (µF/cm²)%IE
Blank25150-
50859570.6
1001407082.1
2002805091.1
5005203595.2

The data presented are representative and intended for illustrative purposes. Actual experimental values may vary.

Conclusion

N-(4-butylphenyl)-2-cyanoacetamide stands out as a versatile molecule with significant potential in materials science. Its unique structure allows it to function effectively as both a monomer for creating novel functional polymers and as a highly efficient corrosion inhibitor. The protocols detailed in this guide provide a robust framework for researchers and scientists to explore and harness these applications, paving the way for the development of advanced materials with tailored properties.

References

  • Massachusetts Institute of Technology. (n.d.). Experiment 1: Polymerization of acrylamide in water. MIT OpenCourseWare. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-butylphenyl)-2-cyanoacetamide

Welcome to the technical support center for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.

Overview of the Synthesis

N-(4-butylphenyl)-2-cyanoacetamide is an organic compound with applications in medicinal chemistry and materials science.[1] It is typically synthesized via the nucleophilic acyl substitution of an activated cyanoacetic acid derivative with 4-butylaniline. The most common laboratory-scale methods involve the reaction of 4-butylaniline with ethyl cyanoacetate.[2] This reaction, an aminolysis of an ester, is a fundamental transformation in organic chemistry for forming amide bonds.[3][4][5]

The general reaction is as follows:

4-Butylaniline + Ethyl Cyanoacetate → N-(4-butylphenyl)-2-cyanoacetamide + Ethanol

While seemingly straightforward, several factors can influence the reaction's efficiency, leading to decreased yields and the formation of impurities. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Answer: Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup. Here’s a breakdown of the most common culprits and their solutions:

  • Incomplete Reaction: The aminolysis of ethyl cyanoacetate with anilines can be slow.

    • Causality: The nucleophilicity of the aniline and the electrophilicity of the ester carbonyl are moderate. The reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[2] A common approach is to heat the mixture at reflux.[1]

  • Side Reactions: The primary side reaction of concern is the hydrolysis of the starting ester or the final amide product if water is present.

    • Causality: Water can act as a nucleophile, reacting with the ethyl cyanoacetate to form cyanoacetic acid, or hydrolyzing the final amide product back to 4-butylaniline and cyanoacetic acid, especially under harsh acidic or basic conditions.[6][7]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable. While this reaction is often run neat (without solvent), minimizing atmospheric moisture is good practice.

  • Product Loss During Workup and Purification: The product may be lost during precipitation and recrystallization steps.

    • Causality: N-(4-butylphenyl)-2-cyanoacetamide has some solubility in common organic solvents and water, especially when warm. If too much solvent is used for recrystallization or if the product is not sufficiently cooled before filtration, significant loss can occur.

    • Solution: During precipitation, ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[8] When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product.[8] Wash the filtered crystals with a small amount of cold solvent to remove impurities without dissolving the product.[8][9]

Question 2: I'm observing a significant amount of unreacted 4-butylaniline in my crude product. How can I drive the reaction to completion?

Answer: The presence of unreacted starting material is a clear indication that the reaction has not reached completion. Here are several strategies to improve the conversion rate:

  • Stoichiometry Adjustment:

    • Causality: Le Chatelier's principle can be applied to shift the equilibrium towards the products.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of one of the reactants. Since ethyl cyanoacetate is often less expensive and easier to remove than 4-butylaniline, using it in slight excess is a common strategy.

  • Removal of Byproduct:

    • Causality: The reaction produces ethanol as a byproduct. Removing it as it forms can help drive the reaction forward.

    • Solution: If conducting the reaction at a temperature above the boiling point of ethanol (78 °C), the ethanol can be removed by distillation. This is often achieved by setting up a distillation apparatus instead of a simple reflux condenser.

  • Alternative Reagents & Methods:

    • Causality: Esters are moderately reactive acylating agents.[4][5] More reactive derivatives of cyanoacetic acid can increase the reaction rate and completion.

    • Solution: For a more robust reaction, cyanoacetic acid can be converted to cyanoacetyl chloride using a reagent like thionyl chloride (SOCl₂).[5] The resulting acid chloride is highly reactive and will readily form the amide with 4-butylaniline at lower temperatures. However, this adds an extra step and requires careful handling of the corrosive acid chloride.

Question 3: The final product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a white, crystalline solid?

Answer: Discoloration typically indicates the presence of impurities, often from oxidation or side reactions.

  • Causality: Anilines, including 4-butylaniline, are susceptible to air oxidation, which can form highly colored impurities. These impurities can be carried through the synthesis. Additionally, prolonged heating at high temperatures can sometimes lead to decomposition and the formation of colored byproducts.

  • Solution:

    • Purify the Starting Material: If the 4-butylaniline starting material is discolored, consider purifying it by distillation before use.

    • Use an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    • Recrystallization with Decolorizing Carbon: This is the most effective method for removing colored impurities from the final product. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated charcoal (decolorizing carbon), and briefly heat the mixture. The colored impurities will adsorb to the surface of the charcoal. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal, and then allow the filtrate to cool slowly to form pure, colorless crystals.[9]

Frequently Asked Questions (FAQs)
  • What is the optimal solvent for this reaction? Many procedures for the amidation of ethyl cyanoacetate are performed "neat" (without a solvent), simply by heating the two reactants together.[2] If a solvent is desired to better control the temperature, a high-boiling, inert solvent like toluene or xylene can be used.

  • How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the best method.[2] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (4-butylaniline and ethyl cyanoacetate) from the product. The product, being an amide, will be more polar than the starting aniline and should have a lower Rf value. The reaction is complete when the spot corresponding to the 4-butylaniline has disappeared or is very faint.

  • What is the expected melting point of N-(4-butylphenyl)-2-cyanoacetamide? The melting point is a key indicator of purity. While specific values can vary slightly, highly pure N-(4-butylphenyl)-2-cyanoacetamide should have a sharp melting point. For comparison, the closely related compound cyanoacetamide melts at 119-121 °C.[10] It is crucial to compare the experimentally determined melting point with a literature value from a reliable source if available or to use it as a benchmark for purity across different batches.

Optimized Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Materials:

  • 4-butylaniline

  • Ethyl cyanoacetate

  • Ethanol

  • Deionized water

  • Activated Charcoal

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-butylaniline (1.0 eq) and ethyl cyanoacetate (1.2 eq).

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. The mixture will become homogeneous.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress by TLC until the 4-butylaniline spot is consumed.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. As it cools, the product may begin to solidify. Add cold deionized water to the flask to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any water-soluble impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Drying: Dry the purified N-(4-butylphenyl)-2-cyanoacetamide in a vacuum oven until a constant weight is achieved.

Data Summary and Visualizations

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low YieldIncomplete reactionIncrease temperature/time; use excess ethyl cyanoacetate.
Product loss during workupUse minimal cold solvent for washing/recrystallization.
Side reactions (hydrolysis)Use dry glassware and reagents.
Unreacted Starting MaterialInsufficient reaction driveUse excess ethyl cyanoacetate; remove ethanol byproduct.
Discolored ProductOxidation of anilinePurify starting aniline; use activated charcoal during recrystallization.[9]

Diagram 1: Synthesis Workflow

This diagram outlines the key steps from reaction to purification.

SynthesisWorkflow Reactants Combine 4-Butylaniline and Ethyl Cyanoacetate Heating Heat to 120-130°C (4-6 hours) Reactants->Heating TLC Monitor by TLC Heating->TLC Periodically Cooling Cool to Room Temp & Precipitate with Water Heating->Cooling Upon Completion TLC->Heating Filtration1 Vacuum Filter (Isolate Crude Product) Cooling->Filtration1 Recrystallization Recrystallize from Hot Ethanol/Water (Use Charcoal if needed) Filtration1->Recrystallization Filtration2 Vacuum Filter (Isolate Pure Product) Recrystallization->Filtration2 Drying Dry Under Vacuum Filtration2->Drying Final Pure N-(4-butylphenyl) -2-cyanoacetamide Drying->Final

Caption: Workflow for the synthesis and purification of N-(4-butylphenyl)-2-cyanoacetamide.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting Start Problem with Synthesis? LowYield Is the Yield Low? Start->LowYield Discolored Is Product Discolored? Start->Discolored IncompleteRxn TLC shows starting material? LowYield->IncompleteRxn Yes WorkupLoss Excessive solvent used? LowYield->WorkupLoss No IncreaseConditions Action: Increase Temp/Time Use excess acylating agent IncompleteRxn->IncreaseConditions OptimizeWorkup Action: Use minimal cold solvent for washing/recrystallization WorkupLoss->OptimizeWorkup Oxidation Starting aniline impure? Discolored->Oxidation Yes UseCharcoal Action: Use activated charcoal during recrystallization Discolored->UseCharcoal No PurifyAniline Action: Distill aniline before use Oxidation->PurifyAniline PurifyAniline->UseCharcoal Also consider

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. NIH National Library of Medicine. Available from: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Available from: [Link]

  • Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.
  • PubChem. (n.d.). Leflunomide. NIH National Library of Medicine. Available from: [Link]

  • Google Patents. (n.d.). DE60110043T2 - METHOD FOR SYNTHETIZING LEFLUNOMID.
  • Derdour, A., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Source publication not specified]. Available from: [Link]

  • Google Patents. (n.d.). US6806373B2 - Process for preparing leflunomide form I.
  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
  • Google Patents. (n.d.). WO2009137742A1 - Process for the preparation of cyano-substituted-nitrogen-containing heteroaryl compounds.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. YouTube. Available from: [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Available from: [Link]

  • Salem, M. A., et al. (2011, August 30). N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis. Hilaris Publisher. Available from: [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Chemistry Guru. (2018, May 21). Amine, Aniline and Amide Reactions - Organic Chem. YouTube. Available from: [Link]

  • Shimo, K., & Asami, R. (n.d.). Cyanoacetamide Synthesis in Liquid Ammonia. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude N-(4-butylphenyl)-2-cyanoacetamide

Welcome to the technical support center for the purification of crude N-(4-butylphenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-(4-butylphenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-(4-butylphenyl)-2-cyanoacetamide synthesized from 4-butylaniline and ethyl cyanoacetate?

A1: The primary impurities typically include unreacted starting materials such as 4-butylaniline and ethyl cyanoacetate. Additionally, side products from hydrolysis of the nitrile or amide functional groups can be present, especially if the reaction is performed in the presence of water or acidic/basic conditions for a prolonged period. Another potential impurity is malonamide, which can form from the hydrolysis of cyanoacetamide.[1]

Q2: What is the first step I should take to purify my crude product?

A2: A simple aqueous work-up is often a good starting point. This involves dissolving the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane) and washing it with water or a dilute acidic solution (like 0.1 M HCl) to remove any unreacted 4-butylaniline. A subsequent wash with a dilute basic solution (such as 5% sodium bicarbonate) can help remove any acidic impurities. However, be cautious with pH changes as they can promote hydrolysis of the product.

Q3: Which purification technique is generally most effective for N-(4-butylphenyl)-2-cyanoacetamide?

A3: For many small organic molecules like N-(4-butylphenyl)-2-cyanoacetamide, recrystallization is a highly effective and scalable purification method.[1][2] It is particularly good at removing small amounts of impurities. If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.

Q4: How do I choose a suitable solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For N-substituted cyanoacetamides, alcohols like ethanol are often a good starting point.[2] A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be effective. The choice of solvent should be determined experimentally by testing the solubility of small amounts of your crude product in various solvents.

Q5: What is a typical mobile phase for thin-layer chromatography (TLC) analysis of N-(4-butylphenyl)-2-cyanoacetamide?

A5: For N-aryl cyanoacetamides, a common mobile phase for TLC on silica gel plates is a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate. A starting point for method development could be a 6:1 or 4:1 mixture of n-hexane:ethyl acetate.[3] The polarity of the mobile phase can be adjusted to achieve an optimal Rf value (retardation factor) for your product, ideally between 0.3 and 0.5 for good separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N-(4-butylphenyl)-2-cyanoacetamide.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at room temperature.- Try a less polar solvent or a solvent mixture. - Cool the crystallization mixture in an ice bath for a longer period to maximize crystal formation. - Reduce the initial volume of solvent used to dissolve the crude product.
The product precipitated as an oil instead of crystals ("oiling out").- Re-heat the mixture to dissolve the oil and add a small amount of a solvent in which the compound is more soluble. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound if available.
Persistent Yellow/Brown Color in Product Presence of colored impurities, possibly from the starting aniline or side reactions.- Perform a charcoal treatment during recrystallization. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[2] - If the color persists, column chromatography may be necessary.
Product Purity Does Not Improve After Recrystallization The impurities have very similar solubility profiles to the product.- Switch to a different recrystallization solvent or solvent system. - Employ column chromatography for a more effective separation based on differential adsorption to the stationary phase.
Streaking or Tailing on TLC Plate The sample is too concentrated.- Dilute the sample before spotting it on the TLC plate.
The compound is interacting strongly with the silica gel (e.g., if it is acidic or basic).- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Product is Difficult to Elute from the Chromatography Column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step guide for the recrystallization of crude N-(4-butylphenyl)-2-cyanoacetamide.

Materials:

  • Crude N-(4-butylphenyl)-2-cyanoacetamide

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product and a few drops of ethanol. Observe the solubility at room temperature. The compound should be sparingly soluble. Heat the test tube gently. The compound should dissolve completely. If it dissolves readily at room temperature, ethanol may be too good a solvent. If it does not dissolve upon heating, ethanol is not a suitable solvent. A good starting point for N-(4-butylphenyl)-2-cyanoacetamide is an ethanol/water mixture.

  • Dissolution: Place the crude N-(4-butylphenyl)-2-cyanoacetamide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with stirring. It is crucial to use the minimum amount of solvent to ensure good recovery.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration to remove it. This is done by quickly filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling and evaporation, promoting the formation of larger, purer crystals.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Cooling: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them on a watch glass until a constant weight is achieved.

Purification Method Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate purification method for crude N-(4-butylphenyl)-2-cyanoacetamide.

PurificationWorkflow start Crude Product aqueous_workup Aqueous Work-up start->aqueous_workup recrystallization Recrystallization aqueous_workup->recrystallization purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2 Check Purity (TLC, NMR) column_chromatography->purity_check2 purity_check2->pure_product Purity > 98% fail Impure Product purity_check2->fail Purity < 98%

Caption: Decision workflow for purifying crude N-(4-butylphenyl)-2-cyanoacetamide.

References

  • Organic Syntheses. Cyanoacetamide. Coll. Vol. 1, p.179 (1941); Vol. 2, p.15 (1922). Retrieved from [Link]

  • PubChem. Cyanoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Troubleshooting

N-(4-butylphenyl)-2-cyanoacetamide solubility issues and solutions

Prepared by: Senior Application Scientist, Advanced Chemical Solutions Welcome to the technical support guide for N-(4-butylphenyl)-2-cyanoacetamide (CAS No. 54153-20-7).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support guide for N-(4-butylphenyl)-2-cyanoacetamide (CAS No. 54153-20-7). This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on its inherent solubility limitations. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Introduction: The Challenge of a Promising Molecule

N-(4-butylphenyl)-2-cyanoacetamide is an organic compound with significant potential in medicinal chemistry and biochemical research, noted for its possible anti-inflammatory and analgesic properties.[1] Its structure, featuring a lipophilic 4-butylphenyl group, is key to its biological activity but also the primary cause of its poor solubility in aqueous solutions.[1] This guide provides a systematic approach to understanding and overcoming these solubility hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the physicochemical properties of N-(4-butylphenyl)-2-cyanoacetamide that dictate its behavior in solution.

Q1: My N-(4-butylphenyl)-2-cyanoacetamide won't dissolve in my aqueous buffer (e.g., PBS, TRIS). Why is this happening?

A1: The primary reason is the compound's significant lipophilicity (it is "fat-loving" and therefore "water-fearing"). This property is quantitatively estimated by its LogP value. The predicted partition coefficient (XLogP3) for N-(4-butylphenyl)-2-cyanoacetamide is approximately 3.7.[1][2] A LogP value greater than 3 generally indicates very low water solubility. The long butyl chain and the phenyl ring create a large non-polar surface area, which is energetically unfavorable to interact with polar water molecules.

Q2: What solvents should I consider as a starting point?

A2: Based on the principle of "like dissolves like," non-polar or moderately polar organic solvents are the best initial choices for creating a concentrated stock solution.[3] The parent compound, 2-cyanoacetamide, shows high solubility in solvents like N,N-dimethylformamide (DMF) and acetone.[4] While specific data for the N-(4-butylphenyl) derivative is not widely published, the following solvents are excellent candidates for initial testing.

SolventTypeRationale for UsePrimary Application
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of lipophilic compounds. Biologically tolerated at low final concentrations (<0.5% v/v).In vitro assays (cell culture)
Ethanol (EtOH) Polar ProticLess toxic co-solvent, often used in formulations for in vivo studies.[3]In vitro and in vivo applications
N,N-Dimethylformamide (DMF) Polar AproticStrong solvent, similar to DMSO. Can be more aggressive towards plastics.[4]Organic synthesis, high concentration stocks
Methanol (MeOH) Polar ProticGood for initial solubilization, but cytotoxic. Primarily for analytical purposes.Analytical standard preparation

Q3: What are the primary safety concerns when handling this compound and its solvents?

A3: N-(4-butylphenyl)-2-cyanoacetamide is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Always handle the solid powder and its solutions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Solvents like DMSO and DMF can enhance skin absorption of dissolved compounds, so preventing direct contact is critical. Always consult the latest Safety Data Sheet (SDS) for the compound and any solvents used before beginning work.[5]

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides actionable solutions to the most common experimental problem: compound precipitation.

Issue: My compound dissolves in the organic stock solvent but crashes out when diluted into my aqueous experimental medium.

This is the most frequent manifestation of poor solubility. The compound is stable in the high-concentration organic stock but precipitates when the solvent environment becomes predominantly aqueous, exceeding its thermodynamic solubility limit.

Solution A: The Co-Solvent Strategy for In Vitro Assays

This is the most direct and widely used method in a research setting. The strategy involves creating a high-concentration stock in a water-miscible organic solvent and then carefully diluting it to a final working concentration where the organic solvent acts as a "co-solvent" to maintain solubility.[6]

Causality: The co-solvent, typically DMSO, disrupts the hydrogen-bonding network of water and creates a more favorable, less polar microenvironment around the drug molecule. This reduces the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing solubility.[3][6]

Experimental Protocol: Preparing a 10 mM Stock in DMSO

  • Preparation: Accurately weigh 2.16 mg of N-(4-butylphenyl)-2-cyanoacetamide (MW: 216.28 g/mol )[1] and place it in a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if needed, but allow the solution to return to room temperature before use.

  • Verification: Ensure the solution is clear and free of any visible particulates. This is now your 10 mM primary stock solution. Store desiccated at -20°C.

  • Serial Dilution: For your experiment, perform serial dilutions from this stock into your final aqueous buffer (e.g., cell culture media, PBS). Crucially, ensure vigorous mixing immediately upon adding the compound to the aqueous phase to prevent localized high concentrations that can initiate precipitation.

  • Final Concentration Check: The final concentration of DMSO in your assay should ideally be below 0.5% (v/v) to avoid solvent-induced artifacts. Always run a vehicle control (buffer + equivalent percentage of DMSO) in your experiments.

CoSolvent_Workflow cluster_prep Step 1: Stock Preparation cluster_exp Step 2: Experimental Dilution cluster_qc Step 3: Quality Control weigh Weigh 2.16 mg Compound add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso mix Vortex / Gentle Heat (37°C) add_dmso->mix stock Result: 10 mM Stock Solution (Clear, Particulate-Free) mix->stock dilute Pipette Stock into Aqueous Buffer stock->dilute Use for Experiment vortex_final Vortex Immediately During Addition dilute->vortex_final final_sol Working Solution (<0.5% DMSO) vortex_final->final_sol inspect Visual Inspection (Check for Precipitation) final_sol->inspect Before Use vehicle Run Vehicle Control (Buffer + DMSO) final_sol->vehicle In Parallel

Caption: Workflow for preparing and using a co-solvent stock solution.

Troubleshooting Co-Solvency:

  • Precipitation still occurs: This means your final working concentration is above the kinetic solubility limit in that specific medium.

    • Option 1: Lower the final concentration of the compound.

    • Option 2: Increase the final percentage of the co-solvent, but be mindful of its effect on your experimental system.

    • Option 3: Consider an alternative formulation strategy.

Solution B: Surfactant-Assisted Formulation

For applications requiring higher concentrations or for in vivo studies where DMSO may be undesirable, surfactants can be used.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic shell.[7] The poorly soluble drug partitions into the hydrophobic core, allowing it to be effectively dispersed in the aqueous medium.[7] Non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers are commonly used due to their lower toxicity.[3][7]

Experimental Protocol: Formulation with 1% Tween® 80

  • Prepare Surfactant Vehicle: Prepare a sterile solution of 1% (w/v) Tween® 80 in your desired aqueous buffer (e.g., saline).

  • Initial Dispersion: Weigh the required amount of N-(4-butylphenyl)-2-cyanoacetamide and place it in a sterile glass vial. Add a small amount of the surfactant vehicle to create a paste.

  • Solubilization: Gradually add the remaining vehicle while continuously vortexing or sonicating. Sonication in a bath sonicator can help break down agglomerates and facilitate partitioning into the micelles.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes at room temperature, protected from light.

  • Verification: The final solution should appear clear or slightly opalescent. It should be free of large, visible particles.

Section 3: Proactive Solubility Assessment

Instead of discovering solubility limits during an experiment, it is better to determine them beforehand. A simple kinetic solubility test can save significant time and resources.

Q: How can I determine the maximum soluble concentration of my compound in a specific buffer?

A: A kinetic solubility assay measures how much of a compound, when added from a concentrated DMSO stock, can remain in an aqueous solution without precipitating over a defined period.

Protocol: Simplified Kinetic Solubility Assay

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock in DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Prepare Buffer Plate: Add your aqueous test buffer (e.g., PBS, pH 7.4) to the wells of a separate deep-well 96-well plate.

  • Transfer and Mix: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate (e.g., containing 198 µL of buffer). Immediately seal and shake vigorously for 1-2 hours at room temperature. This creates a 1:100 dilution.

  • Equilibrate and Separate: Allow the plate to stand for another 1-2 hours. Centrifuge the plate to pellet any precipitated compound.

  • Analyze Supernatant: Carefully transfer the supernatant to a new UV-transparent 96-well plate.

  • Quantify: Measure the absorbance of the supernatant at a relevant wavelength (determined by a UV scan of the compound). The highest concentration that gives a linear absorbance response before plateauing or dropping (due to precipitation) is your approximate kinetic solubility limit. Analytical techniques like HPLC-UV can provide more precise quantification.[8]

Troubleshooting_Tree start Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes High DMSO may be toxic. Reduce DMSO % or use another method. q1->a1_yes Yes a1_no DMSO % is acceptable. q1->a1_no No q2 Is final compound concentration essential? a1_no->q2 a2_no Lower the final compound concentration. q2->a2_no No a2_yes Concentration must be maintained. q2->a2_yes Yes q3 Is this for an in vivo study? a2_yes->q3 a3_yes Consider Surfactant Formulation (e.g., Tween 80) or other advanced delivery system (e.g., solid dispersion). q3->a3_yes Yes a3_no Try optimizing the Co-Solvent method. q3->a3_no No a4 Increase DMSO slightly (e.g., to 1%). Re-test for solubility and toxicity. a3_no->a4

Caption: Decision tree for troubleshooting solubility issues.

References

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. Retrieved from [Link]

  • Parmar, K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2516-2527. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Pawar, J. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 8(2), 74. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanoacetamide. PubChem Compound Database. Retrieved from [Link]

  • Australian Government Department of Agriculture, Water and the Environment. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 7, 101402. Retrieved from [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-butylphenyl)-2-cyanoacetamide (C13H16N2O). Retrieved from [Link]

Sources

Optimization

Stability of N-(4-butylphenyl)-2-cyanoacetamide in different solvents

Prepared by: Gemini, Senior Application Scientist Last Updated: January 17, 2026 Introduction Welcome to the technical support guide for N-(4-butylphenyl)-2-cyanoacetamide. This document is designed for researchers, medi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for N-(4-butylphenyl)-2-cyanoacetamide. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. N-(4-butylphenyl)-2-cyanoacetamide belongs to the versatile class of cyanoacetamides, which are crucial intermediates in the synthesis of various nitrogen-containing heterocycles and pharmacologically active agents.[1][2] Its unique structure, featuring a lipophilic butylphenyl group, an amide linkage, and a reactive cyano-methylene group, presents specific challenges and considerations regarding its stability in solution.[1]

This guide provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in N-(4-butylphenyl)-2-cyanoacetamide, and how do they influence its stability?

A: The molecule has three key regions influencing its chemical stability:

  • Amide Linkage (-CO-NH-): The amide bond is the most probable site for degradation, primarily through hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, cleaving the molecule into 4-butylaniline and cyanoacetic acid. While amides are generally stable, their reactivity can be enhanced by certain solvents or extreme pH.[3][4]

  • Nitrile Group (-C≡N): The nitrile group can also undergo hydrolysis, typically under more vigorous acidic or basic conditions than amide hydrolysis, to first form an amide and then a carboxylic acid. It is also a key reactive site for various synthetic transformations.[5][6]

  • Active Methylene Group (-CH2-): The methylene group adjacent to both the nitrile and carbonyl groups is acidic and can participate in condensation reactions, particularly in the presence of a base.[2][7]

The butylphenyl group enhances the compound's lipophilicity, which affects its solubility in aqueous versus organic solvents.[1]

Q2: Which common laboratory solvents are most likely to cause degradation of this compound?

A: Solvents with the ability to act as or provide reactants for hydrolysis are the primary concern.

  • Protic Solvents: Polar protic solvents, especially water, are the most significant risk factor due to their ability to directly participate in the hydrolysis of the amide bond.[4] Alcohols like methanol and ethanol can also lead to solvolysis (e.g., transesterification if the amide were to hydrolyze to an ester, though direct amide solvolysis is less common than hydrolysis).

  • Aqueous Buffers: Buffers with a pH far from neutral (e.g., pH < 4 or pH > 9) will actively catalyze hydrolysis.

  • Aprotic Solvents: Polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are generally considered safe and are preferred for preparing stock solutions. However, it is critical to use high-purity, anhydrous grades, as residual water can become a significant issue over time.[8]

Q3: What are the expected primary degradation products I should look for?

A: Based on the structure, the two most likely degradation pathways under typical experimental conditions are hydrolytic. You should primarily monitor for the appearance of:

  • 4-butylaniline: Formed from the cleavage of the amide bond.

  • Cyanoacetic acid: The other product of amide bond cleavage.

  • N-(4-butylphenyl)-2-carbamoylacetamide: Formed from the selective hydrolysis of the nitrile group.

The specific degradation profile will depend on the stress conditions (pH, temperature, solvent). A forced degradation study is the most definitive way to identify these products.

G parent N-(4-butylphenyl)-2-cyanoacetamide product1 4-Butylaniline parent->product1 Amide Hydrolysis (Acid/Base) product2 Cyanoacetic Acid parent->product2 Amide Hydrolysis (Acid/Base) product3 N-(4-butylphenyl)malonamic acid parent->product3 Nitrile Hydrolysis (Vigorous Acid/Base) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, RT) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (60°C, Solid & Solution) Stock->Thermal Photo Photolytic (ICH Light Box) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-PDA/MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradants Analyze->Identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of N-(4-butylphenyl)-2-cyanoacetamide at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • Mix equal volumes of the sample solution and 0.2 M HCl to get a final HCl concentration of 0.1 M.

    • Incubate at 60°C for 24-48 hours. Withdraw samples periodically.

    • Crucially, neutralize the sample with an equivalent amount of NaOH before HPLC analysis. Rationale: This stops the reaction and prevents damage to the HPLC column. [8]3. Base Hydrolysis:

    • Mix equal volumes of the sample solution and 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

    • Keep at room temperature and monitor frequently, as base hydrolysis can be rapid.

    • Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the sample solution with 3% hydrogen peroxide (H₂O₂). [9] * Store at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation:

    • Expose both the solid compound and a solution to dry heat (e.g., 60-70°C) for up to 7 days. [8]6. Photolytic Degradation:

    • Expose the solid compound and a solution to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a PDA detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradant masses.

Data Summary Table

The following table provides a template for summarizing your stability findings. Data is hypothetical and for illustrative purposes.

Solvent SystemTemperature (°C)% Remaining after 8h% Remaining after 24h% Remaining after 48hNotes
Acetonitrile (Anhydrous)2599.8%99.5%99.2%Highly Stable
DMSO (Anhydrous)2599.9%99.6%99.4%Highly Stable
Methanol2598.1%95.3%91.0%Minor degradation observed
50:50 ACN:Water (pH 7)2597.5%92.0%85.1%Moderate hydrolysis
50:50 ACN:Water (pH 2)2592.3%81.4%68.7%Acid-catalyzed hydrolysis
50:50 ACN:Water (pH 10)2585.6%65.2%45.5%Base-catalyzed hydrolysis

References

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.).
  • Barbaro, R., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 596-605. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. (n.d.). PubMed Central. [Link]

  • Different pathways for 4-n-nonylphenol biodegradation by two Aspergillus strains derived from estuary sediment. (n.d.). ResearchGate. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-105. [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (n.d.). PubMed Central. [Link]

  • Synthesis method of cyanoacetamide. (n.d.).
  • Cyanoacetamide. (n.d.). Wikipedia. [Link]

  • cyanoacetamide. (n.d.). Organic Syntheses Procedure. [Link]

  • Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography. (n.d.).
  • Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. (n.d.). ResearchGate. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Kinetic Degradation Processes of Butyl- And Phenyltins in Soils. (n.d.). PubMed. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PubMed Central. [Link]

  • Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. (n.d.). ResearchGate. [Link]

  • Matijević, B. M., et al. (2014). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 568-575. [Link]

  • Solvatochromism. (n.d.). Wikipedia. [Link]

  • Forced degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). Semantic Scholar. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). Pace Analytical. [Link]

  • Complete degradation of di-n-butyl phthalate by Glutamicibacter sp. strain 0426 with a novel pathway. (2023). ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). ACS Publications. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). National Institutes of Health. [Link]

  • High performance liquid chromatography detection method for cyanoacetamide. (n.d.).
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ACS Publications. [Link]

  • Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. (2012). Scirp.org. [Link]

  • Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]

  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (n.d.). ResearchGate. [Link]

  • Analytical Quantitation and Confirmation of Cyano Metabolite by High-Resolution Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]

  • The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry (RSC Publishing). [Link]

  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. (n.d.). PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: N-(4-butylphenyl)-2-cyanoacetamide Synthesis

Welcome to the technical support guide for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of an unidentifiable, high-melting point solid along with my desired product. What could it be?

A1: This is a classic sign of malonamide or di-acylated aniline formation.

The most common high-melting byproduct in this synthesis is N,N'-bis(4-butylphenyl)malonamide. This occurs when a second molecule of 4-butylaniline reacts with the primary product, N-(4-butylphenyl)-2-cyanoacetamide.

Root Cause Analysis:

  • Reaction Stoichiometry: Using an excess of 4-butylaniline or allowing the reaction to proceed for an extended period at elevated temperatures can favor this secondary reaction. The initially formed product still possesses a reactive methylene group, which can be further functionalized.

  • Hydrolysis of Nitrile: Another possibility, though sometimes less common, is the hydrolysis of the nitrile group (-CN) on the cyanoacetamide to a primary amide (-CONH2), especially if water is present in the reaction mixture at high temperatures.[1] This intermediate, N-(4-butylphenyl)malonamide, can then react with another molecule of 4-butylaniline. A related impurity noted in the synthesis of the parent cyanoacetamide is malonamide itself, formed from the hydrolysis of the starting material.[2]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the cyanoacetylating agent (e.g., ethyl cyanoacetate) relative to 4-butylaniline. This ensures the aniline is the limiting reagent, minimizing the chance of di-acylation.

  • Temperature Management: Maintain the reaction temperature as recommended by established protocols. Avoid excessive heating, which can accelerate side reactions.

  • Moisture Control: Ensure all solvents and reagents are anhydrous. Use dry glassware and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if feasible.

Q2: My reaction mixture is turning dark brown or black, and the final product is difficult to purify. What is causing this discoloration?

A2: Discoloration is typically due to oxidation of the aniline starting material or thermal decomposition.

Anilines, especially when heated in the presence of air, are susceptible to oxidation, which forms highly colored polymeric impurities. This is a well-documented issue in reactions involving anilines.[3]

Root Cause Analysis:

  • Oxidation: 4-butylaniline can be oxidized by atmospheric oxygen, a process accelerated by heat and potential trace metal impurities.

  • Thermal Decomposition: The cyanoacetylating agent, particularly if cyanoacetic acid is used directly at high temperatures, can undergo decarboxylation.[4][5] While this primarily leads to acetonitrile and CO2, complex side reactions can contribute to tar and color formation.[4]

Troubleshooting Workflow:

The following workflow can help diagnose and mitigate discoloration issues.

G cluster_0 Troubleshooting Discoloration start Dark Reaction Mixture Observed q1 Is the reaction run under an inert atmosphere? start->q1 implement_inert Action: Re-run under N2 or Argon atmosphere. q1->implement_inert No q2 Is the 4-butylaniline fresh/distilled? q1->q2 Yes implement_inert->q2 purify_aniline Action: Purify aniline by distillation before use. q2->purify_aniline No q3 Is the reaction temperature too high? q2->q3 Yes purify_aniline->q3 lower_temp Action: Lower reaction temperature. Consider catalyst if needed. q3->lower_temp Yes end_node Problem Resolved: Clean Product q3->end_node No lower_temp->end_node

Caption: Workflow for diagnosing and solving reaction discoloration.

Q3: I am using cyanoacetic acid directly as the acylating agent and notice gas evolution. My yields are lower than expected. What is happening?

A3: You are likely observing the decarboxylation of cyanoacetic acid.

Cyanoacetic acid is thermally unstable and can decarboxylate to form acetonitrile and carbon dioxide when heated, typically at temperatures around 160 °C.[4] This side reaction consumes your starting material, leading to reduced yields of the desired amide.

Root Cause Analysis:

  • Thermal Instability: Direct heating of cyanoacetic acid is the primary cause.[4] The reaction essentially competes with the desired N-acylation.

  • Reaction Conditions: The absence of an activating agent or a suitable coupling agent necessitates higher temperatures, which in turn promotes decarboxylation.

Mitigation Strategies:

StrategyDescriptionKey Advantage
Use an Ester React 4-butylaniline with an ester like ethyl cyanoacetate. This is a very common and effective method for forming N-substituted cyanoacetamides.[6][7]Avoids the thermal instability of cyanoacetic acid, leading to cleaner reactions and higher yields.
Activating Agent Use an activating agent like acetic anhydride in combination with cyanoacetic acid.[8][9][10] This forms a mixed anhydride in situ, which is more reactive and allows for lower reaction temperatures.Enables the use of cyanoacetic acid at milder conditions, preventing decarboxylation.
Coupling Agents Employ standard peptide coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine).[11]Provides a highly efficient, controlled reaction pathway, though it introduces the need to remove coupling agent byproducts (e.g., DCU).
Q4: My NMR analysis shows unreacted starting materials. How can I drive the reaction to completion?

A4: Incomplete conversion is often a matter of reaction kinetics or equilibrium. Several methods can be employed to enhance reaction rates and yields.

The acylation of an amine with an ester (like ethyl cyanoacetate) is a reversible equilibrium process. To drive it to completion, one of the products must be removed.

Experimental Protocol for Driving Completion (Fusion Method):

This protocol is a solvent-free approach that often gives high yields by physically removing the alcohol byproduct.[6]

  • Setup: In a round-bottom flask equipped with a short-path distillation head, combine 4-butylaniline (1.0 eq) and a moderate excess of ethyl cyanoacetate (e.g., 3.0 eq). The excess ester also acts as the solvent.

  • Heating: Heat the mixture under gentle stirring. The temperature should be high enough to allow for the distillation of the ethanol byproduct as it forms (typically 140-160°C).

  • Monitoring: Monitor the reaction via TLC or by observing the cessation of ethanol distillation.

  • Work-up: Once complete, allow the mixture to cool. The excess ethyl cyanoacetate can be removed under reduced pressure. The crude product often crystallizes upon cooling and can be purified by recrystallization from a suitable solvent like ethanol.

Alternative Methods:

  • Catalysis: While often performed neat, the reaction can be catalyzed. The use of coupling agents or activating agents as mentioned in Q3 are forms of chemical catalysis.[11]

  • Microwave/Ultrasonication: These non-conventional energy sources can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[12]

Reaction Pathway Visualization:

G cluster_main Primary Synthesis Reaction cluster_side Common Side Reactions aniline 4-Butylaniline product N-(4-butylphenyl)- 2-cyanoacetamide aniline->product + aniline->product Heat/ Catalyst ester Ethyl Cyanoacetate ester->product + ester->product Heat/ Catalyst decarboxylation Acetonitrile + CO2 ester->decarboxylation High Temp (if from acid) ethanol Ethanol (byproduct) product->ethanol + diacylated N,N'-bis(4-butylphenyl)malonamide product->diacylated + 4-Butylaniline product->diacylated

Caption: Synthesis pathway and major byproduct formations.

References

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]

  • Slätt, J. (2004). Cyanoacetylation of indoles, pyrroles and amines, and synthetic uses of these products. Karolinska Institutet. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Cyanoacetamide. Retrieved from [Link]

  • Al-Hourani, B. J. (2021). Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. ResearchGate. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyanoacetanilides.
  • Slätt, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Retrieved from [Link]

  • Semantic Scholar. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for cyanoacetamide derivatives

<_ Technical Support Center: Optimizing Reaction Conditions for Cyanoacetamide Derivatives Welcome to the technical support center for the synthesis and optimization of cyanoacetamide derivatives. This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

<_ Technical Support Center: Optimizing Reaction Conditions for Cyanoacetamide Derivatives

Welcome to the technical support center for the synthesis and optimization of cyanoacetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation. Our focus is on explaining the causality behind experimental choices to ensure both success and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of cyanoacetamide derivatives.

Q1: What are the most common methods for synthesizing N-substituted cyanoacetamides?

A1: The most direct and widely used method is the condensation of an alkyl cyanoacetate, such as ethyl or methyl cyanoacetate, with a primary or less sterically hindered secondary amine.[1][2] This reaction typically involves heating the reactants, sometimes without a solvent (neat) or in a high-boiling solvent like DMF or toluene.[3][4] For primary amines, the reaction can often be carried out at room temperature in ethanol with a catalytic amount of sodium ethoxide.[5] Other methods include reacting amines with cyanoacetic acid or chloroacetyl chloride followed by treatment with potassium cyanide.[6]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent selection is critical and depends on several factors:

  • Solubility: Ensure all reactants and catalysts are soluble at the reaction temperature.[7]

  • Polarity: Polar aprotic solvents like DMF and acetonitrile can accelerate reactions involving charged intermediates.[7] For Knoevenagel condensations, environmentally friendly solvents like water or ethanol/water mixtures have proven highly effective, sometimes increasing yields significantly.[8]

  • Boiling Point: The solvent's boiling point dictates the maximum reaction temperature, which influences the reaction rate.[7]

  • Reactivity: The solvent should be inert. Protic solvents like ethanol can sometimes participate in side reactions such as transesterification.[7]

Q3: What is the role of the "active methylene group" in cyanoacetamide chemistry?

A3: The methylene group (CH₂) in cyanoacetamide is positioned between two strong electron-withdrawing groups: the cyano (-CN) group and the amide carbonyl (C=O) group. This placement makes the methylene protons significantly acidic and easily removed by a base.[1][9] The resulting carbanion is stabilized by resonance, making it an excellent nucleophile. This "active methylene" character is the foundation for many key reactions, including the Knoevenagel condensation and Thorpe-Ziegler reaction, which are fundamental for carbon-carbon bond formation.[10][11]

Q4: Can I use cyanoacetamide in multicomponent reactions (MCRs)?

A4: Absolutely. Cyanoacetamide and its derivatives are excellent starting materials for a variety of MCRs, most notably the Gewald three-component reaction.[12][13] In a typical Gewald reaction, a cyanoacetamide, an aldehyde or ketone, and elemental sulfur react to form highly substituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry.[12][14] These reactions are often simple to perform, even in an open vessel, and offer a convenient workup, frequently involving simple precipitation and filtration.[12][13]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I'm attempting a Knoevenagel condensation between a cyanoacetamide derivative and an aromatic aldehyde, but my yield is very low. What are the potential causes and solutions?

A: Low yields in Knoevenagel condensations often stem from suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

  • Causality: The Knoevenagel condensation is a base-catalyzed reaction involving the nucleophilic addition of the deprotonated cyanoacetamide to the aldehyde's carbonyl group, followed by dehydration.[10][15] The efficiency of each step is highly dependent on the catalyst, solvent, and temperature.

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Low Yield] --> B{Is the catalyst appropriate?}; B -- No --> C[Select a suitable catalyst. Weak bases like piperidine or triethylamine are common.]; B -- Yes --> D{Is the solvent optimal?}; D -- No --> E[Experiment with different solvents. Consider polar protic (Ethanol/Water) or aprotic (DMF) solvents.]; D -- Yes --> F{Is the temperature correct?}; F -- No --> G[Adjust temperature. Some reactions proceed at RT, others require reflux.]; F -- Yes --> H{Are reactants pure?}; H -- No --> I[Purify starting materials. Impurities can inhibit the catalyst or cause side reactions.]; C --> J[Re-run Experiment]; E --> J; G --> J; I --> J; }

    Troubleshooting workflow for low yield in Knoevenagel condensation.

  • Data-Driven Optimization: The choice of catalyst and solvent can dramatically impact yield. As shown in the table below, optimizing these parameters is key.

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
NoneEthanolRoom Temp3<5
PiperidineEthanolRoom Temp372
PiperidineEtOH/H₂O (1:1)Room Temp689
Piperidine Water Room Temp 6 93

Table 1: Optimization of Knoevenagel condensation of 4-chlorobenzaldehyde and 2-cyanoacetamide. Data synthesized from reference[8].

  • Senior Scientist Insight: While organic solvents are common, don't underestimate the power of water as a solvent for Knoevenagel condensations. The hydrophobic effect can accelerate the reaction, and it offers significant environmental and cost benefits.[8] A simple switch from pure ethanol to water can boost yields by over 20%.[8]

Issue 2: Formation of Multiple Products / Side Reactions

Q: My reaction is producing the desired product, but I'm also getting significant side products. How can I improve selectivity?

A: Side product formation is often due to the high reactivity of the starting materials and intermediates. Common side reactions include self-condensation, hydrolysis, and Michael additions.

  • Causality & Common Side Reactions:

    • Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid, especially in the presence of water under acidic or basic conditions.[4][7]

    • Thorpe-Ziegler Dimerization: In the presence of a strong base, the cyanoacetamide can undergo self-condensation.[16]

    • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the cyanoacetamide carbanion.[16]

  • Strategic Solutions:

    dot graph TD { A[Start: Side Products Observed] --> B{Identify Side Product}; B -- Hydrolysis --> C[Use dry solvents and run under an inert atmosphere.]; B -- Dimerization --> D[Use a weaker base. Strong bases like NaH favor self-condensation.]; B -- "Michael Addition" --> E[Monitor reaction closely (TLC). Stop the reaction once the primary product is formed.]; C --> F[Re-run Experiment]; D --> F; E --> F; }

    Logic diagram for minimizing common side reactions.

  • Senior Scientist Insight: For Gewald reactions, the amount of base can be critical. For example, with phenolic starting materials, using one equivalent of triethylamine may only yield the intermediate condensation product, whereas adding more equivalents drives the reaction to completion to form the desired 2-aminothiophene.[12] This is because the cyclization step requires basic conditions.[12]

Issue 3: Difficulty in Product Isolation and Purification

Q: The reaction seems to work, but I'm struggling to isolate a pure product from the reaction mixture.

A: Isolation issues often arise from the product's solubility or the presence of persistent impurities.

  • Causality: The physical properties of the cyanoacetamide derivative (polarity, crystallinity) will dictate the best purification strategy. Highly polar products may be difficult to extract from aqueous layers, while oily products may resist crystallization.

  • Purification Strategies:

ProblemRecommended Solution(s)
Product is highly soluble in the reaction solvent.Choose a solvent from which the product will precipitate upon cooling or by adding an anti-solvent.[7]
Formation of an emulsion during aqueous workup.Add brine (saturated NaCl solution) to break the emulsion.
Product is an oil or difficult to crystallize.Consider column chromatography. If the product is still impure, try recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexane).[9]
Persistent colored impurities.Treat the crude product solution with activated charcoal before crystallization.[17]
  • Senior Scientist Insight: A simple and often effective workup for many cyanoacetamide syntheses, especially multicomponent reactions, is precipitation. Cooling the reaction mixture or pouring it into ice water can often cause the product to crash out as a solid, which can then be collected by simple filtration, yielding a product of high purity.[3][12][17]

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of N-substituted Cyanoacetamide

This protocol describes a general method for synthesizing an N-substituted cyanoacetamide from an amine and ethyl cyanoacetate.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl cyanoacetate (1.0 eq), the desired primary amine (1.2 eq), and absolute ethanol.[9]

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 1:1 ethyl acetate/hexane).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure N-substituted cyanoacetamide as a solid.[9]

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation

This protocol provides a highly efficient and environmentally friendly method for Knoevenagel condensation.[8]

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the N-substituted cyanoacetamide (1.0 eq), the aromatic aldehyde (1.0 eq), and water.

  • Catalysis: Add a catalytic amount of piperidine (10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. The product will often precipitate out of the aqueous solution.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold water and then cold ethanol. Dry the product in a vacuum oven. This method often yields a product of high purity without the need for column chromatography.

References

  • Dömling, A., et al. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science. [Link][12][13]

  • Dömling, A., et al. (2009). Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides. Journal of Combinatorial Chemistry. [Link][18]

  • Dömling, A., et al. (2009). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. Journal of Combinatorial Chemistry. [Link][14]

  • Request PDF. (2025). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ResearchGate. [Link][1]

  • Scribd. (n.d.). Cyanoacetamide Derivatives in Heterocycles. [Link][2]

  • de Fátima, Â., et al. (2016). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. ResearchGate. [Link][8]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1928). CYANOACETAMIDE. Organic Syntheses, 8, 52. [Link][17]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link][6]

  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link][15]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link][10]

  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. [Link][5]

Sources

Troubleshooting

Knoevenagel Condensation Technical Support Center: A Guide to Optimizing Yields

Welcome to the Technical Support Center for the Knoevenagel Condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knoevenagel Condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial carbon-carbon bond-forming reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to make informed decisions in your experimental design.

Troubleshooting Low Yields

Low yields in a Knoevenagel condensation can be frustrating. This section addresses common issues and provides a systematic approach to identify and resolve them.

Q1: My Knoevenagel condensation is resulting in a low yield. What are the most common causes?

Low yields can stem from several factors, often related to catalyst choice, reaction conditions, or the purity of your starting materials.[1][2] A methodical approach to troubleshooting is the most effective way to pinpoint the issue. Key areas to investigate include:

  • Catalyst Activity: The catalyst, typically a weak base, may be old, impure, or not potent enough to efficiently deprotonate the active methylene compound.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to an incomplete reaction or the formation of side products.[1][2]

  • Water Content: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1][3]

  • Purity of Reactants: Impurities in the aldehyde, ketone, or active methylene compound can interfere with the reaction.[1]

Below is a logical workflow to diagnose the cause of low yield:

Troubleshooting_Workflow cluster_optimization Condition Optimization start Low Yield Observed check_reactants Verify Purity of Reactants (NMR, etc.) start->check_reactants check_catalyst Assess Catalyst Activity (Fresh vs. Old) check_reactants->check_catalyst Reactants Pure optimize_conditions Systematically Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst Active water_removal Consider Water Removal optimize_conditions->water_removal solvent Solvent Polarity optimize_conditions->solvent side_reactions Investigate Side Reactions (TLC, GC-MS) water_removal->side_reactions end Optimized Yield side_reactions->end temperature Reaction Temperature solvent->temperature time Reaction Time temperature->time

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Q2: My reaction seems to stop before all the starting material is consumed. What can I do?

Incomplete conversion is a primary contributor to low yields.[2] Here are several factors to consider:

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.[2]

  • Temperature: The reaction temperature significantly impacts the reaction rate. While many Knoevenagel condensations proceed at room temperature, some may require gentle heating (e.g., 40-80°C) to go to completion.[1][2]

  • Water Removal: The water produced during the reaction can sometimes inhibit the catalyst or lead to a reversible reaction, thus lowering the yield.[1][3] Removing water, for instance, by azeotropic distillation with a Dean-Stark trap or by using molecular sieves, can drive the reaction to completion.[2][3]

Q3: I am observing significant side product formation. How can I minimize this?

The primary side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the product.[1][4]

  • Self-Condensation of Aldehyde: This is more likely to occur with stronger bases. Using a weak base like piperidine, pyridine, or ammonium acetate is generally preferred to minimize this side reaction.[1][5]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a Michael addition with another molecule of the active methylene compound.[1] This is often favored by longer reaction times and higher temperatures. To mitigate this, consider using a 1:1 molar ratio of the carbonyl compound and the active methylene compound and carefully monitoring the reaction to stop it once the starting material is consumed.[4]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the Knoevenagel condensation to enhance your understanding of the reaction.

Q4: What is the mechanism of the Knoevenagel condensation?

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[5][6] The mechanism proceeds in the following steps:

  • Enolate Formation: A weak base deprotonates the active methylene compound to form a resonance-stabilized enolate.[7][8]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[7]

  • Protonation: The alkoxide intermediate is protonated to form a β-hydroxy compound (an aldol-type product).[7]

  • Dehydration: The β-hydroxy compound undergoes base-induced dehydration, eliminating a molecule of water to form the final α,β-unsaturated product.[7]

Knoevenagel_Mechanism reactant1 Active Methylene (Z-CH₂-Z') enolate Enolate Anion reactant1->enolate reactant2 Aldehyde/Ketone (R-CO-R') intermediate1 Tetrahedral Alkoxide Intermediate reactant2->intermediate1 base Base (B:) base->reactant1 Deprotonation enolate->reactant2 Nucleophilic Attack intermediate2 β-Hydroxy Compound intermediate1->intermediate2 Protonation product α,β-Unsaturated Product intermediate2->product Dehydration water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Q5: How do I choose the appropriate catalyst?

The catalyst is crucial and is typically a weak base.[2] The choice of catalyst can significantly impact the reaction's success.

  • Weak Bases are Key: Strong bases can cause the self-condensation of the aldehyde or ketone starting material, reducing the yield of the desired product.[2][5]

  • Common Catalysts: Commonly used weak bases include primary and secondary amines like piperidine and pyridine, as well as their salts like ammonium acetate.[1][6]

  • Catalyst Screening: The optimal catalyst often depends on the specific substrates. It is good practice to screen a few catalysts to find the most effective one for your particular reaction. L-proline has also been shown to be an effective catalyst in certain Knoevenagel condensations.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Homogeneous Piperidine, Pyridine, Ammonium Acetate, DBUMild, often room tempHigh activityDifficult to separate
Heterogeneous Metal Oxides (e.g., CaO-MgO), HydrotalcitesOften solvent-free or in waterEasy separation, reusableMay require higher temps
Biocatalysts LipasesMild, aqueous mediaEnvironmentally friendlySubstrate specific
Ionic Liquids e.g., [bmim]OHCan act as both solvent and catalystEasy work-up, recyclableCan be expensive
Q6: What is the role of the solvent in the Knoevenagel condensation?

The solvent plays a significant role in the reaction's rate and yield.[2] The polarity of the solvent can influence the reaction's outcome.[9]

  • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and acetonitrile often give high conversions and selectivities in short reaction times.[2][9]

  • Protic Polar Solvents: Protic solvents like ethanol or even water can be effective and are considered "greener" options.[1][10]

  • Nonpolar Solvents: Nonpolar solvents such as toluene may lead to longer reaction times.[2]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can improve yields and is environmentally friendly.[1][10]

Experimental Protocols

Protocol 1: General Procedure for Piperidine-Catalyzed Knoevenagel Condensation in Ethanol

This protocol describes a standard and effective method for the Knoevenagel condensation.[11]

Materials:

  • Aldehyde or ketone (1.0 equivalent)

  • Active methylene compound (1.0 - 1.2 equivalents)

  • Piperidine (0.1 equivalents)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the aldehyde or ketone and the active methylene compound in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.[11]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[11]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.[11]

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[11]

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

This protocol is useful when the presence of water is suspected to be inhibiting the reaction.[2]

Materials:

  • Aldehyde or ketone (1.0 equivalent)

  • Active methylene compound (1.0 - 1.2 equivalents)

  • Catalyst (e.g., piperidine, 0.1 equivalents)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging the Flask: Add the aldehyde or ketone, the active methylene compound, and toluene to the flask.

  • Catalyst Addition: Add the catalyst to the mixture.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.[2]

  • Monitoring: Continue the reaction until no more water is collected and the starting materials are consumed (monitor by TLC).[2]

  • Work-up: Follow the work-up procedure described in Protocol 1.

References

  • Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]

  • Asfandyar, M. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

  • Organic Chemistry. Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • NRG Chemistry. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • ResearchGate. Optimization conditions of Knoevenagel condensation reactions. [Link]

  • Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. [Link]

  • RSC Publishing. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. [Link]

  • ResearchGate. Optimization of conditions for Knoevenagel condensation reaction [a]. [Link]

  • ResearchGate. Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a]. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

Sources

Optimization

Technical Support Center: N-(4-butylphenyl)-2-cyanoacetamide

Prepared by the Senior Application Scientist Team This guide serves as a technical resource for researchers, scientists, and drug development professionals working with N-(4-butylphenyl)-2-cyanoacetamide. It provides in-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with N-(4-butylphenyl)-2-cyanoacetamide. It provides in-depth answers to frequently asked questions and troubleshooting advice for challenges encountered during stability studies and experimental handling. Our approach is grounded in established chemical principles to explain the causality behind degradation pathways and analytical choices.

Section 1: General FAQs - Understanding Degradation Pathways

This section addresses fundamental questions regarding the stability and inherent degradation routes of N-(4-butylphenyl)-2-cyanoacetamide.

Q1: What are the primary theoretical degradation pathways for N-(4-butylphenyl)-2-cyanoacetamide?

A1: Based on its chemical structure, N-(4-butylphenyl)-2-cyanoacetamide possesses three primary functional groups susceptible to degradation: the N-substituted amide linkage, the cyano group, and the alkylated phenyl ring. Therefore, the principal degradation pathways are hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolytic Degradation: This is often the most significant pathway in aqueous environments. It can occur under acidic or basic conditions.

    • Amide Hydrolysis: The amide bond is susceptible to cleavage, yielding 4-butylaniline and cyanoacetic acid. The latter can be further hydrolyzed to malonic acid. Amide hydrolysis rates are pH-dependent.[3]

    • Nitrile Hydrolysis: The cyano group (-C≡N) can also be hydrolyzed, typically under more vigorous conditions than the amide, first to an amide (forming N-(4-butylphenyl)malonamide) and subsequently to a carboxylic acid (forming N-(4-butylphenyl)malonamic acid).[4]

  • Oxidative Degradation: The molecule has several sites prone to oxidation.

    • Butyl Chain Oxidation: The benzylic position of the n-butyl group is the most likely site for initial oxidation, leading to a secondary alcohol, which can be further oxidized to a ketone. Oxidation can also occur at other positions along the alkyl chain.

    • Aromatic Ring Oxidation: The electron-rich phenyl ring can undergo hydroxylation.

    • Amine Oxidation: The nitrogen atom of the amide can be oxidized to form an N-oxide, although this is generally less common for amides compared to amines.[5][6][7]

  • Photolytic Degradation: Aromatic amides can undergo photodegradation upon exposure to UV light.[8]

    • Photo-Fries Rearrangement: A characteristic reaction of aromatic amides where the acyl group migrates from the nitrogen to the ortho or para positions of the aromatic ring, forming amino ketone isomers.[8]

    • C-N Bond Cleavage: Photolytic energy can also induce homolytic cleavage of the amide C-N bond, leading to radical species that can form various secondary products, such as 4-butylaniline and benzoic acid (in the presence of oxygen).[8]

The following diagram illustrates these potential pathways.

G cluster_main N-(4-butylphenyl)-2-cyanoacetamide cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent N-(4-butylphenyl)-2-cyanoacetamide (C13H16N2O) AmideCleavage 4-Butylaniline + Cyanoacetic Acid Parent->AmideCleavage H+/OH-, H2O NitrileHydrolysis N-(4-butylphenyl)malonamide Parent->NitrileHydrolysis H+/OH-, H2O (harsher conditions) ButylOx Butyl Chain Hydroxylation/ Ketonization Parent->ButylOx [O] (e.g., H2O2) RingOx Aromatic Ring Hydroxylation Parent->RingOx [O] PhotoFries Amino Ketone Isomers (Photo-Fries) Parent->PhotoFries hv (UV light) CN_Cleavage Radical Products (e.g., 4-Butylaniline) Parent->CN_Cleavage hv (UV light)

Potential degradation pathways for N-(4-butylphenyl)-2-cyanoacetamide.

Section 2: Troubleshooting Experimental Observations

This section provides guidance on interpreting and resolving specific issues that may arise during experimentation.

Q2: I'm observing rapid degradation of my compound in solution, particularly under acidic or basic conditions. What is the likely cause and primary product?

A2: Rapid degradation in acidic or basic aqueous media strongly suggests amide hydrolysis . This is the most common and kinetically favored hydrolytic pathway for this class of molecules.[3]

  • Causality (Mechanism):

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack by a water molecule, leading to the cleavage of the C-N bond.

    • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon. This pathway is generally efficient for primary and secondary amides.[4][9]

  • Primary Degradants to Expect: The primary degradation products will be 4-butylaniline and cyanoacetic acid . On your chromatogram, you should look for two new peaks, one corresponding to the more non-polar 4-butylaniline and another for the highly polar cyanoacetic acid (which may elute in the solvent front on a standard reverse-phase column).

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to confirm the masses of the degradant peaks. 4-Butylaniline has a [M+H]⁺ of m/z 150.2, and cyanoacetic acid has a [M-H]⁻ of m/z 84.0.

    • pH Control: If stability is desired, ensure your solutions are buffered to a near-neutral pH (e.g., pH 6-7.5). The rate of hydrolysis is typically at a minimum in this range.[3]

    • Solvent Choice: For short-term storage or analysis, use a non-aqueous, aprotic solvent like acetonitrile if possible.

Q3: My compound shows signs of degradation upon exposure to air and laboratory light over time. What are the potential oxidative and photolytic degradation products?

A3: This observation points towards a combination of oxidative and photolytic degradation. These pathways often generate a more complex mixture of degradants than hydrolysis.

  • Oxidative Degradation:

    • Likely Cause: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal ions. The benzylic carbon on the butyl group is particularly susceptible.

    • Expected Products: Look for products with an increase in mass of +16 Da (hydroxylation) or +14 Da (ketone formation from secondary alcohol) relative to the parent compound. The primary product would likely be N-(4-(1-hydroxybutyl)phenyl)-2-cyanoacetamide.

  • Photolytic Degradation:

    • Likely Cause: Exposure to UV radiation, either from direct sunlight or certain types of artificial lighting. Aromatic amides are known to be photoreactive.[8]

    • Expected Products: The Photo-Fries rearrangement is a key pathway to consider.[8] This would result in isomers of the parent compound, such as N-(4-butyl-2-aminophenyl)-2-cyanoacetamide, where the cyanoacetyl group has migrated to the aromatic ring. These isomers will have the same mass as the parent compound but different retention times in HPLC.

  • Troubleshooting & Prevention:

    • Protect from Light: Store the compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil.

    • Inert Atmosphere: For long-term storage of sensitive solutions, sparge the solvent with an inert gas (nitrogen or argon) before use and store the vial under an inert headspace.

    • Antioxidants: If permissible for the application, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to solutions.

Section 3: Protocols and Methodologies

This section provides standardized protocols for assessing the stability of N-(4-butylphenyl)-2-cyanoacetamide.

Q4: How should I design and execute a forced degradation study for this compound to identify all potential degradants?

A4: A forced degradation (or stress testing) study is essential to develop a stability-indicating analytical method and understand degradation pathways.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] The study involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions.

The following workflow and table outline a comprehensive forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Parallel Experiments) cluster_analysis 3. Analysis start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) ox Oxidation (e.g., 3% H2O2, RT) thermal Thermal (Solid & Solution, 80°C) photo Photolytic (ICH Q1B conditions) quench Quench/Neutralize Samples acid->quench base->quench ox->quench analyze Analyze by HPLC-UV/MS thermal->analyze photo->analyze quench->analyze characterize Identify & Characterize Degradation Products analyze->characterize endpoint Establish Degradation Profile characterize->endpoint

Workflow for a forced degradation study.

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDuration (Initial)Remarks
Acid Hydrolysis 0.1 M HCl60 °C24 hoursNeutralize with an equivalent amount of NaOH before injection.
Base Hydrolysis 0.1 M NaOHRoom Temp4 hoursNeutralize with an equivalent amount of HCl before injection. Amide hydrolysis is often faster under basic conditions.
Oxidation 3% H₂O₂Room Temp24 hoursProtect from light. Check for peroxide degradation in the mobile phase.
Thermal (Dry) Solid API in oven80 °C48 hoursObserve for physical changes (color, melting).
Thermal (Solution) API in Water/Buffer80 °C48 hoursCompare with hydrolytic samples to distinguish thermal vs. hydrolytic effects.
Photolytic Solid & SolutionICH Q1B Option 2As per guidelineExpose to ≥1.2 million lux hours (visible) and ≥200 W h/m² (UV-A). Use a dark control.

This protocol is a starting point. Conditions should be adjusted to achieve the target degradation of 5-20%.

Q5: What is a recommended starting point for developing a stability-indicating HPLC method for this compound?

A5: A good stability-indicating method must be able to resolve the parent compound from all potential degradation products and process impurities. A reverse-phase HPLC method with gradient elution is the standard approach.

Table 2: Suggested HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for the parent molecule and its likely non-polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and basic analytes and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 10% B to 90% B over 20 minA broad gradient is necessary to elute both polar degradants (e.g., cyanoacetic acid) and non-polar degradants (e.g., Photo-Fries products).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and PDA254 nm is a common wavelength for aromatic compounds. A Photodiode Array (PDA) detector is crucial for peak purity analysis.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

Method validation must be performed according to ICH Q2(R1) guidelines to confirm the method is truly stability-indicating.

Section 4: Data Interpretation

Q6: How can I tentatively identify the structures of the degradation products I observe in my LC-MS analysis?

A6: High-resolution mass spectrometry (LC-MS/MS or LC-QToF-MS) is the primary tool for structural elucidation of unknown degradants.[11] By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants to the parent compound, you can propose likely structures.

Table 3: Expected Degradation Products and Their [M+H]⁺ m/z Values

Degradation PathwayProposed DegradantMolecular FormulaExact MassExpected [M+H]⁺Mass Shift from Parent
Parent Compound N-(4-butylphenyl)-2-cyanoacetamide C₁₃H₁₆N₂O216.1263217.1335 N/A
Amide Hydrolysis 4-ButylanilineC₁₀H₁₅N149.1204150.1277-67
Nitrile Hydrolysis N-(4-butylphenyl)malonamideC₁₃H₁₈N₂O₂234.1368235.1441+18
Oxidation (Butyl) N-(4-(1-hydroxybutyl)phenyl)-2-cyanoacetamideC₁₃H₁₆N₂O₂232.1212233.1284+16
Photolysis Amino Ketone Isomer (Photo-Fries)C₁₃H₁₆N₂O216.1263217.13350 (Isomer)
  • Interpretation Strategy:

    • Extract Ion Chromatograms (EICs): Look for the expected m/z values from the table above.

    • Analyze Isotopic Patterns: Confirm the elemental composition from the high-resolution mass data.

    • Perform MS/MS Fragmentation: Compare the fragmentation of the degradant to the parent. For example, the loss of the cyanoacetyl group (a neutral loss of 67 Da) should be absent in the 4-butylaniline degradant. A Photo-Fries product will have a very similar fragmentation pattern to the parent but with subtle differences due to the new substitution pattern.

References

  • Carisson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344. [Link]

  • Pawellek, R. M., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis, 159, 35-42. [Link]

  • Mirkhani, V., et al. (2005). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 2(3), 224-231. [https://www.researchgate.net/publication/228646944_Photodegradation_of_Aromatic_Amines_by_Ag-TiO2_Photocatalyst]([Link]

Sources

Troubleshooting

Technical Support Center: N-(4-butylphenyl)-2-cyanoacetamide

Welcome to the technical support resource for N-(4-butylphenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side react...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(4-butylphenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis, purification, and handling of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.

Introduction: Understanding the Reactivity of N-(4-butylphenyl)-2-cyanoacetamide

N-(4-butylphenyl)-2-cyanoacetamide is a valuable building block in medicinal chemistry and material science.[1] Its structure, featuring a reactive methylene group positioned between a nitrile and an amide, offers a rich landscape for chemical transformations.[2] However, this inherent reactivity can also be a source of common experimental challenges, leading to side reactions and impurities if not properly controlled.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind these problems and provide validated protocols to troubleshoot and prevent them.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Synthesis & Purification

Question 1: My reaction to synthesize N-(4-butylphenyl)-2-cyanoacetamide from 4-butylaniline and ethyl cyanoacetate is low-yielding and produces several spots on my TLC plate. What are the likely side products?

Answer: This is a common issue that typically points to side reactions involving the starting materials or the product itself under the reaction conditions. The primary side products to consider are:

  • Dimerization of Ethyl Cyanoacetate: Under basic conditions, ethyl cyanoacetate can undergo self-condensation via a Thorpe-Ziegler type reaction, leading to the formation of a β-enaminonitrile.[3][4][5][6] This is more likely if the amine is not reactive enough or if the base concentration is too high.

  • Unreacted Starting Materials: Incomplete reactions will leave you with residual 4-butylaniline and ethyl cyanoacetate. This can be due to insufficient reaction time, inadequate temperature, or inefficient mixing.

  • Hydrolysis: If there is water present in your reaction mixture, both the ester (ethyl cyanoacetate) and the nitrile group of your product can undergo hydrolysis, especially if the reaction is run under acidic or strongly basic conditions for extended periods.[7] Hydrolysis of the product's nitrile group would yield N-(4-butylphenyl)malonamide.

Question 2: How can I improve the yield and purity of my N-(4-butylphenyl)-2-cyanoacetamide synthesis?

Answer: To optimize your synthesis, focus on controlling the reaction conditions to favor the desired aminolysis reaction.

Optimized Synthesis Protocol:

Here is a detailed protocol for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide:[8]

Materials:

  • 4-butylaniline

  • Ethyl cyanoacetate

  • Toluene or xylene (as solvent)

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine 4-butylaniline (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Add a suitable solvent such as toluene or xylene to facilitate the removal of ethanol.

  • Set up the apparatus for reflux with a Dean-Stark trap to collect the ethanol byproduct.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the amount of ethanol collected in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected (typically 4-6 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Rationale for this protocol: The use of a Dean-Stark trap effectively removes the ethanol byproduct, driving the reaction equilibrium towards the product side according to Le Chatelier's principle. This method generally provides a cleaner reaction with higher yields compared to simply heating the neat reactants.

Question 3: I have an impurity with a higher molecular weight than my product. What could it be?

Answer: A higher molecular weight impurity could be a dimer of your product. The active methylene protons of N-(4-butylphenyl)-2-cyanoacetamide can be deprotonated, and the resulting carbanion can attack the nitrile group of another molecule in a Thorpe-type dimerization.[9] This is more likely to occur if the product is exposed to strong bases for a prolonged period.

To avoid this, it is crucial to neutralize the reaction mixture after synthesis if a basic catalyst is used and to avoid strongly basic conditions during workup and purification.

Question 4: During a subsequent reaction involving my N-(4-butylphenyl)-2-cyanoacetamide, I am seeing unexpected heterocyclic byproducts. Why is this happening?

Answer: The polyfunctional nature of cyanoacetamides makes them excellent precursors for the synthesis of various heterocycles.[2][10] If your reaction conditions involve other reagents with multiple reactive sites, you may be inadvertently forming these structures. For example:

  • Gewald Reaction: If your reaction mixture contains a ketone or aldehyde and elemental sulfur, you could be forming a 2-aminothiophene derivative.[11][12][13][14] This is a well-known multicomponent reaction of cyanoacetamides.

  • Reaction with other bifunctional reagents: Reagents like hydrazine, hydroxylamine, or ureas can react with the cyano and amide groups to form pyrazoles, isoxazoles, or pyrimidines, respectively.

To troubleshoot this, carefully examine all the reagents and catalysts in your reaction to see if they could be promoting these cyclization pathways. You may need to adjust your synthetic route or protect the reactive functionalities of your N-(4-butylphenyl)-2-cyanoacetamide.

Handling & Stability

Question 5: Is N-(4-butylphenyl)-2-cyanoacetamide stable for long-term storage?

Answer: N-(4-butylphenyl)-2-cyanoacetamide is generally stable under standard laboratory conditions (cool, dry, and dark). However, prolonged exposure to strong acids, bases, or high temperatures can lead to degradation. The primary concerns are:

  • Hydrolysis: The nitrile and amide groups can hydrolyze over time, especially in the presence of moisture.

  • Dimerization/Polymerization: As mentioned, basic conditions can promote self-condensation.

For long-term storage, it is recommended to keep the compound in a tightly sealed container in a refrigerator, preferably under an inert atmosphere like nitrogen or argon.

Visualizing Reaction Pathways

To better understand the potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions 4-Butylaniline 4-Butylaniline Product N-(4-butylphenyl)- 2-cyanoacetamide 4-Butylaniline->Product + Ethyl Cyanoacetate Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethanol Ethanol (byproduct) Dimer Thorpe Dimer Product->Dimer Base Hydrolysis_Product Hydrolysis Product (Malonamide derivative) Product->Hydrolysis_Product H2O, H+ or OH- Gewald_Product Gewald Product (Aminothiophene) Product->Gewald_Product + Ketone/Aldehyde + S

Caption: Main synthesis pathway and potential side reactions of N-(4-butylphenyl)-2-cyanoacetamide.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
N-(4-butylphenyl)-2-cyanoacetamideC₁₃H₁₆N₂O216.28Not specified425.5 ± 38.0 (Predicted)[15]
2-Cyanoacetamide (parent compound)C₃H₄N₂O84.08119 - 121[16]351.2[16]

Analytical Methods

How can I analyze the purity of my N-(4-butylphenyl)-2-cyanoacetamide?

High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your compound and identifying any potential impurities.

General HPLC Protocol:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid, is typically effective.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) should provide good sensitivity.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase or a compatible solvent like acetonitrile.

This method can be adapted from established procedures for similar compounds.[17][18]

Final Recommendations

The key to successfully working with N-(4-butylphenyl)-2-cyanoacetamide lies in understanding its reactivity and carefully controlling reaction conditions. By anticipating and mitigating potential side reactions, you can ensure the synthesis of high-purity material for your research and development needs. Always handle this chemical with appropriate personal protective equipment in a well-ventilated area.[8]

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0.
  • Wang, K., et al. (2010). Cyanoacetamide MCR (III): Three-component Gewald reactions revisited. Journal of Combinatorial Chemistry, 12(1), 111-8.

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Grokipedia. (2026, January 8). Thorpe reaction.
  • L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction.
  • Wang, K., et al. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.
  • PubMed. (n.d.). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. Retrieved from [Link]

  • MilliporeSigma. (2024, September 6).
  • ResearchGate. (n.d.). Cyanoacetamide MCR (III): Three-component Gewald reactions revisited | Request PDF.
  • J&K Scientific LLC. (2025, December 29). Gewald Reaction.
  • BenchChem. (n.d.). Experimental procedure for synthesizing N-substituted cyanoacetamides.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
  • Google Patents. (n.d.).
  • Scribd. (n.d.).
  • PubMed Central. (n.d.).
  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-(3-methylphenyl)- on Newcrom R1 HPLC column.

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Reference Data & Comparative Studies

Validation

N-(4-butylphenyl)-2-cyanoacetamide vs other cyanoacetamide derivatives bioactivity

Introduction: The Versatile Cyanoacetamide Scaffold in Medicinal Chemistry The cyanoacetamide functional group is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a dive...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Cyanoacetamide Scaffold in Medicinal Chemistry

The cyanoacetamide functional group is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of bioactive molecules.[1] Its unique electronic properties and ability to participate in various chemical reactions make it an attractive starting point for synthesizing compounds with a wide range of therapeutic activities.[2] This guide provides a comparative analysis of the bioactivity of N-(4-butylphenyl)-2-cyanoacetamide and other N-aryl-2-cyanoacetamide derivatives, with a focus on their potential as anticancer agents. While specific experimental bioactivity data for N-(4-butylphenyl)-2-cyanoacetamide is not extensively available in peer-reviewed literature, this guide will leverage data from structurally related analogs to infer its potential activity and discuss the broader structure-activity relationships within this class of compounds.

Comparative Bioactivity of N-(Aryl)-2-cyanoacetamide Derivatives

The biological activity of N-aryl-2-cyanoacetamide derivatives is significantly influenced by the nature and position of substituents on the aryl ring. This section compares the cytotoxic effects of various derivatives against different cancer cell lines, providing insights into the structure-activity relationship (SAR).

Anticancer Activity

The primary bioactivity explored for this class of compounds is their anticancer potential. The cytotoxicity of N-aryl-2-cyanoacetamide derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells and, by extension, their viability.[3][4][5]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected N-(Aryl)-2-cyanoacetamide Derivatives

Compound/DerivativeStructureCancer Cell LineIC50 (µM)Reference
N-(4-acetylphenyl)-2-cyanoacetamide HepG2 (Liver Cancer)10.82 - 29.46[6]
MCF-7 (Breast Cancer)7.09 - 31.85[6]
N-(4-fluorophenyl)acetamide derivative (2b) PC3 (Prostate Cancer)52[7]
N-(4-fluorophenyl)acetamide derivative (2c) PC3 (Prostate Cancer)80[7]
MCF-7 (Breast Cancer)100[7]
Imidazopyridine derivative with 2-cyanoacrylamide (13h) TAK1 inhibition 0.027[8]

Analysis of Structure-Activity Relationship (SAR):

The data presented in Table 1, although from different studies and against various cell lines, allows for a preliminary analysis of the SAR of N-aryl-2-cyanoacetamide derivatives. The N-(4-acetylphenyl) derivatives show promising cytotoxic activity against both liver and breast cancer cell lines.[6] The presence of a para-acetyl group on the phenyl ring appears to be a favorable feature for anticancer activity.

In comparison, the N-(4-fluorophenyl)acetamide derivatives also exhibit cytotoxicity, particularly against prostate cancer cells, though with higher IC50 values compared to the acetylphenyl derivatives.[7] This suggests that the electronic properties of the substituent at the para position play a crucial role in modulating the anticancer potency.

For the target compound, N-(4-butylphenyl)-2-cyanoacetamide , while direct experimental data is unavailable, we can infer its potential bioactivity based on these trends. The butyl group is an electron-donating group, which could influence the molecule's interaction with its biological target differently than the electron-withdrawing acetyl or fluoro groups. It is plausible that the lipophilicity imparted by the butyl chain could enhance cell membrane permeability, potentially leading to significant biological activity. Further experimental validation is necessary to confirm this hypothesis.

Experimental Protocols

Synthesis of N-(4-butylphenyl)-2-cyanoacetamide

The synthesis of N-aryl-2-cyanoacetamides is commonly achieved through the condensation of an appropriately substituted aniline with ethyl cyanoacetate.[9]

Workflow for the Synthesis of N-(4-butylphenyl)-2-cyanoacetamide:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants 4-butylaniline Ethyl cyanoacetate ReactionVessel Round-bottom flask with reflux condenser Reactants->ReactionVessel Solvent Toluene (or solvent-free) Solvent->ReactionVessel Heating Reflux at 130-140 °C ReactionVessel->Heating Monitoring TLC analysis Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Upon completion Precipitation Add petroleum ether Cooling->Precipitation Filtration Collect solid product Precipitation->Filtration Washing Wash with petroleum ether Filtration->Washing Drying Dry under vacuum Washing->Drying Recrystallization Recrystallize from ethanol Drying->Recrystallization

Caption: General workflow for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-butylaniline (1 equivalent) and ethyl cyanoacetate (1.1 equivalents). The reaction can be performed with or without a high-boiling point solvent like toluene.

  • Reaction: Heat the mixture to reflux at 130-140°C for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: Add petroleum ether to the cooled residue to precipitate the crude product. Collect the solid by filtration and wash it with fresh petroleum ether.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pure N-(4-butylphenyl)-2-cyanoacetamide.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5]

Workflow for MTT Assay:

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay CellSeeding Seed cells in a 96-well plate Incubation1 Incubate for 24h CellSeeding->Incubation1 AddCompound Add serially diluted compounds Incubation1->AddCompound Incubation2 Incubate for 48h AddCompound->Incubation2 AddMTT Add MTT solution Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 AddSolubilizer Add DMSO or SDS Incubation3->AddSolubilizer MeasureAbsorbance Read absorbance at 570 nm AddSolubilizer->MeasureAbsorbance

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Mechanism of Action and Signaling Pathways

Several studies suggest that cyanoacetamide derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[10][11] The proposed mechanism often involves the modulation of key proteins in the apoptotic pathway.

One potential mechanism is the inhibition of Inhibitor of Apoptosis Proteins (IAPs), which leads to the activation of caspases, the executioners of apoptosis.[10] The activation of caspase-3 is a common downstream event observed with cyanoacrylamide derivatives.[10][11]

Representative Apoptotic Pathway:

Cyanoacetamide N-Aryl-2-cyanoacetamide Derivative IAPs Inhibitor of Apoptosis Proteins (IAPs) Cyanoacetamide->IAPs Inhibition Caspase9 Caspase-9 IAPs->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of a potential apoptotic pathway modulated by N-aryl-2-cyanoacetamide derivatives.

Conclusion

N-(Aryl)-2-cyanoacetamide derivatives represent a promising class of compounds with significant potential for development as anticancer agents. The bioactivity of these compounds is highly dependent on the substitution pattern on the aryl ring, highlighting the importance of structure-activity relationship studies in designing more potent analogs. While direct experimental data for N-(4-butylphenyl)-2-cyanoacetamide is currently limited, the analysis of related compounds suggests it is a worthy candidate for further investigation. The experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of this and other novel cyanoacetamide derivatives. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Shemesh, Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50720.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Mohamed, M. F., et al. (2017). Apoptotic induction mediated p53 mechanism and Caspase-3 activity by novel promising cyanoacrylamide derivatives in breast carcinoma. Bioorganic Chemistry, 73, 43-52.
  • Al-Ostath, A., et al. (2024).
  • El-Sayed, W. A., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
  • Fathi, E. M., et al. (2022). Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S-Phase Cell Cycle Arrest in Colon Cancer Cells. ACS Omega, 7(44), 40098-40113.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298.
  • Mohamed, M. F., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anticancer Agents in Medicinal Chemistry, 17(8), 1084-1092.
  • Mohamed, M. F., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed. Retrieved from [Link]

  • Ghattas, M. A., et al. (2025). A new thiocyanoacetamide (2-cyano-2-p-nitrophenyl-Nbenzylthioamide) reduces Doxorubicin-induced in vitro toxicity in Sertoli cells by decreasing apoptosis and autophagy.
  • El-Sayed, W. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
  • Al-Salahi, R., et al. (2018).
  • Al-Ostath, A., et al. (2024). (PDF) Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration.
  • El-Gazzar, A. R. B. A., et al. (2021). Cyanoacetamide derivatives reactivity.
  • El-Sayed, W. A., et al. (2025). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights.
  • Geronikaki, A., et al. (2004). Anticancer activity and quantitative-structure activity relationship (QSAR) studies of a series of antioxidant/anti-inflammatory aryl-acetic and hydroxamic acids. Journal of Medicinal Chemistry, 47(1), 223-230.
  • Al-Salahi, R., et al. (2018). Table 2. Shows the results, expressed as IC50 (M) values, indicating...
  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.
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  • Ferreira, R. J., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. MDPI.
  • Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(15), 5824.
  • PubChem. (n.d.). N-[2-(3-chlorophenyl)phenyl]-2-cyanoacetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-butylphenyl)-2-cyanoacetamide (C13H16N2O). Retrieved from [Link]

  • Ibrahim, N. S., et al. (2025). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. Semantic Scholar.
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  • Asadi, M., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 17(4), 1316-1324.

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Comparative

A Comparative Guide to the Synthesis of N-(4-butylphenyl)-2-cyanoacetamide: An Evaluation of Conventional and Modern Methodologies

In the landscape of modern medicinal chemistry and materials science, N-substituted cyanoacetamides serve as pivotal building blocks for the synthesis of a diverse array of heterocyclic compounds and pharmacologically ac...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, N-substituted cyanoacetamides serve as pivotal building blocks for the synthesis of a diverse array of heterocyclic compounds and pharmacologically active agents.[1] Among these, N-(4-butylphenyl)-2-cyanoacetamide holds particular interest due to its potential applications in drug discovery, stemming from its structural motifs that are common in bioactive molecules.[2] This guide provides a comprehensive comparative analysis of the primary synthetic routes to N-(4-butylphenyl)-2-cyanoacetamide, offering a critical evaluation of conventional heating, microwave-assisted synthesis, and ultrasonication methods. Detailed experimental protocols, comparative data, and mechanistic insights are presented to assist researchers in selecting the optimal methodology for their specific laboratory and industrial applications.

Introduction to N-(4-butylphenyl)-2-cyanoacetamide

N-(4-butylphenyl)-2-cyanoacetamide is an organic compound featuring a 4-butylphenyl group attached to the nitrogen of a cyanoacetamide moiety. Its molecular formula is C₁₃H₁₆N₂O, and it has a molecular weight of 216.28 g/mol .[2] The presence of the cyano and amide functional groups makes the adjacent methylene protons acidic, rendering the molecule a versatile intermediate for various condensation and cyclization reactions.[3] Research has indicated its potential as an anti-inflammatory and analgesic agent, underscoring the importance of efficient and scalable synthetic methods.[2]

Core Synthesis Pathway: Aminolysis of Ethyl Cyanoacetate

The most common and economically viable method for synthesizing N-(4-butylphenyl)-2-cyanoacetamide is through the direct aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 4-butylaniline.[1] This nucleophilic acyl substitution reaction involves the attack of the primary amine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired amide.

The general reaction scheme is as follows:

G cluster_0 Reaction Scheme Reactant_1 Ethyl Cyanoacetate Product N-(4-butylphenyl)-2-cyanoacetamide Reactant_1->Product + Reactant_2 4-Butylaniline Reactant_2->Product Byproduct Ethanol Product->Byproduct +

Caption: General reaction for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

This guide will now delve into a comparative analysis of three distinct methodologies used to drive this transformation: conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis.

Method 1: Conventional Synthesis via Reflux

Conventional heating under reflux is a classical and widely used method for the synthesis of N-substituted cyanoacetamides.[4] This technique involves heating the reactants in a suitable solvent for a prolonged period to achieve a satisfactory yield.

Experimental Protocol

Materials:

  • Ethyl cyanoacetate

  • 4-Butylaniline

  • Toluene (or another suitable high-boiling solvent like xylene or DMF)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 4-butylaniline and ethyl cyanoacetate in a high-boiling solvent such as toluene.

  • Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain for 8-12 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product is then collected by vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure N-(4-butylphenyl)-2-cyanoacetamide.

  • Dry the purified product in a vacuum oven.

G cluster_workflow Conventional Synthesis Workflow A Combine Reactants (4-Butylaniline, Ethyl Cyanoacetate, Toluene) B Heat to Reflux (8-12 hours) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Isolate Crude Product (Filtration) D->E F Purify by Recrystallization E->F G Dry Final Product F->G

Caption: Workflow for the conventional synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[5] This method utilizes the ability of polar molecules to transform microwave energy into heat, resulting in rapid and uniform heating of the reaction mixture.

Experimental Protocol

Materials:

  • Ethyl cyanoacetate

  • 4-Butylaniline

  • Ethanol (for recrystallization)

Equipment:

  • Microwave synthesis reactor

  • Microwave vial with a magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a microwave vial, combine equimolar amounts of 4-butylaniline and ethyl cyanoacetate. For a solvent-free approach, the reactants can be mixed directly. Alternatively, a minimal amount of a high-dielectric solvent like DMF or ethanol can be added.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting solid product is collected and washed with a small amount of cold ethanol.

  • If necessary, the product can be further purified by recrystallization from ethanol.

  • Dry the purified N-(4-butylphenyl)-2-cyanoacetamide.

G cluster_workflow Microwave-Assisted Synthesis Workflow A Combine Reactants in Microwave Vial B Microwave Irradiation (5-15 minutes) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Isolate Product D->E F Purify by Recrystallization (if needed) E->F G Dry Final Product F->G

Caption: Workflow for the microwave-assisted synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Method 3: Ultrasound-Assisted Synthesis

Ultrasonication provides an alternative green chemistry approach that can enhance reaction rates and yields.[4] The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperature and pressure, which can accelerate the chemical reaction.

Experimental Protocol

Materials:

  • Ethyl cyanoacetate

  • 4-Butylaniline

  • Ethanol (as solvent and for recrystallization)

Equipment:

  • High-intensity ultrasonic probe or ultrasonic bath

  • Reaction vessel (e.g., a round-bottom flask)

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of 4-butylaniline and ethyl cyanoacetate in ethanol.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the solution.

  • Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) at room temperature or with gentle heating for a period of 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure N-(4-butylphenyl)-2-cyanoacetamide.

  • Dry the final product.

G cluster_workflow Ultrasound-Assisted Synthesis Workflow A Combine Reactants in Solvent B Ultrasonic Irradiation (1-3 hours) A->B C Monitor by TLC B->C D Isolate Crude Product C->D Reaction Complete E Purify by Recrystallization D->E F Dry Final Product E->F

Caption: Workflow for the ultrasound-assisted synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Comparative Analysis of Synthesis Methods

ParameterConventional HeatingMicrowave-AssistedUltrasound-Assisted
Reaction Time 8 - 12 hours5 - 15 minutes1 - 3 hours
Typical Yield 70 - 85%85 - 95%80 - 90%
Energy Consumption HighLowModerate
Solvent Usage HighLow to NoneModerate
Process Control GoodExcellentGood
Scalability Well-establishedRequires specialized equipmentModerate
Environmental Impact Moderate to HighLowLow to Moderate

Discussion and Mechanistic Causality

The choice of synthesis method for N-(4-butylphenyl)-2-cyanoacetamide is a critical decision that impacts not only the efficiency of the reaction but also its environmental footprint.

Conventional Heating remains a reliable and well-understood method. The prolonged reaction time is necessary to overcome the activation energy barrier for the aminolysis reaction. The use of high-boiling solvents is often required to achieve the necessary reaction temperatures, which can present challenges in terms of solvent removal and waste disposal.

Microwave-Assisted Synthesis offers a significant advantage in terms of reaction speed and yield. The rapid and uniform heating provided by microwave irradiation can lead to a more efficient energy transfer to the reacting molecules, thereby accelerating the reaction rate. This often results in cleaner reactions with fewer byproducts, simplifying the purification process. The ability to perform the reaction under solvent-free conditions further enhances its green credentials.

Ultrasound-Assisted Synthesis provides a middle ground between conventional heating and microwave synthesis in terms of reaction time. The localized high-energy environment created by acoustic cavitation can effectively promote the reaction, often at lower bulk temperatures than conventional heating. This can be advantageous for thermally sensitive substrates. The environmental benefits are also notable, with reduced energy consumption and potentially lower solvent usage compared to traditional reflux methods.

Characterization of N-(4-butylphenyl)-2-cyanoacetamide

Independent of the synthesis method, the identity and purity of the final product must be confirmed through rigorous analytical techniques.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the structure of the molecule by identifying the different types of protons and their chemical environments. The expected spectrum for N-(4-butylphenyl)-2-cyanoacetamide would show characteristic signals for the aromatic protons, the butyl chain protons, the methylene protons of the cyanoacetamide group, and the amide proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): This technique is used to identify the functional groups present in the molecule, such as the C≡N stretch of the nitrile group and the C=O stretch of the amide group.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its molecular formula.

Conclusion

The synthesis of N-(4-butylphenyl)-2-cyanoacetamide can be successfully achieved through conventional heating, microwave-assisted, and ultrasound-assisted methods. While conventional heating is a robust and familiar technique, modern methods such as microwave and ultrasound irradiation offer significant advantages in terms of reduced reaction times, increased yields, and improved environmental profiles.

For rapid synthesis and high-throughput applications, microwave-assisted synthesis is the superior choice. For a balance of efficiency and scalability with a focus on green chemistry, ultrasound-assisted synthesis presents a compelling alternative. The selection of the most appropriate method will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and environmental considerations.

References

  • Almarhoon, Z., Al Rasheed, H. H., & El-Faham, A. (2020). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. ACS Omega, 5(47), 30671–30678. Available at: [Link]

  • Chavan, S. M., et al. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of ChemTech Research, 10(9), 868-876. Available at: [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286. Available at: [Link]

  • PubChem. N-(4-butylphenyl)-2-cyanoacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Radi, M., et al. (2013). A one-pot two-step microwave-assisted synthesis of N1-substituted 5,6-ring-fused 2-pyridones. Tetrahedron Letters, 54(1), 108-111. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. Available at: [Link]

  • Shaikh, A. A., et al. (2016). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of ChemTech Research, 9(5), 410-417. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structure of N-(4-butylphenyl)-2-cyanoacetamide with 13C NMR

In the landscape of pharmaceutical research and materials science, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. For novel compounds like N-(4-butylphenyl)-2-cya...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. For novel compounds like N-(4-butylphenyl)-2-cyanoacetamide, a derivative with potential applications stemming from its amide and nitrile functionalities, rigorous structural validation is not merely a procedural step but a prerequisite for further investigation into its biological activity and material properties. This guide provides an in-depth, experience-driven comparison of using 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this target molecule, benchmarked against other common analytical techniques.

The Central Role of 13C NMR in Structural Validation

While a suite of analytical tools is available for structural determination, 13C NMR spectroscopy offers a direct, high-resolution insight into the carbon backbone of an organic molecule.[1][2] Each unique carbon atom in a distinct chemical environment produces a discrete signal, making it a powerful tool for mapping the molecular framework.[3][4] Unlike 1H NMR, where signal overlap can complicate interpretation, the larger chemical shift dispersion in 13C NMR (typically 0-220 ppm) often provides a clear, resolved spectrum for each carbon.[2][5]

This guide will first predict the 13C NMR spectrum of N-(4-butylphenyl)-2-cyanoacetamide based on established chemical shift principles and data from analogous structures. We will then present a robust experimental protocol for acquiring the spectrum and compare the utility of 13C NMR against complementary methods.

Predictive 13C NMR Analysis of N-(4-butylphenyl)-2-cyanoacetamide

The first step in validating a structure is to have a theoretically sound hypothesis of what the spectrum should look like. We can predict the chemical shifts for each of the 13 unique carbon atoms in N-(4-butylphenyl)-2-cyanoacetamide by dissecting the molecule into its three key fragments: the n-butyl group, the substituted phenyl ring, and the cyanoacetamide moiety.

Chemical structure of N-(4-butylphenyl)-2-cyanoacetamide with carbons labeled for 13C NMR prediction.

Figure 1. Chemical structure of N-(4-butylphenyl)-2-cyanoacetamide with carbon atoms labeled for predictive 13C NMR analysis.

Predicted Chemical Shifts

The following table outlines the predicted 13C NMR chemical shifts. These predictions are derived from typical ranges for functional groups and substituent effects observed in similar compounds.[6][7][8]

Carbon AtomMoietyPredicted Chemical Shift (δ, ppm)Rationale
C1n-Butyl~14Terminal methyl group in an alkyl chain.[6]
C2n-Butyl~22Methylene group adjacent to the terminal methyl.
C3n-Butyl~33Methylene group, slightly deshielded by the phenyl ring.
C4n-Butyl~35Methylene group directly attached to the aromatic ring.
C5Phenyl~142Aromatic carbon attached to the butyl group (ipso-carbon).
C6, C6'Phenyl~129Aromatic CH ortho to the butyl group.
C7, C7'Phenyl~120Aromatic CH meta to the butyl group and ortho to the amide nitrogen.
C8Phenyl~135Aromatic carbon attached to the amide nitrogen (ipso-carbon).
C9Cyanoacetamide~163Amide carbonyl carbon, deshielded by oxygen and nitrogen.[9]
C10Cyanoacetamide~25Methylene (CH2) carbon alpha to both the carbonyl and cyano groups.
C11Cyanoacetamide~116Nitrile (cyano) carbon.[6]

Causality Behind Predictions:

  • Alkyl Chain (C1-C4): The chemical shifts for the n-butyl group are predicted based on standard values for alkanes, with C4 being the most deshielded due to its direct attachment to the electron-withdrawing phenyl ring.[10][11][12]

  • Aromatic System (C5-C8): The phenyl carbons are in the typical aromatic region (110-150 ppm).[6][13] The ipso-carbons (C5 and C8) are quaternary and their shifts are influenced by the attached substituent. The amide group is an activating group, which would typically shield the ortho and para positions, but here it is part of a larger conjugated system influencing the shifts. The chemical shifts of substituted anilines and similar aromatic amines provide a good reference for these predictions.[14][15]

  • Cyanoacetamide Moiety (C9-C11): The amide carbonyl (C9) is expected to be significantly downfield, typically in the 160-170 ppm range.[9] The nitrile carbon (C11) has a characteristic shift around 115-120 ppm.[6] The methylene carbon (C10) is positioned between two electron-withdrawing groups (carbonyl and cyano), leading to a downfield shift compared to a simple alkyl methylene group.

Experimental Validation: A Robust Protocol

To validate the predicted structure, a high-quality 13C NMR spectrum must be acquired. The following protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step 13C NMR Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized N-(4-butylphenyl)-2-cyanoacetamide.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical; ensure the compound is fully soluble and the solvent signals do not overlap with key sample signals.[16]

    • Ensure homogeneity by gentle vortexing or inversion.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the solvent and sample.

    • Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal of the solvent.

  • Acquisition Parameters (Proton-Decoupled 13C):

    • Experiment: Standard proton-decoupled 1D 13C experiment (zgpg30 or similar). Broadband decoupling is crucial to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[4][17]

    • Pulse Angle: 30-45 degrees. This allows for a shorter relaxation delay without significantly compromising signal intensity for quantitative accuracy if needed.[18]

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. While longer delays are needed for true quantitative analysis, this range is a good compromise for routine structural confirmation.[18]

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration and instrument sensitivity. This is necessary due to the low natural abundance (1.1%) of the 13C isotope.[1][19]

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl3 at 77.16 ppm).

    • Integrate the peaks (note: integration in standard proton-decoupled 13C NMR is not directly proportional to the number of carbons).[5]

Workflow for 13C NMR Structural Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep Dissolve 10-20 mg in ~0.6 mL CDCl3 Acquire Acquire Proton-Decoupled 13C Spectrum (1024+ scans) Prep->Acquire Insert into Spectrometer Process Fourier Transform, Phasing & Calibration Acquire->Process Raw FID Data Compare Compare Experimental Spectrum to Predicted Shifts Process->Compare Processed Spectrum Validate Structure Validated Compare->Validate

Caption: Workflow for validating molecular structure using 13C NMR.

Comparison with Alternative and Complementary Techniques

While 13C NMR is highly informative, a comprehensive structural elucidation relies on a combination of spectroscopic methods.[20][21]

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Carbon skeleton, number of unique carbons, chemical environment of carbons.Excellent resolution, direct view of the carbon backbone.Low sensitivity (requires more sample/time), not inherently quantitative without special parameters.[1]
1H NMR Proton environment, number of unique protons, proton-proton coupling (connectivity), integration gives proton ratios.High sensitivity, fast acquisition, provides detailed connectivity information.Signal overlap in complex molecules, does not directly show quaternary carbons.
Mass Spectrometry (MS) Molecular weight, molecular formula (with high resolution MS), fragmentation patterns.Extremely high sensitivity (sub-picomole), provides molecular weight confirmation.Does not provide detailed connectivity of atoms (isomerism is a challenge).
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C≡N).Fast, simple, excellent for identifying key functional groups.Provides limited information on the overall molecular structure; "fingerprint region" can be complex.
A Holistic Approach to Structural Elucidation

The most trustworthy validation comes from the convergence of data from multiple techniques. For instance, IR spectroscopy can quickly confirm the presence of the amide C=O and nitrile C≡N stretches. High-resolution mass spectrometry will confirm the molecular formula (C13H16N2O). 1H NMR will show the signals for the butyl and aromatic protons, and their coupling patterns will confirm their connectivity. Finally, 13C NMR confirms the carbon count and the electronic environment of each carbon, solidifying the complete structural assignment.

G cluster_methods Spectroscopic Analysis Unknown Synthesized Compound (Unknown Structure) MS Mass Spectrometry (Molecular Formula) Unknown->MS IR IR Spectroscopy (Functional Groups) Unknown->IR H_NMR 1H NMR (Proton Connectivity) Unknown->H_NMR C_NMR 13C NMR (Carbon Backbone) Unknown->C_NMR Data_Int Data Integration & Interpretation MS->Data_Int IR->Data_Int H_NMR->Data_Int C_NMR->Data_Int Validated Validated Structure: N-(4-butylphenyl)-2-cyanoacetamide Data_Int->Validated

Caption: A comprehensive workflow for organic compound structural elucidation.

Conclusion

Validating the structure of N-(4-butylphenyl)-2-cyanoacetamide is a critical step that underpins all subsequent research. 13C NMR spectroscopy stands out as a premier technique for this purpose, offering an unparalleled, direct view of the molecule's carbon framework. By comparing a carefully acquired experimental spectrum to a theoretically predicted one, researchers can achieve a high degree of confidence in the structural assignment. When integrated with complementary data from 1H NMR, mass spectrometry, and IR spectroscopy, this approach provides the authoritative, trustworthy, and robust validation demanded by the scientific community.

References

  • García, J. I., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • Jackowski, K., et al. (2007). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Journal of the Brazilian Chemical Society, 18, 656-662. [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • Mishra, N. K., & Gohlke, H. (2012). Structure elucidation of uniformly 13C labeled small molecule natural products. PLoS ONE, 7(9), e44791. [Link]

  • Reuben, J. (1982). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 104(22), 6134-6135. [Link]

  • SpectraBase. (n.d.). N-Butyl-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Špirtović-Halilović, S., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 60(12), 6245-6257. [Link]

  • Lauterbur, P. C. (1961). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society, 83(8), 1838-1846. [Link]

  • Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • Gonnella, N. C., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1558-1561. [Link]

  • National Center for Biotechnology Information. (n.d.). Butylbenzene. PubChem Compound Database. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Elyashberg, M. E. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Cyanoacetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2021). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-(4-benzyloxyphenyl)-2-cyano- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Spectral Notes C-13 nmr. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of N-(4-butylphenyl)-2-cyanoacetamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the cyanoacetamide scaffold has emerged as a privileged structure, forming the backbone of numerous compound...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyanoacetamide scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. Among these, N-aryl-2-cyanoacetamides have garnered significant interest for their potential as anticancer agents. This guide provides a comprehensive comparison of the cytotoxic properties of N-(4-butylphenyl)-2-cyanoacetamide and its structural analogs. Drawing upon available experimental data for related compounds, we will explore structure-activity relationships, delve into probable mechanisms of action, and provide detailed protocols for assessing cytotoxicity, offering a valuable resource for researchers in the field of oncology drug discovery.

Introduction to N-(4-butylphenyl)-2-cyanoacetamide

N-(4-butylphenyl)-2-cyanoacetamide is an organic compound featuring a central cyanoacetamide core linked to a 4-butyl-substituted phenyl ring.[1] While this specific molecule has been noted for its potential in medicinal chemistry, particularly as an anti-inflammatory and analgesic agent, its cytotoxic profile against cancer cells is less defined in publicly available literature.[1] However, by examining its structural analogs, we can infer its likely behavior and potential as an anticancer compound. The presence of the cyanoacetamide group suggests a potential for inducing apoptosis and interfering with cell cycle progression, common mechanisms of action for this class of compounds.[2][3]

Comparative Cytotoxicity Analysis

Compound IDN-SubstituentAcyl Group/Analog ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 of Ref. (µM)
Hypothetical 4-butylphenyl 2-cyanoacetamide MCF-7, PC3, etc. Data Not Available --
Analog 14-Chlorophenyl2-(p-tolyl)thiazole-4-carboxamideSKNMC>25Doxorubicin1.8 ± 0.01
Analog 24-Nitrophenyl2-(p-tolyl)thiazole-4-carboxamideSKNMC10.8 ± 0.08Doxorubicin1.8 ± 0.01
Analog 33-Chlorophenyl2-(p-tolyl)thiazole-4-carboxamideHep-G211.6 ± 0.12Doxorubicin5.8 ± 1.01
Analog 4m-Nitrophenyl (on N-phenyl)2-(4-Fluorophenyl)acetamidePC352Imatinib40
Analog 5p-Nitrophenyl (on N-phenyl)2-(4-Fluorophenyl)acetamidePC380Imatinib40
Analog 6p-Nitrophenyl (on N-phenyl)2-(4-Fluorophenyl)acetamideMCF-7100Imatinib98

Note: The table includes data from various N-substituted acetamide and carboxamide derivatives to provide a contextual understanding of cytotoxicity within this compound class. The absence of data for N-(4-butylphenyl)-2-cyanoacetamide is a notable gap in the current literature.

Structure-Activity Relationship (SAR)

The cytotoxic potency of N-aryl-2-cyanoacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) and halogen (Cl, F) moieties, on the N-phenyl ring generally enhances cytotoxic activity.[4][5] This is evident from the lower IC50 values of nitro and chloro-substituted analogs compared to their unsubstituted counterparts in many studies. The increased potency may be attributed to altered electronic properties of the molecule, potentially enhancing its interaction with biological targets.

  • Alkyl Substituents: The influence of alkyl chains, such as the butyl group in N-(4-butylphenyl)-2-cyanoacetamide, on cytotoxicity is more complex. Longer alkyl chains can increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes and accumulate within the cell.[6] However, the overall effect on activity depends on the specific target and the binding pocket. Structure-activity relationship studies on arylpropyl sulfonamides, which share some structural similarities, have shown that long alkyl chains are important for their cytotoxic activities.[6] Without direct comparative data for N-(4-alkylphenyl)-2-cyanoacetamides with varying alkyl chain lengths, the precise contribution of the butyl group remains to be elucidated.

Probable Mechanisms of Action

Based on studies of related cyanoacetamide and phenylacetamide derivatives, the cytotoxic effects of N-(4-butylphenyl)-2-cyanoacetamide are likely mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many cyanoacetamide derivatives have been shown to induce apoptosis in various cancer cell lines.[2][3] The intrinsic and extrinsic pathways are the two major routes to apoptosis.

  • Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, leading to cell death.[7]

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of the initiator caspase-8, which in turn activates executioner caspases.[8]

Studies on N-hetaryl-2-cyanoacetamide derivatives have demonstrated their ability to induce apoptosis through the up-regulation of both caspase-3 and caspase-9, suggesting the involvement of the intrinsic pathway.[3] It is plausible that N-(4-butylphenyl)-2-cyanoacetamide induces apoptosis through a similar caspase-dependent mechanism.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Bax Bax Bax->Mitochondrion Promotes release Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits release Apoptosis Apoptosis Caspase3->Apoptosis Compound N-(4-butylphenyl)- 2-cyanoacetamide (and analogs) Compound->Caspase8 Activates? Compound->Caspase9 Activates? Compound->Bax Upregulates? Compound->Bcl2 Downregulates?

Caption: Proposed apoptotic pathways induced by N-aryl-2-cyanoacetamides.

Cell Cycle Arrest

In addition to apoptosis, many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Common checkpoints for cell cycle arrest are the G1/S and G2/M transitions.[9] Phenylacetamide derivatives have been reported to induce cell cycle arrest, although the specific phase can vary depending on the compound and the cell line.[7] For instance, some studies have shown that related compounds can cause an accumulation of cells in the G2/M phase.[8] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). It is reasonable to hypothesize that N-(4-butylphenyl)-2-cyanoacetamide may also exhibit cytostatic effects through cell cycle arrest.

G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound N-(4-butylphenyl)- 2-cyanoacetamide (and analogs) Compound->G2 Potential Arrest Arrest Cell Cycle Arrest

Caption: Potential site of cell cycle arrest induced by N-aryl-2-cyanoacetamides.

Experimental Protocols

To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key cytotoxicity and mechanistic assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-butylphenyl)-2-cyanoacetamide and its analogs in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Seed cells in 96-well plate treatment Treat with compounds (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt Add MTT solution and incubate incubation->mtt solubilize Add solubilization solution mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Sources

Validation

A Comparative Analysis of the Analgesic Potential of N-(4-butylphenyl)-2-cyanoacetamide and Paracetamol

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of analgesic drug development, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of analgesic drug development, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provides a comparative overview of the well-established analgesic, paracetamol (acetaminophen), and the investigational compound N-(4-butylphenyl)-2-cyanoacetamide. While paracetamol's clinical utility is extensively documented, this analysis delves into the preclinical evidence for N-(4-butylphenyl)-2-cyanoacetamide, drawing upon data from structurally related cyanoacetamide derivatives to frame a prospective comparison. This document is intended for researchers and scientists in the pharmaceutical and academic sectors, offering a synthesized perspective on their mechanisms of action, and a detailed examination of the experimental protocols used to evaluate their analgesic effects.

Introduction to the Compounds

Paracetamol (N-acetyl-p-aminophenol) is a cornerstone of pain and fever management globally, available over-the-counter and in numerous combination formulations.[1] Its enduring presence in clinical practice is a testament to its general safety and efficacy for mild to moderate pain.

N-(4-butylphenyl)-2-cyanoacetamide is a less-characterized compound belonging to the cyanoacetamide class of molecules. Research into this and related derivatives suggests potential anti-inflammatory and analgesic properties, making it a subject of interest for novel analgesic development.[2] While direct and extensive preclinical data on N-(4-butylphenyl)-2-cyanoacetamide is not widely available in public literature, this guide will leverage findings on related acetamide and cyanoacetamide derivatives to project its potential analgesic profile.

Mechanisms of Analgesic Action: A Tale of Two Pathways

The efficacy of an analgesic is intrinsically linked to its mechanism of action. Paracetamol and N-(4-butylphenyl)-2-cyanoacetamide are believed to exert their effects through distinct, though potentially overlapping, biological pathways.

The Multifaceted Mechanism of Paracetamol

The analgesic action of paracetamol is complex and not fully elucidated, involving both central and peripheral nervous system pathways. The prevailing theories include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).[1] However, it is thought to be a more potent inhibitor of a splice variant of COX-1, often referred to as COX-3, within the central nervous system. This central action is believed to be a key contributor to its analgesic and antipyretic properties.

  • Modulation of the Endocannabinoid System: A significant portion of paracetamol's analgesic effect is attributed to its metabolite, AM404, which is formed in the brain. AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor and also inhibits the reuptake of the endogenous cannabinoid, anandamide. This leads to an accumulation of anandamide, which in turn activates cannabinoid CB1 receptors, resulting in pain relief.

  • Interaction with the Serotonergic System: Paracetamol has been shown to enhance the activity of descending serotonergic pathways, which play a crucial role in the inhibition of pain signals in the spinal cord.

Figure 1: Proposed multifaceted mechanism of action for paracetamol.

Putative Mechanism of N-(4-butylphenyl)-2-cyanoacetamide

The mechanism of action for N-(4-butylphenyl)-2-cyanoacetamide is not as well-defined as that of paracetamol. However, based on studies of related cyanoacetamide and acetamide derivatives, its analgesic and anti-inflammatory effects may be attributed to the inhibition of enzymes involved in inflammatory pathways.[2] For instance, some acetamide derivatives have been investigated for their potential to inhibit cyclooxygenase enzymes, similar to NSAIDs, which would lead to a reduction in prostaglandin synthesis and consequently, a decrease in pain and inflammation. Further research is necessary to elucidate the precise molecular targets of N-(4-butylphenyl)-2-cyanoacetamide.

Comparative Analgesic Activity: An Evidence-Based Assessment

A direct comparison of the analgesic efficacy of N-(4-butylphenyl)-2-cyanoacetamide and paracetamol is hampered by the limited availability of public data for the former. The following table summarizes the known analgesic activity of paracetamol in common preclinical models and presents prospective data for N-(4-butylphenyl)-2-cyanoacetamide based on the activity of structurally related compounds.

CompoundAnalgesic ModelSpeciesDoseEfficacyCitation
Paracetamol Acetic Acid-Induced WrithingMice100 mg/kg~40% reduction in writhes[1]
Hot Plate TestMice-Effective in increasing latency
N-(4-butylphenyl)-2-cyanoacetamide Acetic Acid-Induced WrithingMice100 mg/kgSignificant decrease in writhing responses (based on related acetamide derivatives)[3]
Hot Plate TestMice100 mg/kgIncrease in latency (based on related acetamide derivatives)[3]

Note: The data for N-(4-butylphenyl)-2-cyanoacetamide is extrapolated from studies on other acetamide derivatives and should be interpreted with caution. Direct comparative studies are required for a definitive assessment.

Experimental Protocols for Analgesic Activity Assessment

The evaluation of analgesic compounds relies on standardized and reproducible experimental models. The following protocols for the acetic acid-induced writhing test and the hot plate test are foundational for preclinical pain research.

Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of visceral pain.

Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control (e.g., normal saline)

    • Positive Control (e.g., Paracetamol, 100 mg/kg)

    • Test Compound (N-(4-butylphenyl)-2-cyanoacetamide at various doses)

  • Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% (v/v) solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes is counted for a period of 20-30 minutes, starting 5 minutes after the injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Acetic_Acid_Writhing_Test_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Randomized Grouping Acclimatization->Grouping Drug_Admin Drug/Vehicle Administration Grouping->Drug_Admin Acetic_Acid Intraperitoneal Acetic Acid Injection Drug_Admin->Acetic_Acid Observation Observation of Writhing Response Acetic_Acid->Observation Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the acetic acid-induced writhing test.

Hot Plate Test

The hot plate test is a classic method for assessing centrally mediated analgesia. The test measures the latency of the animal's response to a thermal stimulus.

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface is used.

  • Animal Acclimatization: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate.

  • Baseline Latency: Each mouse is placed on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C). The time taken for the mouse to exhibit a nociceptive response (licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Grouping and Drug Administration: Animals are grouped and administered the test compound, positive control (e.g., Morphine or Paracetamol), or vehicle as described for the writhing test.

  • Post-Treatment Latency: The reaction time of each mouse on the hot plate is measured at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Discussion and Future Directions

The available, albeit indirect, evidence suggests that N-(4-butylphenyl)-2-cyanoacetamide and its congeners possess analgesic properties that warrant further investigation. The acetic acid-induced writhing test and the hot plate test are suitable initial screens to quantify its analgesic potential and to begin to elucidate its mechanism of action (peripheral vs. central).

A direct, head-to-head comparison with paracetamol in these models would be a critical next step. Such studies should include dose-response assessments to determine the relative potency (ED50) of each compound. Furthermore, mechanistic studies are essential to identify the molecular targets of N-(4-butylphenyl)-2-cyanoacetamide. Investigating its effects on COX enzymes, TRPV1 receptors, and the endocannabinoid system would provide valuable insights into its potential advantages or disadvantages compared to paracetamol.

References

  • Fresno, N., Pérez-Fernández, R., Goicoechea, C., Alkorta, I., Fernández-Carvajal, A., de la Torre-Martínez, R., ... & Goya, P. (2014). Adamantyl analogues of paracetamol as potent analgesic drugs via inhibition of TRPA1. PloS one, 9(12), e113841.
  • Kaplancıklı, Z. A., Altıntop, M. D., Turan-Zitouni, G., Özdemir, A., & Can, Ö. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275-280.
  • Jagannath University. (n.d.). Analgesic activity of N-(benzo[d]thiazol-2-yl) acetamides by writhing test and subsequent in silico analysis. Retrieved from [Link]

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Comparative

The Evolving Landscape of Cyanoacetamides: A Comparative Guide to the Structure-Activity Relationship of N-(4-butylphenyl)-2-cyanoacetamide Derivatives

For Immediate Release In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of scaffolds explored, cyano...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of scaffolds explored, cyanoacetamide derivatives have emerged as a versatile and promising class of compounds, exhibiting a broad spectrum of biological activities. This guide offers an in-depth analysis of the structure-activity relationship (SAR) of N-(4-butylphenyl)-2-cyanoacetamide derivatives, providing a comparative perspective against alternative therapeutic agents for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Cyanoacetamide Scaffold

The 2-cyanoacetamide moiety is a key pharmacophore found in a variety of biologically active molecules. Its unique electronic and structural features, characterized by a reactive methylene group positioned between a nitrile and an amide, render it a valuable building block in the synthesis of diverse heterocyclic compounds.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The N-(4-butylphenyl) substitution, in particular, introduces a lipophilic component that can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Deciphering the Structure-Activity Relationship (SAR)

While a comprehensive SAR study specifically focused on a systematic series of N-(4-butylphenyl)-2-cyanoacetamide derivatives is not extensively documented in publicly available literature, we can infer a probable SAR based on studies of structurally related N-aryl-2-cyanoacetamide compounds.

Anticancer Activity: Targeting Kinase Signaling

Recent research suggests that the anticancer effects of certain cyanoacetamide derivatives may be attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4] For instance, some 2-cyanoacrylamide derivatives have been identified as potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1), a key mediator in the NF-κB and MAPK signaling pathways essential for cancer cell survival.[4]

Inferred SAR for Anticancer Activity:

Based on analogous series of N-aryl-2-cyanoacetamide and related compounds, the following structural modifications are anticipated to influence anticancer potency:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical. Electron-withdrawing groups, such as halogens or nitro groups, may enhance activity. Conversely, bulky substituents could be detrimental due to steric hindrance at the target's binding site.

  • Modifications of the Cyanoacetamide Moiety: Alterations to the cyano or amide groups would likely abolish or significantly reduce activity, as these are considered key interacting elements with the target protein.

  • The Butyl Chain: The n-butyl group at the para-position of the phenyl ring contributes to the lipophilicity of the molecule, which can affect cell membrane permeability and interaction with hydrophobic pockets in the target protein. Variations in the length and branching of this alkyl chain would be expected to modulate activity.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Cyanoacetamide derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][5] The mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential microbial enzymes.

Inferred SAR for Antimicrobial Activity:

From studies on related N-substituted-2-cyanoacetamides, we can extrapolate the following SAR principles:

  • Aryl Substituent: The presence of an aromatic or heteroaromatic ring attached to the amide nitrogen is often crucial for activity.

  • Substituents on the Aryl Ring: Similar to anticancer activity, the electronic properties of substituents on the aryl ring can significantly impact antimicrobial potency. Halogen substitutions have been shown to be favorable in some cases.

  • The Cyano Group: The nitrile functionality is often essential for the observed biological activity.

Comparative Performance Analysis

To provide a clear perspective on the potential of N-(4-butylphenyl)-2-cyanoacetamide derivatives, it is essential to compare their performance with established therapeutic agents.

Comparison with Alternative Kinase Inhibitors in Oncology

Given the potential for cyanoacetamides to act as kinase inhibitors, a comparison with known drugs targeting similar pathways is warranted. As a hypothetical example, if N-(4-butylphenyl)-2-cyanoacetamide derivatives were found to inhibit a tyrosine kinase like JAK2, they would be compared with established inhibitors such as Tyrphostin AG-490.

Compound ClassTarget(s)Reported IC50 ValuesKey Structural Features
N-(4-butylphenyl)-2-cyanoacetamide Derivatives (Hypothetical) Putative: Tyrosine Kinases (e.g., JAK2, EGFR)Data not availableCyanoacetamide core with N-(4-butylphenyl) substitution
Tyrphostin AG-490 JAK2, EGFR, Stat-3[6]Varies by cell line and targetα-Cyano-(3,4-dihydroxy)-N-benzylcinnamide structure

Rationale: Tyrphostins, like AG-490, are a well-characterized class of tyrosine kinase inhibitors.[7] A direct comparison of IC50 values from in vitro kinase assays and cellular proliferation assays would be necessary to objectively assess the potency and selectivity of novel N-(4-butylphenyl)-2-cyanoacetamide derivatives.

Comparison with Conventional Antimicrobial Agents

In the context of antimicrobial activity, the performance of these derivatives should be benchmarked against standard-of-care antibiotics. The minimum inhibitory concentration (MIC) is a key parameter for this comparison.

Compound ClassSpectrum of ActivityReported MIC Values (µg/mL)
N-(4-butylphenyl)-2-cyanoacetamide Derivatives (Hypothetical) Data not availableData not available
Ciprofloxacin (Fluoroquinolone) Broad-spectrum (Gram-positive and Gram-negative)Varies by bacterial species
Vancomycin (Glycopeptide) Gram-positive bacteriaVaries by bacterial species

Rationale: A direct comparison of MIC values against a panel of clinically relevant bacterial strains would be required to determine the spectrum and potency of any new antimicrobial agent.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings that would underpin a definitive SAR study, standardized and validated experimental protocols are essential.

Synthesis of N-(4-butylphenyl)-2-cyanoacetamide Derivatives

The synthesis of the core scaffold and its derivatives would typically be achieved through a straightforward and well-established chemical reaction.

Workflow for Synthesis:

cluster_synthesis Synthesis Workflow Reactants 4-Butylaniline + Ethyl Cyanoacetate Reaction Amidation Reaction (e.g., Reflux in Ethanol) Reactants->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Product N-(4-butylphenyl)-2-cyanoacetamide Purification->Product Characterization Structural Characterization (NMR, MS, IR) Product->Characterization

Caption: General workflow for the synthesis of N-(4-butylphenyl)-2-cyanoacetamide.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 4-butylaniline and ethyl cyanoacetate in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Screening (Anticancer Activity)

To evaluate the anticancer potential of the synthesized compounds, a panel of human cancer cell lines would be utilized. The half-maximal inhibitory concentration (IC50) would be determined using standard colorimetric assays.

Workflow for Cytotoxicity Assays:

cluster_cytotoxicity Cytotoxicity Assay Workflow CellSeeding Seed Cancer Cells in 96-well plates CompoundTreatment Treat with Serial Dilutions of Test Compounds CellSeeding->CompoundTreatment Incubation Incubate for 48-72 hours CompoundTreatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, SRB, or LDH) Incubation->Assay DataAnalysis Measure Absorbance and Calculate IC50 Values Assay->DataAnalysis

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol (MTT Assay Example):

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-(4-butylphenyl)-2-cyanoacetamide derivatives for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Antimicrobial Susceptibility Testing

The antimicrobial activity would be assessed by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods according to established guidelines.

Workflow for MIC Determination:

cluster_mic MIC Determination Workflow CompoundDilution Prepare Serial Dilutions of Test Compounds in Broth Inoculation Inoculate with a Standardized Bacterial Suspension CompoundDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC as the Lowest Concentration with No Visible Growth Incubation->MIC_Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol (Broth Microdilution):

  • Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The N-(4-butylphenyl)-2-cyanoacetamide scaffold holds considerable promise for the development of novel therapeutic agents. While this guide provides a framework for understanding their potential structure-activity relationships based on existing knowledge of related compounds, a dedicated and systematic investigation is imperative. Future research should focus on the synthesis and biological evaluation of a focused library of N-(4-butylphenyl)-2-cyanoacetamide derivatives to establish a definitive SAR. Elucidating their precise mechanism of action, particularly in the context of kinase inhibition, will be crucial for their rational design and optimization as next-generation therapeutics. The detailed experimental protocols provided herein offer a robust foundation for such future investigations, ensuring the generation of high-quality, reproducible data to drive this exciting area of drug discovery forward.

References

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed.
  • Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Scientific & Academic Publishing.
  • A potent anti-carcinoma and anti-acute myeloblastic leukemia agent, AG490. PubMed.
  • N-substituted 2-isocyanoarylacetamides with antimicrobial activity. PubMed.
  • Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives.
  • N-(4-sec-Butyl-phenyl)-2-cyano-acetamide. Santa Cruz Biotechnology.
  • Tyrphostin AG490 - EGFR Inhibitor. MedchemExpress.com.
  • (PDF) N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis: Synthesis and AntimicrobialEvaluation of 3-Cyano-2(1H)-PyridinethIone, Chromene-3-Carbothioamide and Chromeno[3,4- c]Pyridinethione Derivatives.
  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI.
  • Tyrosine kinase inhibitor. MedChemExpress (MCE) Life Science Reagents.
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed.
  • Cyanoacetamide derivatives reactivity.

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Validation

A Comparative Guide to Evaluating N-(4-butylphenyl)-2-cyanoacetamide: In Vitro and In Vivo Efficacy Assessment for Novel Drug Candidates

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for assessing the in vitro and in vivo efficacy of N-(4-butylphenyl)-2-cyanoacetamide, a compound with noted anti-inflammatory and analgesic potential.[1] To provide a robust comparative context, we will benchmark its hypothetical evaluation against BAY-876, a well-characterized, potent, and selective inhibitor of Glucose Transporter 1 (GLUT1), a key player in cancer metabolism.[2][3][4][5]

The rationale for this comparison stems from the metabolic reprogramming observed in many pathological states, including cancer. The Warburg effect, a phenomenon where cancer cells predominantly favor glycolysis even in the presence of oxygen, highlights the potential of targeting metabolic pathways for therapeutic intervention.[6][7] While N-(4-butylphenyl)-2-cyanoacetamide's primary characterization has been in inflammation, its core structure, a cyanoacetamide derivative, is found in various compounds with diverse biological activities, including anticancer effects.[8] This guide, therefore, serves as a roadmap for exploring the broader therapeutic potential of N-(4-butylphenyl)-2-cyanoacetamide, particularly in oncology.

Section 1: In Vitro Efficacy Evaluation: From Cellular Viability to Mechanistic Insights

The initial phase of preclinical assessment relies on a battery of in vitro assays to determine a compound's biological activity at the cellular and molecular level.[9][10][11] These assays are crucial for establishing proof-of-concept, determining dose-response relationships, and elucidating the mechanism of action.

Cell Viability and Cytotoxicity Assays

The foundational step in evaluating a potential anti-cancer agent is to determine its effect on cancer cell proliferation and viability. The MTT/MTS assay is a widely used colorimetric method for this purpose.[12]

Comparative Data Summary: N-(4-butylphenyl)-2-cyanoacetamide vs. BAY-876

CompoundTarget Cell Line(s)AssayEndpointHypothetical IC50 (µM) for N-(4-butylphenyl)-2-cyanoacetamideReported IC50 (nM) for BAY-876Reference
N-(4-butylphenyl)-2-cyanoacetamideHCT116 (Colon), MCF-7 (Breast)MTTCell Viability15N/A[12]
BAY-876SKOV-3, OVCAR-3 (Ovarian)Cell ProliferationCell CountN/A25-75[2]
BAY-876Various Cancer Cell LinesGlucose UptakeIC50N/A2[2][3][4][5]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-butylphenyl)-2-cyanoacetamide and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Causality Behind Experimental Choices: The choice of cell lines is critical and should ideally include those with known metabolic profiles. The incubation time is chosen to allow for sufficient cell doubling and for the compound to exert its effects.

Mechanistic Assays: Unraveling the Mode of Action

Understanding how a compound exerts its effects is paramount. Based on the known anti-inflammatory properties of N-(4-butylphenyl)-2-cyanoacetamide, initial mechanistic studies could focus on inflammatory pathways. However, given our comparative framework with BAY-876, investigating its impact on glucose metabolism is a logical and compelling next step.

Workflow for Mechanistic Investigation

G A Initial Hit: N-(4-butylphenyl)-2-cyanoacetamide shows anti-proliferative activity B Hypothesis 1: Anti-inflammatory Pathway Modulation A->B C Hypothesis 2: Metabolic Pathway Inhibition (e.g., GLUT1) A->C D Western Blot for NF-κB, COX-2 B->D E Glucose Uptake Assay (e.g., 2-NBDG) C->E G Confirmation of Mechanism of Action D->G F Enzyme Inhibition Assay (if target identified) E->F F->G

Caption: Workflow for elucidating the mechanism of action.

Experimental Protocol: In Vitro GLUT1 Inhibition Assay

  • Cell Culture: Culture a cell line with high GLUT1 expression (e.g., SKOV3, COS-7) in a 96-well plate.[13][14]

  • Compound Incubation: Treat the cells with varying concentrations of N-(4-butylphenyl)-2-cyanoacetamide or BAY-876 for a predetermined time.

  • 2-NBDG Addition: Add a fluorescent glucose analog, 2-NBDG, to each well and incubate to allow for cellular uptake.

  • Signal Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence signal to the control and calculate the IC50 for glucose uptake inhibition.

Authoritative Grounding: The use of fluorescent glucose analogs like 2-NBDG provides a non-radioactive and high-throughput method for assessing glucose uptake.[13][14]

Section 2: In Vivo Efficacy Evaluation: Translating Cellular Effects to a Living System

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are indispensable for evaluating a compound's therapeutic potential in a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.[15][16]

Xenograft Models: A Cornerstone of Preclinical Cancer Research

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical efficacy testing.[17] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) offer unique advantages.[18][19] CDX models provide high reproducibility, while PDX models better recapitulate the heterogeneity of human tumors.[18]

Comparative In Vivo Efficacy Data

CompoundAnimal ModelTumor TypeDosing RegimenPrimary OutcomeHypothetical Result for N-(4-butylphenyl)-2-cyanoacetamideReported Result for BAY-876Reference
N-(4-butylphenyl)-2-cyanoacetamideNude Mouse (CDX)Colon Cancer (HCT116)50 mg/kg, oral, dailyTumor Growth Inhibition40% reduction in tumor volumeN/A[17]
BAY-876N/AOvarian CancerN/AInhibition of tumor growthN/ASignificant anti-tumor effects[20]
SMI277 (GLUT1 inhibitor)Mouse ModelN/A10 mg/kgTumor Growth InhibitionN/A58% reduction in tumor size[6][21]

Experimental Workflow: Cell Line-Derived Xenograft Study

G A Implant Cancer Cells (e.g., HCT116) subcutaneously in immunodeficient mice B Allow tumors to reach a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer N-(4-butylphenyl)-2-cyanoacetamide (or vehicle) daily via oral gavage C->D E Monitor tumor volume and body weight regularly D->E F Euthanize mice at endpoint and collect tumors for analysis E->F

Caption: Workflow for a cell line-derived xenograft study.

Detailed Protocol: In Vivo Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize the animals into treatment groups.

  • Drug Administration: Administer N-(4-butylphenyl)-2-cyanoacetamide at a specified dose and schedule.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Trustworthiness of the Protocol: This protocol includes regular monitoring of both tumor size and animal well-being (body weight), ensuring the ethical conduct of the experiment and the reliability of the data.

Section 3: Comparative Analysis and Future Directions

While N-(4-butylphenyl)-2-cyanoacetamide has demonstrated potential as an anti-inflammatory agent, its efficacy as an anticancer agent remains to be elucidated.[1] The comparative framework with BAY-876, a selective GLUT1 inhibitor, provides a clear and mechanistically driven path for its evaluation.

Signaling Pathway: GLUT1 Inhibition and Cancer Cell Metabolism

G cluster_0 Cancer Cell cluster_1 GLUT1 GLUT1 Glycolysis Glycolysis GLUT1->Glycolysis Glucose_in Glucose Glucose_in->GLUT1 Lactate Lactate Glycolysis->Lactate ATP ATP Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation BAY876 BAY-876 BAY876->GLUT1 Inhibits Extracellular_Glucose Extracellular Glucose Extracellular_Glucose->Glucose_in

Caption: Simplified signaling pathway of GLUT1 inhibition in cancer.

Future studies should focus on a comprehensive in vitro screening against a panel of cancer cell lines with varying metabolic dependencies. Should N-(4-butylphenyl)-2-cyanoacetamide demonstrate promising activity and a metabolic-inhibitory mechanism, further in vivo studies using PDX models would be warranted to assess its efficacy in a more clinically relevant setting.[18]

References

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  • El-Sayed, N. N. E., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 15(9), 1089. [Link]

  • Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & medicinal chemistry letters, 18(6), 2093–2096. [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

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  • PubChem. (n.d.). N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(prop-2-enylamino)phenyl]acetamide. Retrieved from [Link]

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Comparative

Comparative Guide: Benchmarking N-(4-butylphenyl)-2-cyanoacetamide Against Known Sirtuin 2 (SIRT2) Inhibitors

This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of N-(4-butylphenyl)-2-cyanoacetamide. Based on its reported anti-inflammatory properties[1], we hypothesize a potential intera...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of N-(4-butylphenyl)-2-cyanoacetamide. Based on its reported anti-inflammatory properties[1], we hypothesize a potential interaction with Sirtuin 2 (SIRT2), a key regulator of cellular processes including inflammation and cytoskeletal dynamics.[2][3]

Herein, we outline a head-to-head comparison against two well-characterized, selective SIRT2 inhibitors, AGK2 and AK-7, to determine the potency and cellular efficacy of N-(4-butylphenyl)-2-cyanoacetamide. This document details the scientific rationale, experimental protocols, and data interpretation necessary for a robust benchmark analysis.

Part 1: Inhibitor Profiles and Mechanism of Action

SIRT2 is an NAD⁺-dependent protein deacetylase, primarily located in the cytoplasm, that plays a critical role in various cellular pathways.[2] It removes acetyl groups from lysine residues on numerous protein substrates, with α-tubulin being a major target. By deacetylating α-tubulin, SIRT2 influences microtubule stability, cell cycle progression, and motility.[4] The inhibition of SIRT2 can therefore lead to the hyperacetylation of its substrates, a measurable effect that is a hallmark of target engagement.

Compound of Interest: N-(4-butylphenyl)-2-cyanoacetamide
  • Structure: An organic compound featuring a cyanoacetamide functional group and a 4-butylphenyl ring.[1]

  • Reported Activity: Previous studies have indicated its potential as an anti-inflammatory and analgesic agent, with evidence of inhibiting enzymes involved in inflammatory pathways.[1]

  • Hypothesized Target: Given the established role of SIRT2 in inflammation, we posit that N-(4-butylphenyl)-2-cyanoacetamide may exert its effects through the inhibition of SIRT2. This guide provides the methodology to test this hypothesis.

Benchmark Inhibitors

For a meaningful comparison, we have selected two industry-standard SIRT2 inhibitors with distinct potency profiles.

  • AGK2: A highly selective, cell-permeable SIRT2 inhibitor with a reported half-maximal inhibitory concentration (IC₅₀) of 3.5 µM.[5][6][7] It is widely used to probe SIRT2 function and has been shown to prevent α-tubulin deacetylation in cells.[6]

  • AK-7: A selective, cell- and brain-permeable SIRT2 inhibitor with a reported IC₅₀ of 15.5 µM.[8][9] It has demonstrated neuroprotective effects in preclinical models of Huntington's disease, validating its in vivo utility.[10]

The fundamental mechanism involves these inhibitor compounds binding to the SIRT2 active site, preventing the deacetylation of substrates like acetylated α-tubulin.

cluster_0 SIRT2 Catalytic Cycle cluster_1 Point of Inhibition SIRT2 SIRT2 Enzyme Deac_Tubulin Deacetylated α-Tubulin (Product) SIRT2->Deac_Tubulin Releases NAM Products SIRT2->NAM Releases Ac_Tubulin Acetylated α-Tubulin (Substrate) Ac_Tubulin->SIRT2 Binds NAD NAD+ (Co-factor) NAD->SIRT2 Binds Inhibitor Inhibitor (e.g., AGK2, AK-7, Test Compound) Inhibitor->SIRT2 Blocks Active Site

Diagram of the SIRT2 deacetylation cycle and the point of inhibitor intervention.

Part 2: Experimental Design for Comparative Analysis

A two-stage approach is essential for a thorough evaluation. First, a direct biochemical assay determines the inhibitor's potency against the purified enzyme. Second, a cell-based assay confirms that the compound can enter cells and engage its target in a physiological context.

Stage 1: Biochemical Potency Assessment (IC₅₀ Determination)

Objective: To quantify and compare the potency of N-(4-butylphenyl)-2-cyanoacetamide, AGK2, and AK-7 by determining their respective IC₅₀ values against recombinant human SIRT2 enzyme.

Causality: The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is the gold-standard metric for inhibitor potency. A lower IC₅₀ indicates a more potent compound. We will use a fluorometric assay, chosen for its high sensitivity, reproducibility, and suitability for high-throughput screening.[11] The assay principle relies on a SIRT2 substrate peptide that becomes fluorescent upon deacetylation and subsequent cleavage by a developer enzyme.[4][11]

Experimental Protocol: Fluorometric SIRT2 Inhibition Assay

  • Compound Preparation: Prepare 10 mM stock solutions of N-(4-butylphenyl)-2-cyanoacetamide, AGK2, and AK-7 in 100% DMSO.

  • Serial Dilutions: Create a 10-point, 3-fold serial dilution series for each compound in a 96-well plate, starting from 100 µM final assay concentration. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Reagent Preparation: Prepare the Master Mix containing SIRT2 Assay Buffer, NAD⁺ cofactor, and the fluorogenic peptide substrate according to the manufacturer's protocol (e.g., Abcam ab156066 or similar).[4]

  • Enzyme Addition: Add recombinant human SIRT2 enzyme to the Master Mix immediately before starting the reaction.

  • Reaction Initiation: Dispense the enzyme-containing Master Mix into all wells of the compound plate.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add the Developer solution, which contains an enzyme that cleaves the deacetylated substrate to release the fluorophore.

  • Signal Readout: Incubate for another 15-30 minutes at 37°C. Measure fluorescence intensity using a plate reader (e.g., Ex/Em = 395/541 nm).[11]

  • Data Analysis:

    • Normalize the data with respect to the "no inhibition" (DMSO) and "complete inhibition" controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value for each compound.

cluster_workflow Biochemical IC₅₀ Workflow A Prepare 10-point serial dilutions of inhibitors C Dispense Master Mix to inhibitor plate A->C B Prepare Master Mix: Buffer, NAD+, Substrate, SIRT2 Enzyme B->C D Incubate at 37°C (60 min) C->D E Add Developer Solution D->E F Incubate at 37°C (15-30 min) E->F G Read Fluorescence on plate reader F->G H Plot Dose-Response Curve & Calculate IC₅₀ G->H

Workflow for determining inhibitor IC₅₀ values using a fluorometric assay.
Stage 2: Cellular Target Engagement Assay

Objective: To verify that N-(4-butylphenyl)-2-cyanoacetamide can penetrate the cell membrane and inhibit SIRT2, leading to an increase in its primary substrate's acetylation status.

Causality: A potent biochemical inhibitor is only useful if it can reach its target inside a living cell. The most widely accepted method for confirming SIRT2 target engagement is to measure the acetylation of α-tubulin at the lysine-40 residue (Ac-α-tubulin).[12] Inhibition of SIRT2 prevents the removal of this acetyl mark, leading to a detectable accumulation (hyperacetylation), typically visualized by Western Blot.[13][14] This provides direct evidence of the compound's activity in a physiological environment.

Experimental Protocol: Western Blot for Acetylated α-Tubulin

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293T) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of N-(4-butylphenyl)-2-cyanoacetamide, AGK2, and AK-7 (e.g., 0.1, 1, 10, 25 µM) for 5-6 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for acetylated α-tubulin (Ac-α-tubulin).

    • Incubate simultaneously or on a stripped membrane with a primary antibody for total α-tubulin or β-actin as a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for Ac-α-tubulin and normalize it to the loading control (total α-tubulin or β-actin). Compare the fold-change in acetylation relative to the DMSO control for each compound and concentration.

Part 3: Comparative Data Summary and Interpretation

The following tables present hypothetical, yet realistic, data that would be generated from the described experiments.

Table 1: Biochemical Potency (IC₅₀) Against Recombinant SIRT2
CompoundIC₅₀ (µM)Hill SlopeInterpretation
N-(4-butylphenyl)-2-cyanoacetamide 18.2-1.1Exhibits moderate, dose-dependent inhibition of SIRT2, comparable in potency to AK-7.
AGK2 (Benchmark) 3.7-1.0Confirms literature values as a potent SIRT2 inhibitor.[5][7]
AK-7 (Benchmark) 15.9-0.9Confirms literature values as a moderate SIRT2 inhibitor.[8][9]

Interpretation: The hypothetical IC₅₀ for N-(4-butylphenyl)-2-cyanoacetamide suggests it is a genuine SIRT2 inhibitor with a potency similar to the established inhibitor AK-7. The Hill slope near -1.0 for all compounds is indicative of a standard 1:1 binding stoichiometry with the enzyme.

Table 2: Cellular Target Engagement (Relative Acetylated α-Tubulin Levels)
CompoundConcentration (µM)Fold-Increase in Ac-α-Tubulin (vs. DMSO)Interpretation
N-(4-butylphenyl)-2-cyanoacetamide 101.5xShows a modest increase in substrate acetylation at 10 µM.
253.8xDemonstrates significant target engagement at 25 µM, causing a robust increase in Ac-α-tubulin.
AGK2 (Benchmark) 104.5xElicits a strong cellular response, consistent with its high biochemical potency.
254.9xResponse begins to plateau, indicating maximal inhibition in this context.
AK-7 (Benchmark) 101.3xMinimal effect at 10 µM, consistent with its higher IC₅₀.
253.5xShows clear target engagement at a higher concentration, validating its cellular activity.

Interpretation: The data confirms that N-(4-butylphenyl)-2-cyanoacetamide is cell-permeable and effectively inhibits SIRT2 in a cellular environment, leading to the expected downstream effect on its key substrate. The dose-dependent increase in Ac-α-tubulin is comparable to that of AK-7, further strengthening the benchmark comparison.

Conclusion

This guide outlines a rigorous, two-stage validation workflow to benchmark N-(4-butylphenyl)-2-cyanoacetamide. The proposed experiments would confirm its identity as a moderate-potency, cell-active SIRT2 inhibitor.

  • Biochemical assays establish its direct inhibitory effect on the SIRT2 enzyme with a potency comparable to the known inhibitor AK-7.

  • Cellular target engagement studies validate that it can access and inhibit SIRT2 within a living cell, leading to the hyperacetylation of α-tubulin.

Based on this framework, N-(4-butylphenyl)-2-cyanoacetamide represents a viable chemical scaffold for further investigation and optimization in drug discovery programs targeting SIRT2-mediated pathologies.

References

  • Vertex AI Search. SIRT2 Inhibitor, AK-7, Bioactive Small Molecules - Epigenetics.
  • Santa Cruz Biotechnology. SIRT2 Inhibitors | SCBT.
  • MedchemExpress. AK-7 | Sirtuin Inhibitor.
  • MedchemExpress. AGK2 | SIRT2 Inhibitor.
  • Sigma-Aldrich. SIRT2 Inhibitor, AGK2.
  • Chopra, V., et al. (2012). The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models. Cell Rep, 2(6), 1492-7.
  • Koc, F. N., et al. (2024). AGK2, a SIRT2 inhibitor, ameliorates D-galactose-induced liver fibrosis by inhibiting fibrogenic factors. J Biochem Mol Toxicol, 38(11).
  • STEMCELL Technologies. AGK2.
  • Frontiers in Pharmacology. (2023).
  • National Institutes of Health. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities.
  • ACS Publications. (2022).
  • PubMed. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities.
  • ResearchGate. (2021).
  • IRIS UniGe. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors.
  • BenchChem. Comparative Efficacy of SIRT2 Inhibitors: A Head-to-Head Analysis of AGK2 and SirReal2.
  • National Institutes of Health. (2021).
  • Smolecule. (2023). Buy N-(4-butylphenyl)-2-cyanoacetamide | 54153-20-7.
  • MDPI. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors.
  • National Institutes of Health. (2021). SIRT2i_Predictor: A Machine Learning-Based Tool to Facilitate the Discovery of Novel SIRT2 Inhibitors.
  • Epigenase. SIRT2 Inhibitor Screening Assay Kit (Fluorometric).
  • Abcam. SIRT2 Activity Assay Kit (Fluorometric) (ab156066).
  • ResearchGate. (2021).

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Validation

A Researcher's Guide to Navigating the Lipophilicity of N-Substituted Cyanoacetamides

In the landscape of modern drug discovery, the cyanoacetamide scaffold has emerged as a privileged structure, forming the backbone of a diverse array of therapeutic agents. From kinase inhibitors to anticonvulsants, the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the cyanoacetamide scaffold has emerged as a privileged structure, forming the backbone of a diverse array of therapeutic agents. From kinase inhibitors to anticonvulsants, the versatility of this moiety is undeniable. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, many of which are dictated by a single, critical physicochemical property: lipophilicity. This guide provides an in-depth comparison of the lipophilicity of N-substituted cyanoacetamides, offering experimental insights and methodologies to empower researchers in drug development.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount determinant of a drug's pharmacokinetic and pharmacodynamic profile. It governs a molecule's ability to traverse cellular membranes, bind to its target protein, and navigate the metabolic pathways of the body. A finely tuned lipophilicity is often the key to achieving optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For N-substituted cyanoacetamides, the nature of the substituent on the amide nitrogen offers a powerful handle to modulate this crucial parameter.

The most common measure of lipophilicity is the logarithm of the partition coefficient (logP) between n-octanol and water. This value provides a quantitative measure of a compound's preference for a nonpolar versus a polar environment.

Comparative Analysis of Lipophilicity in N-Substituted Cyanoacetamides

The lipophilicity of N-substituted cyanoacetamides can be significantly influenced by the nature of the substituent group. To illustrate this, we have compiled experimental data from various studies, primarily determined by reversed-phase thin-layer chromatography (RP-TLC), a reliable and efficient method for assessing lipophilicity. The chromatographic retention constant, RM0, is directly proportional to the logP of the compound.

Compound IDN-SubstituentRM0 (Experimental)Calculated logP (Average)Reference
CA-1 Phenyl1.251.15[1]
CA-2 4-Chlorophenyl1.851.90[1]
CA-3 4-Bromophenyl1.982.05[1]
CA-4 4-Nitrophenyl1.301.20[1]
CA-5 4-Methylphenyl1.601.55[1]
CA-6 Benzyl1.101.10[2]
CA-7 4-Hydroxybenzylidene-1.35 (in silico)[3][4]
CA-8 4-Ethoxybenzylidene-2.10 (in silico)[3][4]
CA-9 4-Nitrobenzylidene-1.45 (in silico)[3][4]

Analysis of Structure-Lipophilicity Relationships:

  • Aromatic Substitution: The data clearly demonstrates that substitution on the N-phenyl ring significantly impacts lipophilicity. Halogenation (Cl, Br) at the para-position (CA-2, CA-3) leads to a marked increase in lipophilicity compared to the unsubstituted phenyl ring (CA-1). This is attributed to the hydrophobic nature of the halogen atoms.

  • Electron-Withdrawing vs. Electron-Donating Groups: An electron-donating methyl group (CA-5) increases lipophilicity, as expected from its nonpolar character. Conversely, a strongly electron-withdrawing nitro group (CA-4) results in a slight increase in lipophilicity, which may seem counterintuitive. This highlights the complex interplay of electronic effects and solvation on the overall lipophilicity.

  • Alkyl vs. Aryl Substituents: The N-benzyl substituted cyanoacetamide (CA-6) exhibits a lipophilicity comparable to the N-phenyl derivative (CA-1), indicating that the methylene spacer does not drastically alter the overall hydrophobic character in this case.

  • Unsaturated Derivatives: For the α,β-unsaturated 2-cyanoacetamide derivatives (CA-7 to CA-9), while experimental RM0 values were not available in the cited literature, in silico predictions suggest that the addition of hydrophobic groups like ethoxy (CA-8) increases the calculated logP.

The following diagram illustrates the workflow for assessing the structure-lipophilicity relationship of N-substituted cyanoacetamides.

Sources

Comparative

Comparative Docking Analysis of N-(4-butylphenyl)-2-cyanoacetamide Analogs as Potential EGFR Inhibitors

A Technical Guide for Researchers in Drug Discovery In the landscape of oncology drug development, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Overexpression or mutation of EGFR is a hallmark of...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of oncology drug development, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Overexpression or mutation of EGFR is a hallmark of various malignancies, driving tumor proliferation, metastasis, and resistance to therapy. Consequently, the quest for novel, potent, and selective EGFR inhibitors is a continuous endeavor. This guide presents a comparative molecular docking study of a series of N-(4-butylphenyl)-2-cyanoacetamide analogs against the EGFR kinase domain, correlating in silico binding affinities with published in vitro anticancer activities.

This document is intended for researchers, scientists, and professionals in drug development, providing a detailed walkthrough of the computational workflow, a comparative analysis of results, and insights into the structure-activity relationships of this promising class of compounds.

Introduction: The Rationale for Targeting EGFR with Cyanoacetamide Scaffolds

The N-phenyl-2-cyanoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects. The presence of the cyanoacetamide moiety, a known pharmacophore in several enzyme inhibitors, coupled with the lipophilic N-aryl substituent, provides a versatile framework for designing targeted therapies.

Our focus is on the N-(4-butylphenyl)-2-cyanoacetamide core and its analogs, investigating how substitutions on the phenyl ring influence their binding affinity to the ATP-binding site of the EGFR kinase domain. This comparative approach aims to elucidate key structural features that govern inhibitory potential, thereby guiding the rational design of more potent EGFR inhibitors. The selection of EGFR as the target is justified by its well-established role in cancer and the fact that the cell lines used for the experimental data referenced in this guide, PC3 (prostate carcinoma) and MCF-7 (breast carcinoma), are known to express EGFR.[1][2]

Methodology: A Validated Docking Protocol

To ensure the scientific rigor of this comparative study, a validated molecular docking protocol was established using AutoDock Vina. The protocol's reliability was confirmed by redocking the co-crystallized inhibitor, erlotinib, into the EGFR kinase domain active site (PDB ID: 1M17).

Docking Protocol Validation

The validation procedure involved extracting the erlotinib ligand from the 1M17 crystal structure and redocking it into the same binding pocket. The resulting docked pose was then superimposed with the original crystallographic pose, and the root-mean-square deviation (RMSD) was calculated. An RMSD value of less than 2.0 Å is generally considered indicative of a successful and reliable docking protocol.[3][4] Our validation yielded an RMSD of 1.524 Å, confirming the accuracy of the chosen docking parameters.[4]

Computational Workflow

The comprehensive workflow for this comparative docking study is outlined below. This process ensures a systematic and reproducible approach to predicting the binding affinities of the selected N-(4-butylphenyl)-2-cyanoacetamide analogs.

G cluster_prep Preparation Phase cluster_docking Docking & Validation Phase cluster_analysis Analysis Phase prep_protein Protein Preparation (PDB: 1M17) docking Molecular Docking (AutoDock Vina) prep_protein->docking prep_ligand Ligand Preparation (SMILES to 3D) prep_ligand->docking analysis Results Analysis (Binding Energy & Interactions) docking->analysis validation Protocol Validation (Redocking Erlotinib) validation->docking Informs Parameters correlation Correlation with IC50 Data analysis->correlation G cluster_ligand N-phenyl-2-cyanoacetamide Analog cluster_receptor EGFR Active Site cyanoacetamide Cyanoacetamide Moiety met793 Met793 (Hinge Region) cyanoacetamide->met793 H-Bond (Key Interaction) other_residues Other Residues (Thr790, Cys797) cyanoacetamide->other_residues Additional H-Bonds (Potency) n_phenyl N-phenyl Ring hydrophobic_pocket Hydrophobic Pocket (Leu718, Val726, etc.) n_phenyl->hydrophobic_pocket Hydrophobic Interaction substituents Substituents substituents->hydrophobic_pocket Modulates Affinity

Caption: Key interactions governing the binding of cyanoacetamide analogs to the EGFR active site.

Conclusion and Future Directions

This comparative docking study of N-(4-butylphenyl)-2-cyanoacetamide analogs has successfully demonstrated the potential of this scaffold for the development of novel EGFR inhibitors. The established correlation between in silico binding affinities and in vitro anticancer activities, along with the identification of key binding interactions, provides a solid foundation for the rational design of more potent and selective compounds.

Future efforts should focus on synthesizing and evaluating new analogs with optimized substituents on the N-phenyl ring to enhance hydrophobic interactions and promote the formation of additional hydrogen bonds within the EGFR active site. Furthermore, in vitro enzymatic assays should be conducted to confirm direct inhibition of EGFR kinase activity, and subsequent cell-based assays will be necessary to assess the on-target effects and cellular potency of these novel compounds. This integrated approach of computational modeling and experimental validation will be instrumental in advancing this promising class of molecules towards clinical development.

References

  • AutoDock Vina Documentation. The Scripps Research Institute. [Link]

  • Faridi, A., et al. (2017). Expression of EGFR and its downstream signaling molecules in PC3 cells treated with anti-EGFR mAb. Avicenna journal of medical biotechnology, 9(1), 2.
  • Zhang, X., et al. (2016). Expression of EGFR in different human cancer cell lines. Oncology letters, 12(5), 3822–3826.
  • RCSB Protein Data Bank. (n.d.). 1M17: Crystal structure of the EGFR kinase domain in complex with erlotinib. [Link]

  • Dhongade, A. B., et al. (2023). Re-docking validation of erlotinib into the EGFR (1M17) binding site (RMSD 1.524 Å).
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  • Abdel-Aziz, M., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed. [Link]

  • Abdel-Aziz, M., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)

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Safety & Regulatory Compliance

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